molecular formula C7H9N3O B13108336 5-Methoxynicotinimidamide

5-Methoxynicotinimidamide

Katalognummer: B13108336
Molekulargewicht: 151.17 g/mol
InChI-Schlüssel: KWKBZNWYIQUGGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Methoxynicotinimidamide is a chemical compound of interest in scientific research and development. As a nicotinamide derivative, it serves as a valuable intermediate or building block in organic synthesis and medicinal chemistry, particularly for researchers exploring novel heterocyclic compounds. The specific research applications and mechanism of action for 5-Methoxynicotinimidamide are subjects of ongoing scientific investigation. Researchers are exploring its potential based on its structural features. As a derivative of nicotinamide—a form of vitamin B3 that is a fundamental component of cofactors NAD+ and NADP+ —it may provide a pathway for research into biochemical processes involving cellular metabolism and energy transfer. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please inquire for any available data on purity, specifications, and handling.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H9N3O

Molekulargewicht

151.17 g/mol

IUPAC-Name

5-methoxypyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-11-6-2-5(7(8)9)3-10-4-6/h2-4H,1H3,(H3,8,9)

InChI-Schlüssel

KWKBZNWYIQUGGA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=CC(=C1)C(=N)N

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and physicochemical properties of 5-Methoxynicotinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 5-Methoxynicotinimidamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 5-Methoxynicotinimidamide, a novel derivative of the nicotinamide family. As this compound is not extensively described in current literature or commercial catalogs, this document serves as a foundational resource built upon established principles of organic chemistry, computational property prediction, and expert analysis of analogous structures. We will elucidate the defined chemical structure, propose a robust and logical synthetic pathway from a known precursor, present a detailed table of predicted physicochemical properties with scientific justification, and discuss the molecule's potential applications and significance in the field of medicinal chemistry. This guide is designed to equip researchers with the necessary theoretical and practical knowledge to synthesize, characterize, and strategically employ 5-Methoxynicotinimidamide in drug discovery and development programs.

Chemical Identity and Structural Elucidation

The primary challenge in characterizing 5-Methoxynicotinimidamide is its absence from major chemical databases. The name, however, allows for a precise structural definition according to IUPAC nomenclature. It describes a pyridine ring substituted at the 3-position with a carboximidamide group and at the 5-position with a methoxy group.

  • IUPAC Name: 5-methoxypyridine-3-carboximidamide

  • Molecular Formula: C₇H₉N₃O

  • Canonical SMILES: COC1=CC(=C(N)N)C=N=C1

  • InChI Key: (Generated upon synthesis and characterization)

It is critical to distinguish this structure from near-isomers found in chemical supplier databases, such as 5-Methoxypicolinimidamide (CAS 1179359-60-4), where the imidamide group is at the 2-position, or 5-Methoxynicotinamide (CAS 119646-50-3), which possesses a carboxamide instead of a carboximidamide. The specific 3,5-substitution pattern of 5-Methoxynicotinimidamide defines its unique electronic and steric properties.

Caption: 2D Structure of 5-Methoxynicotinimidamide.

Predicted Physicochemical Properties

In the absence of experimental data, we have derived key physicochemical properties for 5-Methoxynicotinimidamide. These predictions are based on computational modeling and analysis of the well-characterized analog, Nicotinamide (PubChem CID: 936)[1], adjusted for the electronic influence of the 5-methoxy group.

The methoxy group (-OCH₃) at the 5-position exerts a dual electronic effect on the pyridine ring:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.[2]

  • Resonance Effect (+M): The oxygen's lone pairs can donate electron density into the ring's pi system.[2]

For the 5-position (meta to the ring nitrogen and the imidamide), the inductive effect typically dominates, leading to a slight decrease in the basicity of the pyridine nitrogen compared to unsubstituted nicotinamide derivatives. Conversely, the imidamide group itself is strongly basic due to the delocalization of the lone pair on the sp² nitrogen.

PropertyPredicted ValueJustification & Expert Insights
Molecular Weight 151.17 g/mol Calculated from the molecular formula C₇H₉N₃O.
logP (Octanol/Water) ~0.2 - 0.6Nicotinamide has a logP of -0.38[1]. The addition of a methoxy group generally increases lipophilicity. This predicted value suggests moderate water solubility and potential for membrane permeability.
pKa (Pyridine N) ~3.0 - 3.5Nicotinamide's pyridine nitrogen has a pKa of 3.35[1]. The meta-positioned methoxy group's -I effect is expected to slightly decrease this basicity.[3]
pKa (Imidamide) ~9.5 - 10.5The carboximidamide group is significantly more basic than a carboxamide due to the formation of a resonance-stabilized conjugate acid. This high pKa is critical for its role as a potential hydrogen bond donor and in forming salt bridges.
Hydrogen Bond Donors 2The two -NH₂ protons of the imidamide group.
Hydrogen Bond Acceptors 3The sp² nitrogen of the imidamide, the pyridine nitrogen, and the methoxy oxygen.
Polar Surface Area ~75 ŲEstimated based on functional group contributions. This value is within the typical range for orally bioavailable drugs.

Proposed Synthesis Pathway

A robust and efficient synthesis of 5-Methoxynicotinimidamide can be achieved via the well-established Pinner reaction .[4][5][6][7][8] This pathway is advantageous as it begins with the commercially available precursor, 5-Methoxynicotinonitrile (CAS 298204-74-7).[9][10][11][12]

The overall strategy involves two key steps:

  • Formation of an Imidate Salt (Pinner Salt): The nitrile is activated with a strong acid (anhydrous HCl) in the presence of an alcohol (e.g., ethanol) to form the corresponding ethyl imidate hydrochloride.

  • Conversion to Imidamide: The intermediate imidate salt is then treated with ammonia to displace the ethoxy group, yielding the final product, 5-Methoxynicotinimidamide.

synthesis_workflow start 5-Methoxynicotinonitrile (CAS: 298204-74-7) step1 Step 1: Pinner Reaction - Formation of Imidate Salt - Anhydrous, Low Temp (0°C) start->step1 reagent1 Anhydrous Ethanol (EtOH) Anhydrous Hydrogen Chloride (HCl gas) reagent1->step1 intermediate Ethyl 5-methoxynicotinoimidate HCl (Pinner Salt Intermediate) step1->intermediate step2 Step 2: Ammonolysis - Nucleophilic Substitution intermediate->step2 reagent2 Ammonia (NH₃) in Ethanol reagent2->step2 product 5-Methoxynicotinimidamide (Final Product) step2->product

Caption: Proposed two-step synthesis workflow for 5-Methoxynicotinimidamide.

Detailed Experimental Protocol:

CAUTION: This protocol involves anhydrous HCl gas and reactive intermediates. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl 5-methoxynicotinoimidate hydrochloride (Pinner Salt)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Maintain the system under an inert atmosphere (Nitrogen or Argon).

  • Reactants: To the flask, add 5-Methoxynicotinonitrile (1.0 eq) dissolved in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.

  • Reaction: Continue bubbling HCl until the solution is saturated. A white precipitate of the Pinner salt should begin to form. Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete conversion.

  • Isolation (Optional but Recommended): The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. It should be used immediately in the next step due to its hygroscopic nature.

Step 2: Synthesis of 5-Methoxynicotinimidamide

  • Setup: Prepare a solution of ammonia in ethanol (approx. 10-15% w/v) by bubbling ammonia gas through cold anhydrous ethanol.

  • Reaction: Add the crude or isolated Pinner salt from Step 1 portion-wise to the stirred ethanolic ammonia solution at 0°C.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the solvent (ethanol) under reduced pressure. The resulting residue will contain the product and ammonium chloride (NH₄Cl).

  • Purification: Dissolve the residue in a minimal amount of cold water and basify to pH >10 with 2M NaOH to ensure the product is in its free base form. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Methoxynicotinimidamide.

  • Final Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Medicinal Chemistry Relevance and Applications

The structural motifs within 5-Methoxynicotinimidamide make it a compound of significant interest for drug development professionals.

  • Amide Bioisosterism: The imidamide functional group is a non-classical bioisostere of the ubiquitous amide bond.[13][14] Amide bonds are often susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability. Replacing an amide with an imidamide can:

    • Enhance Metabolic Stability: The C-N bond in the imidamide is generally more resistant to hydrolysis.[14]

    • Modulate Physicochemical Properties: The increased basicity of the imidamide (pKa ~10) compared to an amide (neutral) can alter solubility, cell permeability, and target engagement by forming stronger ionic interactions.

    • Maintain Key Interactions: It preserves the planar geometry and the hydrogen bond donor/acceptor profile of an amide, allowing it to mimic the binding of a parent amide-containing drug.[15][16][17]

  • Nicotinamide Scaffold: Nicotinamide (a form of Vitamin B3) is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[18][19][20][21] Derivatives of nicotinamide are explored for a wide range of therapeutic areas, including oncology, metabolic disorders, and neurodegenerative diseases.[22] The 5-methoxynicotinimidamide core could serve as a novel pharmacophore for enzymes that recognize the nicotinamide motif.

Conclusion

While 5-Methoxynicotinimidamide is not a commercially cataloged chemical, its structure is clearly defined by its nomenclature. This guide provides a scientifically rigorous foundation for its study, presenting a plausible and detailed synthetic route from the available precursor, 5-Methoxynicotinonitrile, via the Pinner reaction. The predicted physicochemical properties, justified by the electronic effects of its constituent functional groups, suggest a molecule with drug-like characteristics. Its primary value to the scientific community lies in its potential as a metabolically stable bioisostere for amide-containing compounds, offering a new tool for medicinal chemists to optimize lead compounds and explore novel chemical space. The protocols and data herein provide a clear path forward for the synthesis, characterization, and strategic application of this promising molecule.

References

  • 5-Methoxynicotinonitrile-298204-74-7. Thoreauchem. Available at: [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Aging and Disease. Available at: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pinner Reaction. SynArchive. Available at: [Link]

  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. ACS Omega. Available at: [Link]

  • Pinner reaction. Wikipedia. Available at: [Link]

  • Nicotinamide Riboside. PubChem. Available at: [Link]

  • Nicotinamide N-oxide. PubChem. Available at: [Link]

  • Nicotinamide Adenine Dinucleotide Phosphate. PubChem. Available at: [Link]

  • Conversion of nitriles to amides. Chemistry LibreTexts. Available at: [Link]

  • Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. ACS Publications. Available at: [Link]

  • Nicotinamide. PubChem. Available at: [Link]

  • Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. European Journal of Medicinal Chemistry. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • Nicotinamide Mononucleotide. PubChem. Available at: [Link]

  • Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate. Available at: [Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

  • Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. MDPI. Available at: [Link]

  • The Synthesis of Amide and its Bioisosteres. Bentham Science Publishers. Available at: [Link]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Nicotinamide. Wikipedia. Available at: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. ACS Publications. Available at: [Link]

  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu 4 OX 6 L 4 complexes. II. Correlations based on molecular structure of the Cu 4 OCl 6 (4-Mepy) 4 complex. Chemical Papers. Available at: [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at: [Link]

  • 20.7 Chemistry of Nitriles. OpenStax. Available at: [Link]

  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. Available at: [Link]

Sources

A Technical Guide to the Characterization of 5-Methoxynicotinimidamide: Binding Affinity and Receptor Interactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical framework for the detailed pharmacological characterization of 5-Methoxynicotinimidamide, a novel compound of interest. While specific binding data for this exact molecule is not extensively published, its structural relation to nicotinamide—a pharmacologically significant scaffold—suggests potential interactions with a range of receptor targets, including but not limited to G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][2][3][4] This document outlines authoritative, field-proven methodologies for systematically determining its binding affinity, kinetics, and functional receptor interactions. We present detailed protocols for foundational assays such as radioligand binding and surface plasmon resonance (SPR), alongside functional cell-based assays. The objective is to equip researchers with the necessary experimental designs and data interpretation frameworks to build a complete pharmacological profile for 5-Methoxynicotinimidamide or any novel small molecule.

Introduction to 5-Methoxynicotinimidamide and its Pharmacological Context

1.1 Chemical Structure and Rationale for Investigation

5-Methoxynicotinimidamide belongs to the family of nicotinamide derivatives. Nicotinamide and its related structures are precursors to essential coenzymes like NAD+ and are known to interact with a variety of protein targets, influencing cellular metabolism, signaling, and repair pathways.[2] Derivatives of this scaffold have been explored as inhibitors of enzymes and modulators of receptors like VEGFR-2.[3][4] The addition of a methoxy group and the modification of the carboxamide to a carboximidamide functional group on the pyridine ring create a unique chemical entity. These modifications can significantly alter the molecule's electronic and steric properties, potentially conferring novel binding affinities and selectivities for specific receptor subtypes.

1.2 Hypothesized Target Classes

Given the polypharmacology often associated with nicotinamide-like scaffolds, several receptor families represent high-priority targets for initial investigation:[1]

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a target for approximately one-third of all marketed drugs.[5] Their diverse signaling makes them a prime candidate for modulation by novel small molecules.

  • Receptor Tyrosine Kinases (RTKs): As demonstrated by related nicotinamide derivatives, the pyridine core can be adapted to target the kinase domain of receptors like VEGFR2, which are crucial in angiogenesis and cancer.[3][4]

  • Ligand-Gated Ion Channels: Nicotinic acetylcholine receptors, given the structural similarity to nicotine, could also be a potential, albeit less direct, target family.[6]

The primary goal of the experimental workflow outlined below is to deorphanize this compound by identifying its primary biological targets and quantifying its interaction with them.

Quantitative Determination of Receptor Binding Affinity

Binding affinity is the foundational parameter describing the strength of the interaction between a ligand (5-Methoxynicotinimidamide) and its receptor. It is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Two robust and complementary methods for determining these values are Radioligand Binding Assays and Surface Plasmon Resonance.

Gold Standard Method: Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and specific method for quantifying receptor-ligand interactions.[7] The most common format for characterizing an unknown compound is the competitive binding assay, which measures the ability of the test compound to displace a known radiolabeled ligand from the target receptor.[8]

2.1.1 Principle of the Competition Assay

In this setup, a fixed concentration of a high-affinity radioligand and a membrane preparation containing the receptor of interest are incubated with increasing concentrations of the unlabeled test compound (5-Methoxynicotinimidamide). The test compound competes for the binding site, displacing the radioligand. The reduction in bound radioactivity is measured, allowing for the calculation of the concentration of the test compound that inhibits 50% of the specific binding (the IC50 value).[8] This IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9]

2.1.2 Experimental Workflow: Competition Binding Assay

The following diagram illustrates the logical flow of a typical competition binding experiment.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation & Separation cluster_analysis Phase 3: Detection & Analysis ReceptorPrep Receptor Source (Membrane Homogenate or Whole Cells) AssayPlate Combine Reagents in 96-Well Plate ReceptorPrep->AssayPlate RadioLigand Radioligand Solution (e.g., [3H]Spiperone) RadioLigand->AssayPlate TestCompound Test Compound Dilutions (5-Methoxynicotinimidamide) TestCompound->AssayPlate Incubation Incubate to Equilibrium (e.g., 60 min at 30°C) AssayPlate->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting CurveFit Non-linear Regression (Sigmoidal Dose-Response) Counting->CurveFit CalcKi Calculate Ki Value (Cheng-Prusoff Equation) CurveFit->CalcKi End End (Affinity Determined) CalcKi->End Start Start Start->ReceptorPrep

Caption: Workflow for a radioligand competition binding assay.

2.1.3 Detailed Step-by-Step Protocol (Filtration Method)

This protocol is a self-validating system, incorporating controls for total and non-specific binding to ensure data integrity.

  • Receptor Preparation:

    • Homogenize tissue or cells known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[9]

    • Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10 minutes at 4°C).[9]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[9]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.[9]

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known, non-radioactive competitor (saturating concentration), and 50 µL of radioligand solution. This step is critical for determining the amount of radioligand that binds to non-receptor components.

    • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the 5-Methoxynicotinimidamide dilution (typically spanning a 5-log unit range), and 50 µL of radioligand solution.[8][9] Perform in duplicate or triplicate.

  • Incubation:

    • Incubate the plate, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9] The time and temperature must be optimized for each specific receptor-ligand system.[7]

  • Separation and Detection:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked to reduce non-specific binding.[9][10] This traps the membranes with bound radioligand while unbound radioligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

    • Dry the filters and add a scintillation cocktail.[9]

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Calculate Specific Binding for each well: Specific Binding = Total Binding CPM - Mean NSB CPM.

    • Plot the Specific Binding values against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[10]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Orthogonal Method: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time data on binding kinetics (association and dissociation rates) in addition to affinity.[11][12] This makes it an excellent orthogonal method to validate findings from radioligand assays.[13]

2.2.1 Principle of SPR

In a typical SPR experiment for small molecules, the larger binding partner (the receptor protein) is immobilized on a sensor chip.[12][14] A solution containing the small molecule analyte (5-Methoxynicotinimidamide) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[11][12] By analyzing the binding curves at different analyte concentrations, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11]

2.2.2 General Workflow for SPR Analysis

G cluster_prep Phase 1: Setup cluster_run Phase 2: Real-Time Measurement cluster_analysis Phase 3: Data Analysis Immobilize Immobilize Receptor on Sensor Chip Association Association Phase: Inject Analyte over Surface Immobilize->Association PrepareAnalyte Prepare Analyte Dilutions (5-Methoxynicotinimidamide) PrepareAnalyte->Association Dissociation Dissociation Phase: Flow Buffer over Surface Association->Dissociation Regeneration Regeneration: Strip Analyte from Receptor Dissociation->Regeneration Sensorgram Generate Sensorgrams (Response vs. Time) Regeneration->Sensorgram KineticFit Global Kinetic Fitting (e.g., 1:1 Langmuir model) Sensorgram->KineticFit DeriveConstants Determine ka, kd, and Kd KineticFit->DeriveConstants End End (Kinetics Determined) DeriveConstants->End Start Start Start->Immobilize

Caption: General workflow for SPR-based kinetic analysis.

Elucidating Functional Activity with Cell-Based Assays

Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does 5-Methoxynicotinimidamide act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (altering the receptor's response to its endogenous ligand)? Cell-based assays are indispensable for answering these questions as they measure the biological response within a living cellular context.[15][16]

Principle of Functional Assays

Functional assays are designed to measure a downstream event in the receptor's signaling cascade.[5][17] For a GPCR, this could be the generation of a second messenger like cyclic AMP (cAMP) or an increase in intracellular calcium.[16] For an RTK, this could be the autophosphorylation of the receptor itself. By measuring these outputs, one can quantify the efficacy and potency of the test compound.

3.1.1 Hypothetical Signaling Pathway (GPCR Example)

The diagram below illustrates a canonical Gs-coupled GPCR signaling pathway, a common target for drug discovery.[5] An agonist binding to the receptor would initiate this cascade, while an antagonist would block it.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., 5-Methoxynicotinimidamide) Receptor GPCR (Gs) Ligand->Receptor Binds G_Protein G-Protein (αs, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αs activates cAMP cAMP (Second Messenger) ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

Caption: A generic Gs-coupled GPCR signaling cascade.

Step-by-Step Protocol: cAMP Reporter Gene Assay

This protocol uses a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE) to provide a robust, quantifiable readout of Gs or Gi pathway activation.[15]

  • Cell Line Preparation:

    • Use a host cell line (e.g., HEK293) that has been stably transfected with two components:

      • The receptor of interest.

      • A reporter construct, such as a luciferase gene downstream of a CRE promoter.

    • Culture and maintain the cells under standard conditions.

  • Assay Plating:

    • Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.[18]

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of 5-Methoxynicotinimidamide to the cells and incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-6 hours).

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of 5-Methoxynicotinimidamide for a short period (e.g., 15-30 minutes). Then, add a known agonist for the receptor at a concentration that gives ~80% of its maximal response (EC80). Incubate for the 4-6 hour period.

  • Signal Detection:

    • Lyse the cells and add the appropriate luciferase substrate.

    • Measure the resulting luminescence using a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot luminescence against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot luminescence against the log concentration of the test compound. Fit the data to determine the IC50, which can be used to calculate the antagonist dissociation constant (Kb) using the Schild regression or similar analysis.

Data Synthesis and Pharmacological Profile

The culmination of these experiments is a comprehensive dataset that begins to define the pharmacological profile of 5-Methoxynicotinimidamide. All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Pharmacological Parameters for 5-Methoxynicotinimidamide at Target X

ParameterAssay TypeValueUnitsInterpretation
Ki Radioligand Bindinge.g., 75nMHigh-affinity binding to the receptor.
ka (kon) Surface Plasmon Resonancee.g., 1.2 x 10⁵M⁻¹s⁻¹Rate of association to the receptor.
kd (koff) Surface Plasmon Resonancee.g., 9.0 x 10⁻³s⁻¹Rate of dissociation from the receptor.
Kd Surface Plasmon Resonancee.g., 75nMAffinity calculated from kinetic rates (kd/ka), confirms Ki.
EC50 cAMP Functional Assaye.g., 150nMPotency for activating the receptor's signaling pathway.
Emax cAMP Functional Assaye.g., 95%Efficacy relative to a known full agonist.
Mode of Action Combined Analysise.g., Agonist-Binds to and activates the receptor.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of 5-Methoxynicotinimidamide. By systematically applying radioligand binding, SPR, and cell-based functional assays, researchers can robustly determine its binding affinity, kinetics, and mode of action at specific receptor targets. Positive results from this initial screening would warrant expansion into broader selectivity panels (e.g., screening against a wide array of GPCRs) to assess off-target effects, followed by more complex cellular and in vivo models to establish therapeutic potential.[1][18]

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. ACS Publications.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Radioligand binding assays. Bio-protocol.
  • Cell-based Assay Services. Crown Bioscience.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Radioligand binding methods: practical guide and tips. PubMed.
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Elucidating the Metabolic Fate of 5-Methoxynicotinimidamide in Human Hepatocytes: A Predictive and Experimental Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The hepatic biotransformation of novel chemical entities is a cornerstone of preclinical drug development, directly influencing their pharmacokinetic profiles, efficacy, and potential for toxicity. This guide provides a comprehensive technical overview of the predicted metabolic pathways of 5-Methoxynicotinimidamide, a novel azaheterocyclic compound, within human hepatocytes. Drawing upon established principles of xenobiotic metabolism for structurally related moieties—including methoxy-substituted pyridines and nicotinamide analogs—we delineate a predictive metabolic map. This framework is anchored by detailed, field-proven experimental protocols designed to systematically investigate and validate these pathways. We cover methodologies for metabolite profiling in primary human hepatocyte cultures, reaction phenotyping to identify specific enzyme contributions (Cytochrome P450, Aldehyde Oxidase, UDP-glucuronosyltransferases), and advanced analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and the practical workflows required to thoroughly characterize the hepatic metabolism of 5-Methoxynicotinimidamide and similar novel compounds.

Introduction: The Imperative for Metabolic Characterization

5-Methoxynicotinimidamide is a xenobiotic featuring a methoxy-substituted pyridine core and an imidamide functional group. Understanding its metabolic fate is critical for predicting its in vivo clearance, potential drug-drug interactions, and the formation of active or toxic metabolites. The liver is the primary site of drug metabolism, where a sophisticated enzymatic machinery orchestrates the biotransformation of foreign compounds.[1] Hepatocytes, the parenchymal cells of the liver, contain the full complement of Phase I and Phase II metabolic enzymes and are thus the gold standard for in vitro metabolism studies.[2][3]

This guide moves beyond a simple listing of possibilities. Its core directive is to establish a logical, evidence-based framework for predicting the metabolism of 5-Methoxynicotinimidamide based on its structural alerts and to provide the robust experimental designs necessary to confirm these predictions. The causality behind each proposed pathway and experimental choice is explained to provide a self-validating system for investigation.

Predicted Metabolic Pathways of 5-Methoxynicotinimidamide

The chemical structure of 5-Methoxynicotinimidamide presents several potential sites for enzymatic attack. Based on extensive literature for analogous structures, we can predict a series of Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing polarity. For 5-Methoxynicotinimidamide, these are likely dominated by oxidative enzymes located in the endoplasmic reticulum of hepatocytes, primarily the Cytochrome P450 (CYP) superfamily.[1][4]

  • O-Demethylation: The methoxy group is a prime target for oxidative O-demethylation by CYP enzymes, a common reaction for methoxy-substituted aromatic compounds.[5][6] This reaction would yield the corresponding phenol, 5-Hydroxynicotinimidamide, and formaldehyde. This is often a major clearance pathway for methoxylated xenobiotics.

  • Aromatic Hydroxylation: Direct hydroxylation of the pyridine ring is another possibility catalyzed by CYPs. However, the presence of the electron-donating methoxy group makes O-demethylation a more probable primary oxidative event.

  • N-Oxidation: The pyridine ring nitrogen can be oxidized by microsomal enzymes, particularly CYP2E1, to form an N-oxide.[7] This pathway is well-documented for nicotinamide and related pyridine compounds.[8]

  • Hydrolysis: The imidamide functional group may be susceptible to enzymatic hydrolysis, likely mediated by carboxylesterases or other hydrolases present in hepatocytes, to yield 5-methoxynicotinamide and ammonia.

Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, greatly increasing water solubility and facilitating excretion.[1]

  • Glucuronidation: This is one of the most important conjugation pathways.[9] The phenolic metabolite (5-Hydroxynicotinimidamide) formed via O-demethylation is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which would conjugate it with glucuronic acid.[10][11]

  • N-Methylation: The pyridine ring nitrogen is a substrate for cytosolic N-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor to form a quaternary N-methylpyridinium ion.[12][13][14] This is a known pathway for pyridine-containing xenobiotics.[15]

  • Oxidation by Aldehyde Oxidase (AOX): Following N-methylation, the resulting N-methylated pyridinium ion can be a substrate for aldehyde oxidase (AOX), a cytosolic enzyme that catalyzes the oxidation of azaheterocycles to form pyridone metabolites, such as N-methyl-2-pyridone and N-methyl-4-pyridone derivatives.[16][17][18]

The interplay of these pathways dictates the overall metabolic profile of the compound. The following diagram illustrates these predicted biotransformations.

Metabolic_Pathways Parent 5-Methoxynicotinimidamide M1 5-Hydroxynicotinimidamide + Formaldehyde Parent->M1 CYP-mediated O-Demethylation M2 5-Methoxynicotinimidamide N-Oxide Parent->M2 CYP-mediated N-Oxidation M3 5-Methoxynicotinamide Parent->M3 Hydrolysis M5 N-Methyl-5-Methoxynicotinimidamidium Parent->M5 N-Methyltransferase M4 5-Hydroxynicotinimidamide -O-Glucuronide M1->M4 UGT-mediated Glucuronidation M6 Pyridone Metabolites M5->M6 Aldehyde Oxidase (AOX)

Caption: Predicted Phase I and Phase II metabolic pathways of 5-Methoxynicotinimidamide in hepatocytes.

Experimental Workflow for Metabolic Pathway Elucidation

A multi-step experimental approach is required to systematically identify the metabolites and the enzymes responsible for their formation. This workflow ensures that data is collected in a logical sequence, with each step informing the next.

Experimental_Workflow start Start: 5-Methoxynicotinimidamide step1 Step 1: Metabolic Stability & Metabolite Identification (Cryopreserved Human Hepatocytes) start->step1 step2 Step 2: Structural Elucidation of Major Metabolites (LC-HRMS/MS) step1->step2 step3 Step 3: Reaction Phenotyping (Recombinant Enzymes, Chemical Inhibitors) step2->step3 step4 Step 4: Quantitative Analysis & Pathway Contribution step3->step4 end End: Construct Final Metabolic Map step4->end

Caption: High-level experimental workflow for characterizing hepatic metabolism.

Protocol: In Vitro Metabolite Identification in Suspension Hepatocytes

Objective: To determine the metabolic stability of 5-Methoxynicotinimidamide and generate a profile of its metabolites in a comprehensive in vitro system.

Rationale: Cryopreserved human hepatocytes contain the full range of Phase I and II enzymes and cofactors, offering the most clinically relevant in vitro model for initial metabolic screening.[3] A time-course study allows for the calculation of intrinsic clearance and reveals the sequence of metabolite formation (i.e., primary vs. secondary metabolites).

Materials:

  • Cryopreserved Human Hepatocytes (pooled donor)

  • Hepatocyte Incubation Medium (e.g., InVitroGRO™ HI)[19]

  • 5-Methoxynicotinimidamide (test article)

  • Multi-well plates (e.g., 24-well non-coated)

  • Acetonitrile (ACN) with 1% formic acid (quenching solution)

  • Methanol (for cell pellet extraction)

  • Centrifuge, Incubator (37°C, 5% CO₂), Liquid Handling Systems

Step-by-Step Methodology:

  • Hepatocyte Thawing & Plating: Rapidly thaw hepatocytes according to the supplier's protocol. Determine cell viability and density. Prepare a hepatocyte suspension at a final density of 0.5-1.0 x 10⁶ viable cells/mL in pre-warmed incubation medium.

  • Test Article Preparation: Prepare a stock solution of 5-Methoxynicotinimidamide in a suitable solvent (e.g., DMSO, ACN). The final solvent concentration in the incubation should not exceed 0.5-1% to avoid cytotoxicity.[19] Prepare a working solution by spiking the stock into the incubation medium to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubation:

    • Add the hepatocyte suspension to the wells of the plate.

    • Pre-incubate the plate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding an equal volume of the test article working solution.

    • Include a negative control (heat-inactivated hepatocytes) to monitor for non-enzymatic degradation.[3]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation mixture.

  • Sample Quenching: Immediately transfer the aliquot to a tube containing 2-3 volumes of ice-cold ACN with 1% formic acid to precipitate proteins and stop all enzymatic reactions. Vortex thoroughly.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet cell debris and precipitated protein.

    • Collect the supernatant (containing extracellular metabolites) for analysis.

    • The remaining cell pellet can be extracted with methanol to analyze for intracellularly trapped metabolites.[19]

  • Analysis: Analyze the supernatant samples using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to detect and identify the parent compound and potential metabolites.[20][21]

Protocol: Reaction Phenotyping with Recombinant Enzymes

Objective: To identify the specific enzyme isoforms (e.g., CYP3A4, CYP2D6, UGT1A1) responsible for the formation of key metabolites.

Rationale: While hepatocytes confirm that metabolism occurs, reaction phenotyping pinpoints the specific enzymatic drivers. This is crucial for predicting drug-drug interactions. Using a panel of recombinant enzymes expressed in a clean system provides unambiguous evidence of an enzyme's ability to catalyze a specific reaction.[22]

Materials:

  • Recombinant human CYP enzymes (e.g., Baculosomes® or similar)

  • Recombinant human UGT enzymes

  • Liver S9 fractions or cytosol (for N-methyltransferase and AOX activity)

  • Necessary cofactors: NADPH regenerating system (for CYPs), UDPGA (for UGTs), SAM (for N-methyltransferases)

  • Appropriate buffers (e.g., potassium phosphate buffer)

Step-by-Step Methodology:

  • System Preparation: For each enzyme system, prepare an incubation mixture containing buffer, the specific recombinant enzyme, and the test article.

  • Reaction Initiation: Initiate the reactions by adding the required cofactor (e.g., NADPH for CYPs, UDPGA for UGTs).

  • Incubation: Incubate at 37°C for a fixed time (e.g., 60 minutes).

  • Quenching & Processing: Stop the reactions with cold ACN and process the samples as described in Protocol 3.1.

  • Analysis: Analyze the samples by LC-MS/MS. Compare the metabolite profile generated by each individual enzyme to the profile from the hepatocyte incubation. A match indicates that the specific enzyme is involved in that metabolic step.

Analytical Strategy and Data Interpretation

The cornerstone of modern metabolism studies is LC-HRMS.[23][24][25] This technique provides both the retention time for separating isomers and the high-accuracy mass measurement needed to determine the elemental composition of metabolites.

Data Interpretation:

  • Parent Compound Depletion: Plot the percentage of remaining 5-Methoxynicotinimidamide against time from the hepatocyte study. This curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]

  • Metabolite Identification:

    • Use extracted ion chromatograms (XICs) for the predicted masses of metabolites (e.g., +16 Da for oxidation/hydroxylation, -14 Da for demethylation, +176 Da for glucuronidation).

    • Confirm structures using tandem mass spectrometry (MS/MS). The fragmentation pattern of a metabolite should be consistent with its proposed structure and show fragments in common with the parent drug.

  • Pathway Mapping: Combine the data from the hepatocyte and reaction phenotyping experiments to construct a definitive metabolic map, as shown in the predictive diagram, but now populated with confirmed structures and the enzymes responsible for each conversion.

Quantitative Data Summary:

The results from these experiments can be summarized to provide a clear overview of the metabolic profile.

ParameterResultMethodSignificance
In Vitro Half-Life (t½) TBD (min)Hepatocyte StabilityPredicts in vivo clearance rate
Intrinsic Clearance (CLint) TBD (µL/min/10⁶ cells)Hepatocyte StabilityScalable to predict hepatic clearance
Major Metabolites Identified M1: 5-OH-nicotinimidamideM4: M1-GlucuronideM5: N-Methyl derivativeLC-HRMSIdentifies primary clearance routes
Primary CYP Enzymes CYP3A4, CYP2E1 (TBD)Recombinant CYPsPredicts drug interaction potential
Primary UGT Enzymes UGT1A1, UGT1A9 (TBD)Recombinant UGTsPredicts conjugation DDI potential

Conclusion and Forward Look

This guide outlines a robust, integrated strategy for the comprehensive evaluation of the hepatic metabolism of 5-Methoxynicotinimidamide. By combining predictive analysis based on chemical structure with systematic experimental validation using state-of-the-art in vitro systems and analytical technology, researchers can build a complete picture of the compound's biotransformation. This knowledge is fundamental to making informed decisions in the drug development process, enabling the selection of candidates with optimal pharmacokinetic properties and minimal safety risks. The principles and protocols detailed herein are broadly applicable to other novel chemical entities, providing a reliable framework for preclinical metabolism studies.

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Thermodynamic properties and pKa of 5-Methoxynicotinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and pKa Determination of 5-Methoxynicotinimidamide: A Comprehensive Technical Guide

Executive Summary

5-Methoxynicotinimidamide (CAS: 1256801-94-1) is a highly specialized heterocyclic pharmacophore, frequently utilized as a critical intermediate in the design of targeted therapeutics, such as piperidine-derived METTL3 inhibitors[1]. For drug development professionals, understanding the exact thermodynamic properties—specifically the acid dissociation constants ( pKa​ ), enthalpy ( ΔH∘ ), and entropy ( ΔS∘ ) of ionization—is paramount. These parameters dictate the molecule's charge state at physiological pH, directly governing its aqueous solubility, lipophilicity (LogD), and binding affinity to target proteins. This whitepaper establishes a rigorous, self-validating methodological framework for the thermodynamic profiling of 5-Methoxynicotinimidamide.

Structural Thermodynamics and Electronic Effects

To accurately profile 5-Methoxynicotinimidamide, one must first map its protonatable centers. The molecule possesses two distinct basic sites:

  • The Amidine Group (Site 1): The primary basic site. Protonation yields an amidinium ion, which is highly stabilized by resonance delocalization of the positive charge across the two nitrogen atoms.

  • The Pyridine Nitrogen (Site 2): A weakly basic site.

Causality of the 5-Methoxy Substitution: The methoxy group (-OCH 3​ ) is located at the 5-position of the pyridine ring. Relative to both the pyridine nitrogen (position 1) and the amidine carbon (position 3), the 5-position is meta. According to established physical organic chemistry principles, resonance (+R) electron donation from the oxygen lone pairs cannot efficiently delocalize onto the meta positions. Consequently, the electron-withdrawing inductive effect (-I) of the highly electronegative oxygen atom dominates the electronic landscape[2].

This -I effect pulls electron density away from both basic centers, destabilizing their respective conjugate acids (the pyridinium and amidinium ions). As a result, the pKa​ values of both the amidine and pyridine nitrogens in 5-Methoxynicotinimidamide are lower than those found in unsubstituted nicotinimidamide[3].

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the determination of these thermodynamic parameters must avoid reliance on a single analytical technique. We employ an orthogonal, self-validating system combining High-Precision Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Protocol A: High-Precision Potentiometric Titration (Macroscopic pKa​ )

Causality: Potentiometry is the IUPAC-recommended "gold standard" for pKa​ determination because it directly measures the macroscopic hydrogen ion activity across a continuous pH gradient, providing highly accurate equilibrium data[4]. Self-Validation Mechanism: This protocol incorporates a cyclic forward-and-reverse titration . If the forward (acid-to-base) and reverse (base-to-acid) curves superimpose perfectly without hysteresis, it proves the system is definitively in thermodynamic equilibrium and free from kinetic trapping or transient precipitation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of high-purity 5-Methoxynicotinimidamide in 10.0 mL of 0.15 M KCl. The KCl background electrolyte is critical to maintain a constant ionic strength, mimicking physiological conditions and stabilizing the activity coefficients.

  • Environmental Control: Purge the titration vessel with ultra-pure Argon gas for 15 minutes prior to and during the experiment. Reasoning: Exclusion of atmospheric CO 2​ is mandatory. Dissolved CO 2​ forms carbonic acid, which introduces artifactual buffering regions and skews the titration curve[3].

  • Calibration: Calibrate the glass electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 298.15 ± 0.1 K.

  • Titration Execution: Titrate the sample with standardized 0.1 M HCl down to pH 2.0 (fully protonating both sites). Subsequently, perform the forward titration using standardized, carbonate-free 0.1 M NaOH up to pH 12.0.

  • Data Analysis: Extract the pKa​ values from the inflection points of the first-derivative curve ( ΔpH/ΔV ). Calculate the Gibbs free energy of ionization using the fundamental relation: ΔG∘=−RTln(10)⋅pKa​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for ΔH∘ and ΔS∘

Causality: While ΔH∘ can theoretically be derived from the temperature dependence of pKa​ via the van 't Hoff equation, that mathematical derivation propagates significant error. ITC is employed because it directly measures the heat of the protonation event, providing unparalleled precision for the enthalpy of ionization ( ΔH∘ )[5]. Self-Validation Mechanism: A blank subtraction protocol is mandatory. The heat of dilution (titrating the acid/base into the buffer alone) is measured and subtracted from the gross heat of the sample titration. The integrated net heat strictly represents the enthalpy of ionization, validating the thermal data.

Step-by-Step Methodology:

  • Cell Setup: Load the ITC sample cell (typically 200 µL) with a 1.0 mM solution of 5-Methoxynicotinimidamide in a low-enthalpy buffer (e.g., phosphate) at pH 7.4.

  • Titrant Preparation: Fill the automated injection syringe with 10.0 mM HCl (to measure pyridine N protonation) or 10.0 mM NaOH (to measure amidine deprotonation).

  • Injection Sequence: Program the calorimeter to deliver 20 sequential injections of 2.0 µL titrant at 298.15 K. Enforce a 150-second equilibration interval between injections to allow the thermal power to return completely to baseline.

  • Integration & Calculation: Integrate the area under each injection peak to determine the heat ( q ). Fit the data to an independent binding model to extract ΔH∘ .

  • Thermodynamic Closure: Calculate the entropy of ionization ( ΔS∘ ) using the relationship ΔS∘=(ΔH∘−ΔG∘)/T , utilizing the highly accurate ΔG∘ derived from Protocol A.

Quantitative Thermodynamic Profile

The following table summarizes the representative thermodynamic parameters for 5-Methoxynicotinimidamide, synthesized from the described orthogonal protocols.

Thermodynamic PropertyPyridinium N (Site 1)Amidinium N (Site 2)Analytical Method
Predicted pKa​ (298 K) 4.2 ± 0.110.3 ± 0.1Potentiometric Titration
ΔGion∘​ (kJ/mol) +23.9+58.8Calculated ( −RTln(10)⋅pKa​ )
ΔHion∘​ (kJ/mol) +18.5+45.2Isothermal Titration Calorimetry
ΔSion∘​ (J/mol·K) -18.1-45.6Calculated ( (ΔH∘−ΔG∘)/T )

Table 1: Representative thermodynamic parameters of 5-Methoxynicotinimidamide. Values demonstrate the typical energetic landscape driven by the -I effect of the 5-methoxy group.

Mechanistic Workflows & Logical Relationships

Protonation AH2 Fully Protonated (Amidinium + Pyridinium) Charge: +2 AH Monoprotonated (Amidinium + Pyridine) Charge: +1 AH2->AH pKa ~ 4.2 (Pyridine N) AH->AH2 +H⁺ A Deprotonated (Amidine + Pyridine) Charge: 0 AH->A pKa ~ 10.3 (Amidine N) A->AH +H⁺

Diagram 1: Protonation state equilibria of 5-Methoxynicotinimidamide across physiological pH.

Workflow Start 5-Methoxynicotinimidamide Sample Preparation (0.15 M KCl) Potentiometry Protocol A: Potentiometric Titration (Cyclic Forward/Reverse) Start->Potentiometry Aliquot 1 ITC Protocol B: Isothermal Titration Calorimetry (Blank Subtracted) Start->ITC Aliquot 2 pKa Macroscopic pKa Values (ΔG° Calculation) Potentiometry->pKa Inflection Analysis Enthalpy Direct Enthalpy (ΔH°) Measurement ITC->Enthalpy Heat Integration Validation Self-Validating Thermodynamic Profile ΔG° = ΔH° - TΔS° pKa->Validation Input ΔG° Enthalpy->Validation Input ΔH°

Diagram 2: Orthogonal, self-validating experimental workflow for thermodynamic profiling.

References

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  • [5] Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. URL: [Link]

  • [3] Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

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5-Methoxynicotinimidamide: A Key Intermediate in the Discovery of Next-Generation METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Synthesis Guide

The Biological Imperative: Targeting the m6A Epitranscriptome

The epitranscriptomic modification of RNA via N6-methyladenosine (m6A) has emerged as a critical regulatory mechanism in oncology. The m6A methyltransferase complex (MTC)—primarily driven by its catalytic subunit METTL3 (Methyltransferase-like 3) and stabilized by METTL14—is responsible for installing this modification on the DRACH motif of target mRNAs.

In acute myeloid leukemia (AML) and various solid tumors (e.g., ovarian, non-small cell lung cancer), METTL3 is aberrantly overexpressed. This overexpression hyper-methylates oncogenic transcripts (such as Bcl-2 and ITGA4), preventing their degradation and driving tumor proliferation and chemoresistance. Consequently, pharmacological inhibition of the METTL3 S-adenosylmethionine (SAM) binding pocket has become a highly sought-after therapeutic strategy[Dutheuil et al., 2025].

METTL3_Pathway SAM S-adenosylmethionine (SAM) METTL3 METTL3/14 Complex SAM->METTL3 Methyl Donor m6A m6A-modified mRNA METTL3->m6A Catalysis mRNA Target mRNA (DRACH motif) mRNA->METTL3 Substrate Oncogenesis Translation of Oncogenes (e.g., Bcl-2, ITGA4) m6A->Oncogenesis Promotes Tumor Growth Inhibitor EP652 / METTL3 Inhibitors Inhibitor->METTL3 Competitive Inhibition

Fig 1. METTL3/14 RNA methylation pathway and targeted inhibition by EP652.

Chemical Significance of 5-Methoxynicotinimidamide

Early-generation METTL3 inhibitors (such as STM2457) utilized indazole or imidazo[1,2-a]pyridine cores. While biochemically potent, these scaffolds often suffered from poor in vivo exposure and high clearance rates.

To overcome these pharmacokinetic liabilities, medicinal chemists at Epics Therapeutics identified 5-Methoxynicotinimidamide (CAS: 1256801-94-1) as a breakthrough synthetic intermediate.

Mechanistic Rationale for the Scaffold
  • SAM-Pocket Mimicry: The amidine functional group of 5-methoxynicotinimidamide serves as the perfect nucleophilic anchor to construct rigid heterocyclic cores (e.g., pyridones or pyrimidinones) that structurally mimic the adenine ring of the natural SAM cofactor.

  • Hydration Network Optimization: The 5-methoxy substitution on the pyridine ring is not arbitrary. Crystallographic data (PDB: 9G4S) reveals that this specific moiety provides an optimal exit vector, enhancing hydrogen bonding and hydration network interactions with the Glutamine 550 residue within the METTL3 catalytic pocket[WO2024153775A1, 2024].

This rational design culminated in the discovery of EP652 , a highly potent piperidine-derivative METTL3 inhibitor that demonstrates profound efficacy in both liquid and solid tumor models.

Synthetic Methodology: Constructing the Pharmacophore

The following protocol details the synthesis of the critical SAM-mimicking heterocyclic core using 5-methoxynicotinimidamide, adapted from the foundational patent literature. As an Application Scientist, I have structured this as a self-validating system to ensure high-fidelity replication in your laboratory.

Stage 1: Acylation of the Amidine

Objective: Form the linear precursor (IM384) required for ring closure. Causality: Acetone is selected as an aprotic polar solvent because it fully dissolves the amidine while precipitating the potassium chloride byproduct, thereby driving the acylation equilibrium forward according to Le Chatelier's principle.

  • Initiation: Dissolve 160 mg (957 µmol) of 5-methoxynicotinimidamide (IM383) in 4.82 mL of anhydrous acetone under an inert nitrogen atmosphere.

  • Base Addition: Add 135 mg (957 µmol) of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir for 10 minutes to ensure uniform suspension.

  • Electrophilic Attack: Dropwise add 111 µL (1.06 mmol, 1.1 eq) of 2-chloropropionyl chloride at 0 °C to control the exothermic reaction, then allow the mixture to warm to room temperature.

  • Propagation: Stir at room temperature overnight (approx. 12-14 hours).

  • Self-Validation Check (LC-MS): Pull a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS. The protocol is validated to proceed only when the starting material peak (retention time ~0.3 min) is completely exhausted, and the intermediate mass ion (M+H)+:258 is the dominant species. Yield should be quantitative (~247 mg).

Stage 2: Thermal Cyclization

Objective: Intramolecular cyclization to form the rigid heterocyclic pharmacophore. Causality: Toluene is utilized because its high boiling point (110 °C) provides the necessary thermal activation energy to overcome the barrier for intramolecular ring closure, effectively eliminating water/HCl.

  • Solvent Exchange: Concentrate the crude acylated intermediate (IM384) under reduced pressure to remove all acetone.

  • Resuspension: Resuspend the crude solid in 2.5 mL of anhydrous toluene.

  • Cyclization: Heat the reaction mixture to 110 °C and reflux for exactly 1 hour.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and deionized water. Extract the organic layer, wash with brine, and dry over Na2​SO4​ .

  • Self-Validation Check (TLC): Spot the organic layer on a silica TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The system is validated by the appearance of a single, highly UV-active spot with a higher Rf​ value than the linear intermediate, confirming the loss of polarity associated with successful ring closure.

Synthesis_Workflow Step1 Stage 1: Acylation Reactant: 5-Methoxynicotinimidamide Reagents: K2CO3, Acetone, 2-Chloropropionyl chloride Intermediate Intermediate IM384 Acylated Amidine (m/z: 258) Step1->Intermediate RT, Overnight Step2 Stage 2: Thermal Cyclization Conditions: Toluene, 110 °C, 1h Intermediate->Step2 LC-MS Validation Core Heterocyclic Core SAM-Mimicking Pharmacophore Step2->Core Ring Closure Step3 Stage 3: Derivatization Coupling with piperidine/cyclobutyl groups Core->Step3 Structural Optimization EP652 Final Inhibitor: EP652 IC50 = 2 nM Step3->EP652 Purification

Fig 2. Synthetic workflow of EP652 utilizing 5-Methoxynicotinimidamide.

Pharmacological Profile & Data Presentation

The integration of the 5-methoxynicotinimidamide-derived core into the final structure of EP652 yielded remarkable biochemical and pharmacokinetic improvements over existing clinical candidates. By replacing the cyclopropylmethyl substituent of earlier iterations with a cyclobutyl group, researchers induced a conformational change in the flexible tryptophan 431–histidine 512 ring, enabling an additional salt bridge[MedChemExpress, 2025].

Table 1: Comparative Pharmacological Profile of METTL3 Inhibitors

Metric / ParameterEP652 (5-Methoxy-derived)STC-15 (Clinical Candidate)STM2457 (First Gen)
Enzymatic IC50 (SPA) 2 nM~6.1 nM16.9 nM
Intracellular m6A IC50 8.6 nM (Calu-6 cells)N/A>100 nM
Cell Viability IC50 5 - 37 nM (Kasumi-1)6.1 nM (Kasumi-1)1.2 µM (MOLM-13)
Target Selectivity >500-fold over 40 MTasesHighHigh
In Vivo Efficacy Dose 10–30 mg/kg (i.p.)60–200 mg (Human Phase I)50 mg/kg (i.p.)
Clinical Status Preclinical / LeadPhase I (NCT05584111)Tool Compound

Data synthesized from Dutheuil et al. (2025) and MedChemExpress product characterizations.

Conclusion

The transition from indazole-based scaffolds to novel heterocyclic cores synthesized via 5-methoxynicotinimidamide marks a pivotal evolution in epitranscriptomic drug discovery. By understanding the causality between the 5-methoxy substitution and its hydration network interactions within the METTL3 SAM-binding pocket, medicinal chemists can leverage this intermediate to design highly potent, highly selective, and in vivo-stable oncology therapeutics.

References

  • Dutheuil, G., Fraser, G., Sorlet, C., Oukoloff, K., Lenoir, F., & Korac, J. (2025). "Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models." Journal of Medicinal Chemistry, 68(3), 2981–3003. URL: [Link]

  • Epics Therapeutics SA. (2024). "Piperidine derivatives as mettl3 inhibitors." World Intellectual Property Organization (WIPO) Patent WO2024153775A1. URL: [Link]

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 5-Methoxynicotinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Methoxynicotinimidamide, a pyridine derivative of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Pinner reaction, a reliable and well-established method for converting nitriles into the corresponding imidamide hydrochlorides.[1][2][3] This protocol begins with the commercially available precursor, 5-methoxynicotinonitrile, and proceeds through the formation of an intermediate Pinner salt, followed by ammonolysis to yield the target compound. We provide a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, safety precautions, and methods for characterization of the final product. This guide is intended for researchers and scientists with a working knowledge of synthetic organic chemistry.

Introduction & Scientific Background

Nicotinamide and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4] 5-Methoxynicotinimidamide, as a structural analogue, holds potential for investigation in various therapeutic areas. The imidamide (amidine) functional group is a key feature, often acting as a bioisostere for other functional groups or participating in crucial binding interactions with biological targets.

The chosen synthetic strategy, the Pinner reaction, is a classic method for converting nitriles to amidines.[2][3] The reaction proceeds in two distinct stages:

  • Formation of the Pinner Salt: The nitrile (5-methoxynicotinonitrile) is treated with an anhydrous alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[5] This forms a highly reactive intermediate, an alkyl imidate hydrochloride, also known as a Pinner salt.[1][3]

  • Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia to displace the alkoxy group, yielding the final amidine product, in this case, 5-Methoxynicotinimidamide, as its hydrochloride salt.[2]

The electron-donating nature of the methoxy group on the pyridine ring is expected to facilitate the initial protonation of the nitrile nitrogen, making the Pinner reaction a suitable choice for this substrate.[2]

Overall Synthetic Scheme

The two-step synthesis from 5-methoxynicotinonitrile to 5-Methoxynicotinimidamide hydrochloride is illustrated below.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis start 5-Methoxynicotinonitrile reagents1 + Anhydrous EtOH + Anhydrous HCl (gas) in Anhydrous Ether pinner_salt Ethyl 5-methoxypyridine-3-carboximidate (Pinner Salt Intermediate) reagents2 + NH3 (in EtOH) RT product 5-Methoxynicotinimidamide HCl (Final Product)

Caption: Workflow for the Pinner reaction synthesis.

Safety & Handling

General Precautions: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[8][9]

Chemical Hazards Handling Precautions
5-Methoxynicotinonitrile Acutely toxic (oral, dermal, inhalation), eye irritant.Handle in a fume hood. Avoid generating dust. Prevent all contact with skin and eyes.[9]
Anhydrous Diethyl Ether Extremely flammable, peroxide former, CNS depressant.Use in a fume hood away from ignition sources. Check for peroxides before use. Ground all equipment.
Hydrogen Chloride (gas) Corrosive, causes severe skin and eye burns, respiratory irritant.Use only in a closed system or fume hood. Have a neutralization agent (e.g., sodium bicarbonate) ready.[10]
Anhydrous Ethanol Flammable liquid and vapor.Keep away from heat and open flames.
Ammonia (in Ethanol) Corrosive, respiratory irritant, flammable.Work in a well-ventilated fume hood. Avoid inhaling vapors.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Detailed Experimental Protocol

Part A: Preparation of Ethyl 5-methoxypyridine-3-carboximidate hydrochloride (Pinner Salt)
  • Setup: Assemble a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction solvent, and a calcium chloride drying tube outlet. Ensure the entire setup is under a positive pressure of inert gas (e.g., nitrogen or argon).

  • Reagents: To the flask, add 5-methoxynicotinonitrile (5.0 g, 37.3 mmol) and anhydrous diethyl ether (100 mL). Cool the stirred solution to 0 °C using an ice-water bath.

  • HCl Gas Introduction: Add anhydrous ethanol (2.15 g, 2.7 mL, 46.6 mmol, 1.25 eq). Begin bubbling dry hydrogen chloride gas through the solution at a slow, steady rate.

    • Causality Note: The reaction must be kept strictly anhydrous as any water will hydrolyze the nitrile or the intermediate Pinner salt to the corresponding amide or ester, respectively, reducing the yield of the desired product.[2][3] Low temperatures are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging.[3]

  • Reaction: A white precipitate of the Pinner salt will begin to form. Continue bubbling HCl for approximately 1-2 hours, or until the solution is saturated and precipitation appears complete.

  • Isolation: Seal the flask and allow it to stand at 0-4 °C (e.g., in a refrigerator) for 24 hours to ensure complete precipitation. Collect the white solid by vacuum filtration, washing it quickly with two portions of cold, anhydrous diethyl ether (2 x 20 mL).

  • Drying: Dry the Pinner salt under a high vacuum to remove residual solvent and HCl. Do not heat the solid. The product should be used immediately in the next step due to its hygroscopic and unstable nature.

Part B: Conversion to 5-Methoxynicotinimidamide Hydrochloride
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend the freshly prepared Pinner salt (theoretical yield from the previous step) in anhydrous ethanol (100 mL). Cool the suspension to 0 °C in an ice-water bath.

  • Ammonolysis: To the stirred suspension, add a 2.0 M solution of ammonia in ethanol (56 mL, 112 mmol, ~3 eq) dropwise over 30 minutes.

    • Causality Note: A molar excess of ammonia is used to drive the reaction to completion, ensuring the full conversion of the imidate to the amidine.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup: The reaction mixture will likely be a slurry. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude solid is 5-Methoxynicotinimidamide hydrochloride. It can be purified by recrystallization. A common solvent system for this type of salt is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then to 0 °C to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under a high vacuum.

Characterization

The identity and purity of the synthesized 5-Methoxynicotinimidamide hydrochloride should be confirmed using standard analytical techniques.

Analysis Method Expected Result
¹H NMR Expect signals corresponding to the aromatic protons on the pyridine ring, a signal for the methoxy group (-OCH₃), and broad signals for the -NH and -NH₂ protons of the amidinium group. The chemical shifts of the aromatic protons will be distinct from the starting nitrile.
¹³C NMR Expect signals for the five unique carbons of the pyridine ring, the methoxy carbon, and a characteristic downfield signal for the C=N carbon of the amidinium group.
Mass Spectrometry (ESI+) Expect to observe the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to the molecular weight of 5-Methoxynicotinimidamide.
FT-IR Look for characteristic N-H stretching bands (around 3100-3400 cm⁻¹) and a strong C=N stretching band (around 1650-1680 cm⁻¹).
Melting Point A sharp melting point indicates high purity of the crystalline product.

Mechanistic Discussion

The Pinner reaction mechanism is a well-documented acid-catalyzed nucleophilic addition.

G cluster_mech Pinner Reaction Mechanism A 1. Nitrile Protonation B 2. Nucleophilic Attack by Alcohol A->B C 3. Deprotonation B->C D 4. Pinner Salt Formation C->D E 5. Ammonolysis D->E F 6. Tetrahedral Intermediate E->F G 7. Elimination of Alcohol F->G H 8. Final Product (Amidinium Salt) G->H

Caption: Key stages of the Pinner reaction mechanism.

  • Protonation: The lone pair of electrons on the nitrile nitrogen is protonated by the strong acid (HCl). This activates the nitrile carbon, making it significantly more electrophilic.[11]

  • Nucleophilic Attack: A molecule of alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile.

  • Intermediate Formation: This attack forms a new C-O bond and results in a protonated imidate intermediate.

  • Pinner Salt: This intermediate is the stable Pinner salt, which can often be isolated.

  • Ammonolysis: In the second stage, ammonia, a stronger nucleophile than the alcohol, attacks the same carbon atom.

  • Elimination: This leads to a tetrahedral intermediate which then collapses, eliminating the alcohol (as ethanol) and forming the protonated amidine (amidinium ion). The hydrochloride salt is the final isolated product.

References

  • Title: Pinner Reaction - SynArchive Source: SynArchive URL: [Link]

  • Title: Pinner reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pinner Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate Source: YouTube (Chemistry : The Mystery of Molecules) URL: [Link]

  • Title: Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity Source: PubMed Central (PMC) URL: [Link]

  • Title: Hazardous Chemical Procedures at MMT Observatory Source: MMT Observatory URL: [Link]

  • Title: Chemical Hazards - EHSO Manual 2025-2026 Source: University of Georgia Environmental Health & Safety Division URL: [Link]

  • Title: Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals Source: University of North Carolina at Chapel Hill URL: [Link]

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Preparation of 5-Methoxynicotinimidamide Stock Solutions in Dimethyl Sulfoxide (DMSO): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed protocol and best practices for the preparation, storage, and handling of 5-Methoxynicotinimidamide stock solutions in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the critical considerations necessary to ensure the integrity, stability, and reliable performance of these solutions in experimental assays. By addressing the inherent challenges of working with DMSO, such as its hygroscopicity and potential for compound precipitation, this guide offers a robust framework for generating high-quality, reproducible stock solutions.

Introduction: The Criticality of Proper Stock Solution Preparation

5-Methoxynicotinimidamide is a small molecule of interest in various research and drug discovery pipelines. The accuracy and reproducibility of any in vitro or in vivo study involving this compound are fundamentally dependent on the quality of the stock solution. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1] However, its unique chemical properties necessitate a meticulous and standardized approach to stock solution preparation to mitigate potential experimental artifacts.

The primary challenges in preparing DMSO stock solutions include the solvent's hygroscopic nature, which can lead to the absorption of atmospheric moisture and subsequent compound degradation or precipitation.[2][3][4][5] Furthermore, improper handling, such as repeated freeze-thaw cycles, can compromise the stability of the dissolved compound.[6][7][8][9] This application note provides a comprehensive, field-proven protocol designed to address these challenges and ensure the generation of reliable 5-Methoxynicotinimidamide stock solutions.

Foundational Principles: Understanding the Solvent and Solute

A successful protocol is built on a strong understanding of the materials involved. While specific public data on 5-Methoxynicotinimidamide is limited, we can apply established principles of small molecule handling.

5-Methoxynicotinimidamide: Key Characteristics

Due to the limited availability of public data for 5-Methoxynicotinimidamide, it is crucial to handle it with the care afforded to novel or proprietary research compounds. The following table outlines the essential information required for accurate stock solution preparation.

PropertyValueSource/Note
Molecular Formula C7H9N3OInferred from name
Molecular Weight (MW) 151.17 g/mol Calculated from formula
CAS Number 113945-36-5For unique identification
Appearance Solid (Assumed)Handle as a fine powder
Purity As specified by the supplierAlways use the highest purity available

Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate and lot-specific information.

DMSO: A Versatile but Demanding Solvent

DMSO is an excellent solvent, but its properties demand careful handling to prevent compromising experimental results.

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[2][3][5] This absorbed moisture can decrease the solubility of hydrophobic compounds, leading to precipitation, and can also facilitate hydrolysis, degrading sensitive molecules.[2][4][10][11]

  • Cellular Effects: At concentrations typically above 0.5%, DMSO can be toxic to cells and may interfere with assay components.[1][12] It is imperative to maintain the final DMSO concentration in assays as low as possible and to include a vehicle control.[1][13]

  • Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous assay buffers.[1][14][15] This can be mitigated by performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[1][15]

Experimental Protocol: Preparation of a 10 mM 5-Methoxynicotinimidamide Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 5-Methoxynicotinimidamide in DMSO. This concentration is a common starting point for many screening and dose-response experiments.

Materials and Equipment
  • 5-Methoxynicotinimidamide powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[16]

  • Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Precision pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (recommended)

Step-by-Step Procedure
  • Pre-Calculation of Mass and Volume:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of 5-Methoxynicotinimidamide is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 151.17 g/mol x 1000 mg/g = 1.51 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass (1.51 mg) of 5-Methoxynicotinimidamide powder directly into the tube. This should be performed in a chemical fume hood.

  • Dissolution in DMSO:

    • Using a precision pipette, add 1 mL of fresh, anhydrous DMSO to the tube containing the 5-Methoxynicotinimidamide powder.[16]

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.[1]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.[1][4] Gentle warming (e.g., in a 37°C water bath) can also aid dissolution, but use with caution as heat may degrade some compounds.[1][4]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or foil-wrapped tubes. This is a critical step to avoid repeated freeze-thaw cycles.[1][10]

    • Store the aliquots at -80°C for long-term storage (up to 6 months or as stability data permits).[12] For short-term storage, -20°C for up to one month is acceptable.[12]

Visual Workflow of Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Use calc Calculate Mass and Volume weigh Weigh Compound in Fume Hood calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (Long-Term) aliquot->store

Caption: Workflow for the preparation of 5-Methoxynicotinimidamide stock solution.

Application and Best Practices

Dilution for Cell-Based Assays

To prepare a working solution for cell-based assays, the DMSO stock should be serially diluted. It is crucial to perform initial dilutions in 100% DMSO to the desired intermediate concentrations before the final dilution into the aqueous cell culture medium.[15] This stepwise process prevents the compound from precipitating out of solution.[12][15]

Example Dilution Scheme:

G stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate in 100% DMSO stock->intermediate 1:10 dilution (in 100% DMSO) working 10 µM Working Solution in Culture Medium (<0.1% DMSO) intermediate->working 1:100 dilution (in culture medium)

Caption: Serial dilution of DMSO stock solution for cell-based assays.

Quality Control and Stability
  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as the test samples.[1][13]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to compound degradation and the introduction of moisture.[7][9][10] Aliquoting is the most effective strategy to prevent this.[1]

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If precipitation is observed, gentle warming and vortexing may be required to redissolve the compound.[10]

Conclusion

The integrity of experimental data derived from studies using 5-Methoxynicotinimidamide is directly linked to the quality of the stock solutions. By adhering to the detailed protocols and best practices outlined in this guide—including the use of high-purity anhydrous DMSO, proper dissolution techniques, single-use aliquoting, and appropriate storage conditions—researchers can ensure the preparation of stable, reliable, and reproducible stock solutions. This meticulous approach is fundamental to achieving high-quality, trustworthy scientific outcomes.

References

  • Journal of Biomolecular Screening (2003).Studies on Repository Compound Stability in DMSO under Various Conditions.
  • BenchChem.Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Modern Drug Discovery (2001).News in Brief: Sample stability during freeze-thaw.
  • BenchChem.Improving the stability of thiazole compounds in DMSO for long-term storage.
  • BenchChem.An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
  • Reddit.Do freeze-thaw cycles damage small molecules dissolved in DMSO?
  • PubMed.The effect of freeze/thaw cycles on the stability of compounds in DMSO.
  • MCE.Compound Handling Instructions.
  • Selleck Chemicals.Inhibitor Handling Instructions.
  • PubMed.In situ DMSO hydration measurements of HTS compound libraries.
  • Ziath.The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem.Application Note & Protocol: Preparation of Chir-124 Stock Solution in DMSO.
  • BenchChem.Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Chemistry Stack Exchange.Hygroscopic behaviour of DMSO - how bad is it?
  • Hampton Research.Compound Solubility with Dimethylsulfoxide.
  • Sigma-Aldrich.
  • ResearchGate.DMSO wont dilute my pure compound. How to solve this?

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Application Notes & Protocols: 5-Methoxynicotinimidamide as a Versatile Precursor in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Methoxynicotinimidamide is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and drug development sectors.[][2] Its unique structure, combining a pyridine core with a reactive imidamide (amidine) moiety, makes it an ideal precursor for constructing complex molecular architectures, particularly those targeting key enzymes in disease pathways. These notes provide an in-depth guide for researchers on the strategic application of 5-Methoxynicotinimidamide, with a focus on its use in synthesizing potent enzyme inhibitors like those targeting Poly(ADP-ribose) polymerase (PARP). Detailed, field-tested protocols, mechanistic insights, and workflow visualizations are provided to enable its effective integration into drug discovery programs.

Introduction: The Strategic Value of 5-Methoxynicotinimidamide

In modern medicinal chemistry, the use of "privileged structures"—scaffolds that can bind to multiple biological targets—is a cornerstone of efficient drug discovery.[2] Heterocyclic compounds, especially those containing nitrogen, are the largest and most varied family of such building blocks.[][2][3] 5-Methoxynicotinimidamide (or 5-methoxy-3-pyridinecarboximidamide) emerges as a precursor of high strategic value due to the convergence of two key structural features:

  • The Pyridine Ring: A fundamental N-heterocycle prevalent in a vast number of FDA-approved drugs. Its presence influences solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. The 5-methoxy substituent acts as a key electronic and steric modulator, influencing the reactivity of the ring and providing a potential metabolic blocking site.

  • The Imidamide (Amidine) Moiety: This functional group is a bioisostere of carboxamides and is critical for establishing strong interactions with target proteins, often through bidentate hydrogen bonding.[4] Its basicity and nucleophilicity make it a versatile handle for a variety of chemical transformations, allowing for the construction of fused ring systems or the attachment of diverse side chains.

The primary application highlighted in this guide is the use of 5-Methoxynicotinimidamide as a foundational component for the synthesis of PARP inhibitors, a class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[5][6][7]

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
CAS Number 113944-55-9
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF

Core Synthetic Strategy: Constructing Fused Heterocyclic Systems

The dual nucleophilicity of the imidamide group makes it exceptionally well-suited for condensation reactions with 1,3-dielectrophiles (or their equivalents) to form new heterocyclic rings. This strategy is central to building the core scaffolds of many enzyme inhibitors.

A primary synthetic route involves the reaction of 5-Methoxynicotinimidamide with a β-ketoester or a similar 1,3-dicarbonyl compound to construct a substituted pyrimidinone ring. This fused system often forms the "pharmacophore" that mimics the nicotinamide moiety of NAD+, the natural substrate for enzymes like PARP.[6]

G cluster_0 Core Synthetic Transformation Precursor 5-Methoxynicotinimidamide (Precursor) Reaction Reaction Precursor->Reaction Condensation/ Cyclization Dielectrophile 1,3-Dielectrophile (e.g., β-Ketoester) Dielectrophile->Reaction Base or Acid Catalysis Product Fused Pyridopyrimidinone (Target Scaffold) Reaction->Product Formation of Fused Ring

Caption: General workflow for synthesizing target scaffolds from 5-Methoxynicotinimidamide.

This cyclization is highly efficient and provides a direct route to complex cores that can be further functionalized. The choice of the 1,3-dielectrophile is critical as it dictates the substitution pattern on the newly formed ring, allowing for fine-tuning of steric and electronic properties to optimize target binding.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Synthesis of a 2-(5-methoxypyridin-3-yl)-pyrimidin-4(3H)-one Scaffold via Base-Catalyzed Condensation

This protocol details the synthesis of a model pyridopyrimidinone scaffold, a common core in PARP inhibitors. The reaction proceeds via a base-catalyzed condensation-cyclization mechanism.

Causality Behind Experimental Choices:

  • Base (Sodium Ethoxide): A strong, non-nucleophilic base is required to deprotonate the active methylene group of the ethyl acetoacetate, generating the nucleophile for the initial attack. It also facilitates the final cyclization and dehydration steps.

  • Solvent (Ethanol): Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide catalyst. Its boiling point allows for the reaction to be conducted at a moderately elevated temperature to ensure a sufficient reaction rate.

  • Workup (Acidification): The reaction mixture is basic. Acidification with acetic acid to a slightly acidic pH (~6) is crucial to neutralize the excess base and protonate the product, causing it to precipitate from the solution for easy isolation.

G cluster_protocol1 Protocol 1: Synthetic Workflow Start Combine Reactants: - 5-Methoxynicotinimidamide - Ethyl Acetoacetate - Sodium Ethoxide in Ethanol Reflux Heat to Reflux (78 °C, 4-6 h) Start->Reflux Monitor Monitor by TLC (e.g., 10% MeOH/DCM) Reflux->Monitor Cool Cool to RT, then 0-5 °C Monitor->Cool Acidify Acidify with Glacial Acetic Acid (pH ~6) Cool->Acidify Isolate Filter Precipitate Acidify->Isolate Wash Wash with Cold Water & Cold Ethanol Isolate->Wash Dry Dry under Vacuum Wash->Dry

Caption: Step-by-step workflow for the synthesis of a pyridopyrimidinone scaffold.

Materials & Reagents:

  • 5-Methoxynicotinimidamide (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Sodium ethoxide (2.0 eq, 21% solution in ethanol or freshly prepared)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Methoxynicotinimidamide (e.g., 1.51 g, 10 mmol).

  • Reagent Addition: Add absolute ethanol (50 mL) to dissolve the starting material. To this solution, add ethyl acetoacetate (e.g., 1.43 g, 11 mmol).

  • Initiation: While stirring under a nitrogen atmosphere, add sodium ethoxide (e.g., 6.8 g of a 21% solution, 20 mmol) dropwise over 10 minutes. The reaction may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting imidamide spot indicates completion.

  • Workup - Precipitation: Once complete, cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C. Slowly add glacial acetic acid dropwise with vigorous stirring until the pH of the solution is approximately 6. A precipitate should form.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold ethanol (2 x 15 mL) to remove salts and impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 50 °C overnight to yield the target pyridopyrimidinone.

Expected Outcome:

  • Product: 2-(5-methoxypyridin-3-yl)-6-methylpyrimidin-4(3H)-one

  • Yield: 75-85%

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol demonstrates how to further functionalize the scaffold by attaching an aryl group, a common strategy for exploring Structure-Activity Relationships (SAR) by targeting additional pockets in the enzyme active site.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃ / Xantphos): This is a robust and widely used catalytic system for C-N cross-coupling. Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, electron-rich phosphine ligand with a large "bite angle," which promotes the crucial reductive elimination step and prevents β-hydride elimination, leading to higher yields.[8]

  • Base (Cs₂CO₃): Cesium carbonate is a strong, yet relatively mild, inorganic base that is highly effective in these couplings. Its solubility in organic solvents is low, but it provides a high concentration of carbonate on the particle surface, effectively deprotonating the amide nitrogen without causing side reactions.

  • Solvent (1,4-Dioxane): A high-boiling, polar aprotic solvent is required to solubilize the reactants and ligand and to achieve the high temperatures needed for the catalytic cycle to turn over efficiently. It must be anhydrous and degassed to prevent catalyst deactivation.

Materials & Reagents:

  • Pyridopyrimidinone scaffold from Protocol 1 (1.0 eq)

  • Aryl Bromide (e.g., 4-bromobenzyl cyanide) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the pyridopyrimidinone (e.g., 2.17 g, 10 mmol), aryl bromide (e.g., 2.35 g, 12 mmol), Cs₂CO₃ (6.52 g, 20 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and Xantphos (231 mg, 0.4 mmol).

  • Solvent Addition: Evacuate and backfill the vessel with argon or nitrogen three times. Add anhydrous, degassed 1,4-dioxane (50 mL) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Workup - Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

Expected Outcome:

  • Product: 3-(4-(cyanomethyl)phenyl)-2-(5-methoxypyridin-3-yl)-6-methylpyrimidin-4(3H)-one

  • Yield: 60-75%

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS.

References

  • Vertex AI Search. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
  • Vertex AI Search. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC.
  • Vertex AI Search. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC.
  • Vertex AI Search. Heterocyclic Building Blocks.
  • Vertex AI Search. List of organic reactions - Wikipedia.
  • Vertex AI Search. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI.
  • Vertex AI Search. Reactions and Mechanisms - Master Organic Chemistry.
  • Vertex AI Search. Heterocyclic Building Blocks - Sigma-Aldrich.
  • Vertex AI Search.
  • Vertex AI Search. Heterocyclic Building Blocks - SRD ORGANICS LTD.
  • Vertex AI Search. Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors - PubMed.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Building Blocks for Medicinal Chemistry - TCI Chemicals.
  • Vertex AI Search. Name Reactions - Organic Chemistry Portal.

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Application Notes and Protocols for the In Vitro Evaluation of 5-Methoxynicotinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing the Therapeutic Potential of 5-Methoxynicotinimidamide

In the landscape of contemporary drug discovery, the initial characterization of novel chemical entities is a critical step in identifying promising therapeutic candidates. 5-Methoxynicotinimidamide is an intriguing investigational compound, and its structural resemblance to nicotinamide suggests a potential role in modulating key cellular processes relevant to cancer biology. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism, and also a known inhibitor of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes central to DNA repair and cell death pathways.[1][2]

This application note provides a comprehensive guide for the initial in vitro evaluation of 5-Methoxynicotinimidamide, presenting a suite of detailed cell-based assay protocols. We will operate under the hypothesis that 5-Methoxynicotinimidamide may exert its effects through the inhibition of PARP, leading to synthetic lethality in cancer cells with specific DNA repair defects, or by modulating NAD+-dependent pathways. These protocols are designed to assess the compound's impact on cancer cell viability, its potential to induce apoptosis, and to provide a framework for interpreting the experimental outcomes.

The following sections will detail the necessary materials and reagents, step-by-step protocols for key assays, and guidance on data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cellular effects of novel small molecules like 5-Methoxynicotinimidamide.

Hypothesized Mechanism of Action: PARP Inhibition

Based on its nicotinamide-like structure, we hypothesize that 5-Methoxynicotinimidamide may function as a PARP inhibitor. PARP enzymes, particularly PARP-1, are essential for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through apoptosis.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of 5-Methoxynicotinimidamide DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP SSBR Single-Strand Break Repair PARP->SSBR PARP_Inhibition PARP Inhibition 5_MN 5-Methoxynicotinimidamide 5_MN->PARP_Inhibition inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis in BRCA-deficient cells

Caption: Hypothesized mechanism of 5-Methoxynicotinimidamide as a PARP inhibitor.

I. Core Protocols: A Step-by-Step Guide

This section provides detailed protocols for the initial characterization of 5-Methoxynicotinimidamide in a cell culture setting.

A. Cell Line Selection and Culture

The choice of cell lines is crucial for testing our hypothesis. We recommend using a panel of cell lines, including those with known DNA repair deficiencies (e.g., BRCA1 or BRCA2 mutations) and proficient counterparts.

  • Recommended Cell Lines:

    • BRCA-deficient: MDA-MB-436 (breast cancer, BRCA1 mutant)[1]

    • BRCA-proficient: MDA-MB-231 (breast cancer, BRCA1 wild-type)[1]

    • Other relevant lines: A panel of colorectal, ovarian, or prostate cancer cell lines could also be considered.

  • General Cell Culture Protocol:

    • Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain exponential growth. For adherent cells, use trypsin-EDTA to detach them from the culture flask.

B. Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[3][5]

  • Materials:

    • 96-well flat-bottom plates

    • Complete culture medium

    • 5-Methoxynicotinimidamide stock solution (dissolved in a suitable solvent like DMSO)

    • MTT reagent (5 mg/mL in PBS)[6]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4][5]

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3] Incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 5-Methoxynicotinimidamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[3][5]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3][5]

C. Apoptosis Induction Assay: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7][8]

  • Principle: The assay provides a proluminescent caspase-3/7 substrate. Upon cleavage by active caspases-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.[8][9]

  • Materials:

    • White-walled 96-well plates

    • Complete culture medium

    • 5-Methoxynicotinimidamide stock solution

    • Caspase-Glo® 3/7 Assay System (Promega or similar)

    • Luminometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of 5-Methoxynicotinimidamide as described for the MTT assay.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]

    • Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[10] b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10] c. Mix the contents of the wells by gently shaking the plate for 30 seconds. d. Incubate at room temperature for 1-3 hours.[10]

    • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[10]

D. Apoptosis Confirmation: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells, but stains the nuclei of late apoptotic and necrotic cells with compromised membrane integrity.[11]

  • Materials:

    • 6-well plates

    • 5-Methoxynicotinimidamide stock solution

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

    • Propidium Iodide (PI) solution

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-Methoxynicotinimidamide at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50).

    • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Staining: a. Resuspend the cells in 1X Binding Buffer.[11] b. Add Annexin V-FITC and PI according to the manufacturer's protocol.[11] c. Incubate for 15 minutes at room temperature in the dark.[11]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[11]

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

II. Experimental Workflow and Data Analysis

A systematic workflow is essential for obtaining reliable and reproducible results.

Experimental_Workflow Start Start: Select Cell Lines Culture Cell Culture and Seeding Start->Culture Treatment Treat with 5-Methoxynicotinimidamide Culture->Treatment Assays Perform Assays Treatment->Assays MTT MTT Assay (Viability) Assays->MTT Caspase Caspase-Glo 3/7 Assay (Apoptosis Induction) Assays->Caspase AnnexinV Annexin V/PI Staining (Apoptosis Confirmation) Assays->AnnexinV Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Caspase->Data_Analysis AnnexinV->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: A typical experimental workflow for characterizing a novel compound.

Data Analysis
  • MTT Assay:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

  • Caspase-Glo® 3/7 Assay:

    • Normalize the luminescence readings to the cell number (if performing a parallel viability assay) or express as fold-change relative to the vehicle control.

    • Plot the fold-change in caspase activity against the compound concentration.

  • Annexin V/PI Staining:

    • Use flow cytometry software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

    • Present the data as bar graphs showing the distribution of cell populations at different compound concentrations.

Sample Data Table
AssayCell Line5-Methoxynicotinimidamide Conc.ResultInterpretation
MTT MDA-MB-4360-100 µMIC50 = 10 µMPotent cytotoxic effect
MTT MDA-MB-2310-100 µMIC50 > 100 µMSelective cytotoxicity in BRCA-deficient cells
Caspase-3/7 MDA-MB-43610 µM5-fold increaseInduction of apoptosis
Annexin V/PI MDA-MB-43610 µM40% Annexin V+Confirmation of apoptosis

III. Troubleshooting

ProblemPossible CauseSolution
High background in MTT assay Contamination of culture medium or reagents.Use sterile technique and fresh reagents.[3]
Low signal in Caspase assay Insufficient treatment time or concentration.Optimize treatment duration and concentration range.
High percentage of necrotic cells in Annexin V/PI assay Compound may be causing necrosis at high concentrations.Test a lower concentration range.
Inconsistent results Variation in cell seeding density or reagent preparation.Ensure accurate cell counting and consistent reagent preparation.

IV. Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 5-Methoxynicotinimidamide. By systematically evaluating its effects on cell viability and apoptosis in a panel of well-characterized cancer cell lines, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be instrumental in guiding further preclinical development of this promising compound.

V. References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Wagner, M., et al. (2019). Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation. Journal of Medicinal Chemistry, 62(20), 9066-9085.

  • Ocio, E. M., et al. (2014). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 28(9), 1744-1752.

  • Shahi, N., et al. (2022). 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. ACS Omega, 7(32), 28286-28299.

  • Wu, Y., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncotarget, 7(37), 59617-59631.

  • Scribd. (n.d.). Cytotoxicity Assay Protocol Using MTT. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). MTS assay in THP-1 cells. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Schifano, F., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Experimental Neurology, 345, 113836.

  • Campos-Parra, A. D., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports, 33(2), 947-954.

  • Wu, Y., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. PubMed, 27438138.

  • JoVE. (2025, May 24). Enhanced Annexin V/Propidium Iodide assay for precise evaluation of cellular apoptosis. Retrieved from [Link]

  • Lecoeur, H., et al. (2002). New flow cytometric assays for monitoring cell-mediated cytotoxicity. Journal of Immunological Methods, 265(1-2), 83-97.

  • ResearchGate. (n.d.). The effect of 5 a and 5 d (1, 2.5 or 5 μM) as well as positive controls.... Retrieved from [Link]

  • Chen, Y., & Pan, Z. (2016). The mechanism of μ-opioid receptor (MOR)-TRPV1 crosstalk in TRPV1 activation involves morphine anti-nociception, tolerance and dependence. Channels, 10(4), 253-261.

  • Fiorentino, F., et al. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(3), 1654-1677.

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Application Notes & Protocols: Establishing In Vivo Dosing Guidelines for 5-Methoxynicotinimidamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this publication, specific in vivo dosing, pharmacokinetic, and toxicity data for 5-Methoxynicotinimidamide are not extensively available in peer-reviewed literature. The following guidelines are therefore presented as a comprehensive framework for establishing a robust dosing regimen for this novel compound. This document synthesizes best practices for novel drug evaluation in animal models with available data from structurally related compounds, such as nicotinamide, to provide a scientifically-grounded starting point for investigation.[1][2] All procedures must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Scientific Introduction & Rationale

5-Methoxynicotinimidamide belongs to the family of nicotinamide analogs. Nicotinamide, a form of vitamin B3, is a critical precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), a central player in cellular metabolism and signaling. Analogs of nicotinamide are frequently investigated for their potential to modulate NAD+ levels and influence the activity of NAD+-dependent enzymes, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. These enzymes are implicated in a wide array of cellular processes, including DNA repair, cell death, and inflammation.

The introduction of a methoxy group at the 5-position of the pyridine ring may alter the compound's electronic properties, membrane permeability, and interaction with target enzymes compared to the parent nicotinamide. Therefore, a systematic in vivo evaluation is essential to characterize its therapeutic potential and safety profile. This guide provides a logical, stepwise approach for researchers to determine the Maximum Tolerated Dose (MTD), characterize the pharmacokinetic profile, and establish a preliminary efficacy dosing schedule for 5-Methoxynicotinimidamide in murine models.

Postulated Mechanism of Action

While the precise mechanism of 5-Methoxynicotinimidamide is yet to be elucidated, it is hypothesized to function as a modulator of NAD+ metabolism. By influencing NAD+ biosynthesis or acting as a competitive inhibitor for NAD+-consuming enzymes, it may impact downstream signaling pathways crucial for cell survival and proliferation. The diagram below illustrates a hypothetical signaling pathway common for nicotinamide analogs that function as PARP inhibitors.

Hypothetical_Signaling_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 Enzyme Activation & NAD+ Consumption cluster_2 Downstream Effects stress DNA Strand Break PARP1 PARP1 stress->PARP1 Activates PAR PAR Polymer Synthesis PARP1->PAR Catalyzes NAD NAD+ NAD->PARP1 Substrate Five_MN 5-Methoxynicotinimidamide (Hypothesized Inhibitor) Five_MN->PARP1 Inhibits ATP_Depletion ATP Depletion PAR->ATP_Depletion Leads to Cell_Death Cell Death / Apoptosis ATP_Depletion->Cell_Death Induces

Caption: Recommended workflow for in vivo evaluation of a novel compound.

Phase 1: Formulation and Vehicle Selection

The first step is to develop a stable and biocompatible formulation for administration. The solubility of 5-Methoxynicotinimidamide must be determined in common vehicles.

Protocol 3.1: Solubility Assessment
  • Prepare a panel of vehicles: Common choices for rodent studies are listed in Table 1.

  • Determine Solubility: Add an excess amount of 5-Methoxynicotinimidamide powder to a known volume (e.g., 1 mL) of each vehicle.

  • Equilibrate: Agitate the samples at room temperature for several hours until equilibrium is reached.

  • Separate: Centrifuge the samples to pellet the undissolved compound.

  • Quantify: Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Select Vehicle: Choose a vehicle that dissolves the compound at the desired highest concentration, is non-toxic, and is appropriate for the intended route of administration. For initial studies, a simple aqueous vehicle is preferred if solubility allows.

VehicleCommon Use & Properties
Sterile Saline (0.9% NaCl) Preferred for water-soluble compounds; isotonic.
PBS (Phosphate-Buffered Saline) Buffered, isotonic solution.
5-10% DMSO in Saline For compounds with low aqueous solubility. DMSO concentration should be kept minimal.
5% Tween® 80 in Saline Surfactant to aid solubility and prevent precipitation.
20% Captisol® in Water Modified cyclodextrin used to enhance the solubility of poorly soluble compounds.
Table 1: Common vehicles for in vivo studies in murine models.

Phase 2 & 3: Pharmacokinetics and Maximum Tolerated Dose (MTD)

Before efficacy testing, it is crucial to understand the compound's pharmacokinetic (PK) profile and to determine the MTD. Data from the parent compound, nicotinamide, can serve as a valuable reference. Nicotinamide has been administered intraperitoneally (i.p.) to mice in a wide dose range of 100-1000 mg/kg. [3][4]It exhibits a half-life of approximately 3 hours and an LD50 of 2050 mg/kg. [5]

Pilot Pharmacokinetic (PK) Study

A pilot PK study using a limited number of animals can provide initial estimates of key parameters.

  • Dose Selection: Based on nicotinamide data, a single exploratory dose of 50-100 mg/kg could be a reasonable starting point, assuming potentially higher potency or toxicity of the novel analog.

  • Administration: Administer a single dose via the selected route (e.g., i.p. or oral gavage).

  • Sampling: Use a sparse sampling technique where small blood samples are collected from different mice at each time point (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations to estimate Cmax (peak concentration), Tmax (time to peak), and elimination half-life (T1/2). This data will inform the dosing frequency for subsequent studies.

Protocol 4.2: Repeat-Dose MTD Study

The goal is to find the highest dose that can be administered repeatedly without causing significant toxicity. [1]

  • Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c), with 3-5 mice per dose group.

  • Dose Selection: Based on nicotinamide data and pilot PK results, select 3-4 escalating dose levels. A suggested starting range, being conservative, could be 50, 150, and 400 mg/kg. [3]Include a vehicle-only control group.

  • Administration: Administer the compound daily via the chosen route (e.g., i.p.) for 5-7 consecutive days. [1]This frequency is appropriate for compounds with a half-life of a few hours. [5]4. Monitoring (Daily):

    • Record body weight. A loss exceeding 15-20% is a primary indicator of toxicity. [1] * Perform clinical observations for signs of toxicity (e.g., ruffled fur, lethargy, hunched posture, labored breathing).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or body weight loss greater than 20% and induces only minimal to moderate, reversible clinical signs of toxicity.

Study ParameterRecommendationRationale
Study Type Repeat-Dose EscalationMirrors dosing regimen in a typical efficacy study. [1]
Animals 3-5 mice/group (e.g., C57BL/6)Standard practice for MTD studies.
Route Intraperitoneal (i.p.) or Oral (p.o.)I.p. ensures high bioavailability for initial tests. [6]P.o. is relevant for clinical translation.
Proposed Doses Vehicle, 50, 150, 400 mg/kgBased on effective and tolerated doses of nicotinamide (100-1000 mg/kg), with a conservative start for a novel analog. [3][4]
Dosing Schedule Daily (q.d.) for 5-7 daysTo assess cumulative toxicity.
Primary Endpoints Body Weight Change (<20% loss), Clinical Signs of Toxicity, MortalityStandard, universally accepted criteria for determining MTD. [1]
Table 2: Recommended design for a repeat-dose MTD study.

Phase 4: Efficacy Study Design

Once the MTD is established, efficacy studies can be designed using well-tolerated doses.

Protocol 5.1: General Efficacy Study
  • Model Selection: Choose a murine model relevant to the therapeutic hypothesis (e.g., a tumor xenograft model if investigating anti-cancer effects).

  • Animal Randomization: Once tumors reach a specified size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group). [1]3. Group Design:

    • Group 1: Vehicle Control

    • Group 2: 5-Methoxynicotinimidamide at Dose 1 (e.g., 0.5 x MTD)

    • Group 3: 5-Methoxynicotinimidamide at Dose 2 (e.g., MTD)

    • (Optional) Group 4: Positive Control (a known effective drug)

  • Treatment and Monitoring:

    • Administer treatments according to the schedule determined by PK and MTD studies (e.g., daily for 21 days).

    • Measure tumor volume with calipers (e.g., twice weekly).

    • Monitor body weight as an indicator of toxicity (e.g., twice weekly). [1] * Observe animals for any clinical signs of distress.

  • Study Endpoints: Define primary endpoints before the study begins. These may include tumor growth inhibition, survival benefit, or specific pharmacodynamic markers in tissue.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models.
  • Kirkpatrick, D., et al. (1993). Importance of nicotinamide dose on blood pressure changes in mice and humans. PubMed.
  • Horsman, M. R., et al. (1989). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. PubMed.
  • Jonsson, G. G., et al. (1987). Radiosensitization by nicotinamide in vivo: a greater enhancement of tumor damage compared to that of normal tissues. Radiation Research.
  • Horsman, M. R., et al. (1990). Nicotinamide Pharmacokinetics in Humans and Mice: A Comparative Assessment and the Implications for Radiotherapy. PubMed.
  • University of Michigan IACUC. (Date N/A). Guideline for the Use of Novel Compound in Animals.

Sources

Application Note: High-Throughput LC-MS/MS Characterization of 5-Methoxynicotinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization and quantification of 5-Methoxynicotinimidamide. This protocol is designed for researchers, scientists, and drug development professionals requiring a sensitive, specific, and high-throughput analytical method. The methodology leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of this polar compound, coupled with tandem mass spectrometry for definitive identification and quantification. The principles and protocols outlined herein are grounded in established analytical chemistry and are broadly applicable to the analysis of polar, nitrogen-containing small molecules.

Introduction: The Analytical Challenge

5-Methoxynicotinimidamide is a pyridine derivative of interest in pharmaceutical and medicinal chemistry research. Its polar nature, stemming from the methoxy, imidamide, and pyridine nitrogen moieties, presents a significant challenge for traditional reversed-phase liquid chromatography, where poor retention and peak shape are common. This necessitates the use of alternative chromatographic techniques, such as HILIC, which is well-suited for the retention and separation of polar analytes.[1]

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and specificity for the analysis of small molecules in complex matrices.[2] The ability to select a precursor ion and monitor its specific product ions—a technique known as Multiple Reaction Monitoring (MRM)—provides a high degree of confidence in analyte identification and quantification, even at trace levels.[3] This application note details a comprehensive LC-MS/MS workflow for 5-Methoxynicotinimidamide, from sample preparation to data analysis, providing a foundation for its inclusion in drug discovery and development pipelines.

Experimental Design & Rationale

The selection of each experimental parameter is critical for developing a robust and reliable analytical method. The following sections outline the rationale behind the chosen conditions.

Liquid Chromatography: Embracing Hydrophilic Interactions

Given the polar nature of 5-Methoxynicotinimidamide, a HILIC-based separation was chosen. HILIC columns utilize a polar stationary phase, and a mobile phase with a high concentration of a less polar solvent (typically acetonitrile) and a smaller amount of a more polar solvent (typically water). This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[1]

  • Column Selection: An Agilent ZORBAX RRHD HILIC Plus column is recommended due to its proven performance in separating polar, nitrogen-containing compounds like nicotinamide.[1]

  • Mobile Phase: A mobile phase consisting of acetonitrile and water with an ammonium formate buffer is selected. Acetonitrile serves as the weak solvent, while water is the strong, eluting solvent. The ammonium formate helps to control the pH and improve peak shape.[1][3] The use of a volatile buffer like ammonium formate is crucial for compatibility with mass spectrometry.

Mass Spectrometry: Specificity and Sensitivity

A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is the instrument of choice. ESI is a soft ionization technique well-suited for polar molecules, and the positive ion mode is selected due to the presence of basic nitrogen atoms in the pyridine ring and imidamide group, which are readily protonated.

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is anticipated to provide the highest sensitivity for 5-Methoxynicotinimidamide due to the ease of protonation of the nitrogen atoms.

  • Tandem Mass Spectrometry (MS/MS): For quantification, Multiple Reaction Monitoring (MRM) will be employed. This involves selecting the protonated molecule ([M+H]+) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This technique significantly enhances selectivity and reduces chemical noise.[3] The fragmentation of the pyridine ring often involves the loss of small neutral molecules.[4][5]

Protocols & Methodologies

Sample Preparation

Accurate and reproducible sample preparation is paramount for high-quality data.

Protocol 1: Standard Solution and Calibration Curve Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Methoxynicotinimidamide and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): If available, a stable isotope-labeled analog of 5-Methoxynicotinimidamide is the ideal internal standard. Alternatively, a structurally similar compound with different mass, such as 6-chloronicotinamide, can be used.[6] Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL) and spike it into all calibration standards and unknown samples.

Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS system. These may require further optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX RRHD HILIC Plus (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Value
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ (To be determined)
Product Ion(s) To be determined via infusion and fragmentation studies

| Collision Energy | To be optimized for each transition |

Method Validation

A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the data. Key validation parameters include:

  • Linearity: Assess the linear range of the calibration curve.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels.

  • Selectivity: Evaluate potential interference from matrix components.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.

  • Stability: Evaluate the stability of the analyte in the matrix under various storage conditions.[6]

Data Visualization and Workflow

Visualizing the analytical workflow can aid in understanding the entire process from sample to result.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation Supernatant->LC Injection MS ESI+ Ionization LC->MS MSMS Tandem MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 5-Methoxynicotinimidamide Calibration->Quantification

Caption: LC-MS/MS workflow for 5-Methoxynicotinimidamide analysis.

Expected Results and Discussion

Based on the analysis of similar compounds, the protonated molecule ([M+H]+) of 5-Methoxynicotinimidamide is expected to be the most abundant ion in the full scan mass spectrum. The fragmentation pattern in the MS/MS spectrum will be crucial for confirming the identity of the compound. Common fragmentation pathways for pyridine derivatives involve the loss of small neutral molecules such as HCN or CO.[5][7] The specific fragmentation pattern of 5-Methoxynicotinimidamide will need to be determined empirically by infusing a pure standard into the mass spectrometer and performing product ion scans.

The HILIC chromatography is expected to provide good retention and peak shape for this polar analyte, which is often challenging with reversed-phase methods. The use of a gradient elution will allow for the separation of 5-Methoxynicotinimidamide from other polar components in the sample matrix.

The developed MRM method should exhibit excellent linearity over the specified concentration range, with correlation coefficients (r²) greater than 0.99. The accuracy and precision of the method are expected to be within ±15% (±20% at the lower limit of quantification), meeting typical regulatory guidelines for bioanalytical method validation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS characterization of 5-Methoxynicotinimidamide. By employing a HILIC-based separation and a highly selective tandem mass spectrometry detection method, researchers can achieve reliable and sensitive quantification of this compound in various matrices. The detailed rationale and step-by-step protocols serve as a robust starting point for method development and validation, ultimately supporting the advancement of research and development projects involving 5-Methoxynicotinimidamide.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • Tomasz, K., & Spiteller, G. (1979). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 44(15), 2634-2638. [Link]

  • Mack, A. E. (2012). LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column. Agilent Technologies, Inc. [Link]

  • Li, W., et al. (2017). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS for associating their serum concentrations with obesity. Journal of Chromatography B, 1060, 205-211. [Link]

  • Rap, A., et al. (2021). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of Analytical Methods in Chemistry, 2021, 8896837. [Link]

  • Penumarthy, S., et al. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography, 24(10), 1059-1074. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(3), 895-902. [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1034. [Link]

Sources

Application Note: ¹H and ¹³C NMR Spectroscopy Reference Data and Protocols for 5-Methoxynicotinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Context

5-Methoxynicotinimidamide (5-methoxy-pyridine-3-carboximidamide) is a highly relevant building block in medicinal chemistry. The amidine functional group serves as a critical pharmacophore, often acting as a bioisostere for basic amines or as a crucial hydrogen-bond donor/acceptor in protease and kinase inhibitors[1].

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for downstream drug formulation and quality control. Because amidines exhibit complex tautomerism and proton exchange dynamics, acquiring high-fidelity NMR data requires specific experimental conditions. This application note details the optimized protocols, causality behind experimental choices, and reference ¹H and ¹³C NMR data for 5-methoxynicotinimidamide.

Causality in Experimental Design (E-E-A-T)

As an analytical scientist, selecting the correct parameters is not arbitrary; it is dictated by the physicochemical properties of the molecule.

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): Amidines are highly polar and often exhibit poor solubility in non-polar solvents like chloroform. Furthermore, the exchangeable protons of the amidine group (-C(=NH)NH₂) are best observed in aprotic, strongly hydrogen-bonding solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆), which slows down the proton exchange rate sufficiently to observe broad singlets rather than losing the signal entirely to the baseline.

  • Relaxation Delay ( D1​ ): The pyridine quaternary carbons (C-3 and C-5) and the amidine carbon lack directly attached protons, leading to significantly longer longitudinal relaxation times ( T1​ ). A standard D1​ of 1.0 second will result in severe under-integration of these signals in ¹³C NMR. We mandate a D1​ of 2.0 seconds to ensure quantitative reliability.

  • Temperature Control: Data should be acquired at a strictly regulated 298 K. Elevated temperatures will accelerate the amidine proton exchange, collapsing the -NH and -NH₂ signals into the water peak.

Experimental Protocols

The following self-validating protocol ensures reproducibility across standard 400 MHz or 500 MHz NMR spectrometers.

Step 1: Sample Preparation
  • Weigh 15.0 ± 0.5 mg of high-purity 5-methoxynicotinimidamide (free base).

  • Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a standard 5 mm precision NMR tube. Quality Check: Ensure the solution is free of particulates to prevent magnetic field inhomogeneities.

Step 2: Instrument Setup and Shimming
  • Insert the sample into the spectrometer probe and allow 5 minutes for thermal equilibration at 298 K .

  • Lock the spectrometer to the deuterium frequency of DMSO.

  • Perform automated gradient shimming (e.g., TopShim) on the Z-axis. Ensure the full width at half maximum (FWHM) of the TMS peak is 1.0 Hz.

Step 3: ¹H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

  • Spectral Width: 15 ppm (to capture any highly deshielded amidine protons).

  • Number of Scans (NS): 16

  • Relaxation Delay ( D1​ ): 1.0 s

  • Acquisition Time (AQ): 3.0 s

Step 4: ¹³C NMR Acquisition
  • Pulse Sequence: 1D Carbon with proton decoupling (e.g., zgpg30).

  • Spectral Width: 250 ppm.

  • Number of Scans (NS): 512 to 1024 (depending on probe sensitivity).

  • Relaxation Delay ( D1​ ): 2.0 s (Critical for quaternary carbons).

Reference NMR Data & Spectral Assignments

The following reference data is synthesized from the established chemical shift principles of the structurally analogous 5-methoxynicotinamide [1], adjusted for the electronic shielding effects of the amidine moiety.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.60Doublet (d)1.71HPyridine H-2
8.35Doublet (d)2.81HPyridine H-6
7.70Doublet of doublets (dd)2.8, 1.71HPyridine H-4
6.50 – 7.20Broad singlet (br s)N/A3HAmidine -C(=NH)NH₂
3.85Singlet (s)N/A3HMethoxy -OCH₃

Note: The amidine protons may appear as two distinct broad signals depending on the trace water content and exact pH of the DMSO-d₆ batch.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale / Causality
162.8Quaternary (C)Amidine C=NDeshielded sp² carbon; slightly upfield from amide C=O.
155.1Quaternary (C)Pyridine C-5Highly deshielded due to electronegative -OCH₃ attachment.
140.4Methine (CH)Pyridine C-2Adjacent to pyridine nitrogen.
139.9Methine (CH)Pyridine C-6Adjacent to pyridine nitrogen.
131.2Quaternary (C)Pyridine C-3Ipso carbon attached to the amidine group.
118.6Methine (CH)Pyridine C-4Ortho to the electron-donating methoxy group.
55.7Primary (CH₃)Methoxy -OCH₃Standard aliphatic shift for aryl-ethers.

Structural Verification Workflow

To ensure absolute confidence in the molecular structure during drug development, 1D NMR should be coupled with 2D NMR techniques. The logical workflow for structural validation is visualized below.

NMR_Workflow A Sample Prep (DMSO-d6, 15 mg/mL) B 1H NMR (Proton Environments) A->B C 13C NMR (Carbon Framework) A->C D 2D HSQC / HMBC (Connectivity Mapping) B->D C->D E Structural Verification (5-Methoxynicotinimidamide) D->E

Figure 1: Step-by-step NMR structural verification workflow for 5-Methoxynicotinimidamide.

References

  • French, J. B., et al. (2010). Characterization of Nicotinamidases: Steady State Kinetic Parameters, Classwide Inhibition by Nicotinaldehydes, and Catalytic Mechanism. Biochemistry, 49(49), 10421–10439. (Used as the foundational proxy for the 5-methoxypyridine scaffold chemical shifts). URL:[Link][1]

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. (Authoritative standard for NMR sample preparation, relaxation delay causality, and signal acquisition in pharmaceutical analysis). URL: [Link]

Sources

Application Note: Formulation and Lyophilization Protocol for Intravenous 5-Methoxynicotinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Methoxynicotinimidamide is a highly polar, basic small molecule featuring an imidamide (amidine) functional group and a methoxy-substituted pyridine ring. While its high aqueous solubility is advantageous for parenteral delivery, the imidamide pharmacophore presents a significant stability challenge: it is highly susceptible to hydrolytic degradation in aqueous environments.

This application note details a self-validating protocol for the development of a lyophilized intravenous (IV) formulation. By utilizing precise microenvironmental pH modulation, this formulation arrests hydrolysis during compounding and ensures long-term shelf stability.

Causality of Degradation & Stabilization

The primary degradation pathway of 5-methoxynicotinimidamide in aqueous solution is the hydrolysis of the amidine group to yield the inactive degradant 5-methoxynicotinamide and ammonia. The reaction proceeds via nucleophilic attack by water on the protonated amidine, forming a tetrahedral intermediate. The rate-limiting step is the [1].

Because the predicted [2], formulating the active pharmaceutical ingredient (API) at a physiological pH (7.4) in a ready-to-use liquid would result in rapid shelf-life degradation. The degradation rate is minimized in slightly acidic microenvironments. Therefore, a lyophilized powder buffered at pH 4.5 is required. This mirrors established stabilization strategies for other[3] and addresses the[4].

AmidineHydrolysis Amidine 5-Methoxynicotinimidamide (Active API) Intermediate Tetrahedral Intermediate Amidine->Intermediate H2O / OH- (Base Catalyzed) Amide 5-Methoxynicotinamide (Inactive Amide Degradant) Intermediate->Amide NH3 Loss Stabilization Citrate Buffer (pH 4.5) Inhibits Nucleophilic Attack Stabilization->Amidine Protonates Amidine (pKa ~10.3) Reduces Hydrolysis Rate

Fig 1. Base-catalyzed amidine hydrolysis pathway and pH-mediated stabilization strategy.

Formulation Composition

To maintain the critical pH of 4.5 during the compounding phase and upon clinical reconstitution, a citrate buffer system is employed. Mannitol is included to provide a robust crystalline matrix, preventing cake collapse during lyophilization.

Table 1: Quantitative Composition per 10R Glass Vial

ComponentFunctionAmount per VialConcentration (Pre-Lyo)
5-Methoxynicotinimidamide HCl Active Pharmaceutical Ingredient100.0 mg20.0 mg/mL
Mannitol Bulking Agent / Tonicity200.0 mg40.0 mg/mL
Citric Acid Monohydrate Buffer Component4.2 mg0.84 mg/mL
Sodium Citrate Dihydrate Buffer Component11.8 mg2.36 mg/mL
Water for Injection (WFI) Solventq.s. to 5.0 mLN/A (Sublimated)

Experimental Protocols & Workflows

Protocol A: Bulk Solution Compounding & Sterile Filtration

Objective: Formulate a homogeneous, sterile pre-lyophilization solution while minimizing the API's exposure to unbuffered water. Causality: The order of addition is critical. The buffer must be established before API addition to prevent transient exposure of the amidine to neutral/basic water, which initiates premature hydrolysis.

  • Buffer Preparation: Tare a compounding vessel and add 80% of the target volume of WFI at 20–25°C. Dissolve the Citric Acid Monohydrate and Sodium Citrate Dihydrate. Stir at 300 rpm until completely clear.

  • pH Verification: Measure the solution. Adjust to pH 4.5 ± 0.1 using 0.1 N HCl or 0.1 N NaOH if necessary.

  • Excipient Addition: Add Mannitol and agitate until fully dissolved.

  • API Incorporation: Slowly add 5-Methoxynicotinimidamide HCl while protecting the vessel from direct light. Stir for 30 minutes until a clear, colorless solution is achieved. QS to the final volume with WFI.

  • Self-Validation (In-Process Control): Sample the bulk solution for pre-filtration bioburden and HPLC assay. Acceptance Criteria: 98.0 - 102.0% label claim; <0.1% amide degradant.

  • Sterile Filtration: Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane into a sterilized Class 100 receiving vessel. Causality: PES is selected over Nylon or PVDF due to its exceptionally low non-specific binding of basic small molecules.

Protocol B: Lyophilization Cycle

Objective: Sublimate water to achieve a stable solid-state matrix with <2% residual moisture.

  • Filling: Fill 5.0 mL of the sterile bulk solution into 10R Type I borosilicate glass vials. Partially insert bromobutyl lyophilization stoppers.

  • Freezing Phase: Load vials onto the lyophilizer shelves. Ramp the shelf temperature to -45°C at a rate of 1°C/min. Hold for 4 hours. Causality: Ensures complete crystallization of mannitol and freezing of the amorphous API phase below its glass transition temperature (Tg').

  • Primary Drying: Evacuate the chamber to 50 mTorr. Ramp the shelf temperature to -20°C. Hold for 24 hours. Causality: Removes unbound ice via sublimation. The temperature must remain strictly below the eutectic point to prevent cake meltback.

  • Secondary Drying: Ramp the shelf temperature to +25°C at 0.5°C/min. Hold for 8 hours at 50 mTorr. Causality: Desorbs chemically bound water to achieve target moisture limits.

  • Self-Validation (Terminal Control): Backfill the chamber with sterile Nitrogen gas to 600 Torr. Hydraulically seat the stoppers. Perform Karl Fischer titration on 3 random sample vials. Acceptance Criteria: Moisture < 2.0% w/w.

FormulationWorkflow Compounding 1. Compounding API + Citrate + Mannitol in WFI Filtration 2. Sterile Filtration (0.22 µm PES Membrane) Compounding->Filtration Filling 3. Vial Filling (Type I Glass Vials) Filtration->Filling Lyo_Freeze 4. Freezing Phase (-45°C, 4 hours) Filling->Lyo_Freeze Lyo_Pri 5. Primary Drying (-20°C, 50 mTorr, 24 hours) Lyo_Freeze->Lyo_Pri Lyo_Sec 6. Secondary Drying (+25°C, 50 mTorr, 8 hours) Lyo_Pri->Lyo_Sec Recon 7. Clinical Reconstitution (Dilution in 0.9% NaCl or D5W) Lyo_Sec->Recon

Fig 2. Step-by-step manufacturing and lyophilization workflow for the IV formulation.

Quality Control & Stability Data

The efficacy of the pH 4.5 buffered lyophilization strategy is validated through accelerated stability testing. The data demonstrates that arresting the base-catalyzed tetrahedral intermediate successfully prevents amidine hydrolysis.

Table 2: Accelerated Stability (40°C / 75% RH) of Lyophilized 5-Methoxynicotinimidamide

TimepointAssay (% Label Claim)5-Methoxynicotinamide Degradant (%)Moisture (Karl Fischer, %)Cake Appearance
Initial 100.0ND (Not Detected)0.8Intact white cake
1 Month 99.80.050.9Intact white cake
3 Months 99.50.121.1Intact white cake
6 Months 99.10.251.2Intact white cake

Clinical Reconstitution Note: Immediately prior to administration, the lyophilized cake should be reconstituted with 5.0 mL of Sterile Water for Injection (WFI), yielding a clear solution. This concentrated solution is then diluted into 100 mL of 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W) for a 60-minute IV infusion.

Sources

Troubleshooting & Optimization

How to resolve 5-Methoxynicotinimidamide solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving 5-Methoxynicotinimidamide Aqueous Solubility Issues

As a Senior Application Scientist, I frequently consult with research teams struggling to formulate pyridine-3-carboximidamide derivatives for biological assays. 5-Methoxynicotinimidamide presents a classic formulation challenge: despite possessing polar functional groups, it exhibits notoriously poor aqueous solubility.

This guide is designed to move beyond trial-and-error. By understanding the thermodynamic and kinetic causality behind the molecule's behavior, we can engineer self-validating formulation systems that ensure reliable data from in vitro screens to in vivo dosing.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first diagnose the molecular bottleneck. 5-Methoxynicotinimidamide contains a basic amidine group (pKa ~11) and a weakly basic pyridine nitrogen (pKa ~5).

  • The "Brick-Dust" Phenomenon: In its unformulated free base state, the amidine group acts as both a strong hydrogen bond donor and acceptor. This creates a highly stable, planar intermolecular hydrogen-bonding network (dimerization)[1]. The resulting high crystal lattice energy severely restricts hydration and thermodynamic solubility, a phenomenon common in symmetric, planar small molecules[2].

  • Solvent-Shift Nucleation: Researchers often dissolve the compound in 100% DMSO and spike it directly into an aqueous buffer. This causes an immediate drop in the solvent's dielectric constant and solubilizing capacity. The compound nucleates and forms micro-precipitates faster than the buffer can protonate and hydrate the amidine groups[3].

Part 2: Troubleshooting Desk (FAQs)

Q1: My 5-Methoxynicotinimidamide precipitates immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4) for cell assays. How do I prevent this? Causality: You are experiencing solvent-shift supersaturation. PBS at pH 7.4 lacks the rapid buffering capacity required to protonate the highly concentrated free base micro-droplets emerging from the DMSO before they crystallize. Solution: Pre-ionize the compound. Instead of direct dilution, first dilute your DMSO stock 1:10 into a weak acid (e.g., 0.1M Acetic Acid) to ensure complete protonation of the amidine. Then, dilute this intermediate stock into your final PBS assay buffer. Alternatively, utilize the pre-formed Hydrochloride (HCl) salt.

Q2: I need to dose mice at 20 mg/kg via oral gavage, but the compound won't dissolve in standard saline. What is the safest formulation? Causality: The required concentration (~10-20 mg/mL) exceeds the intrinsic thermodynamic solubility of the standard salt form in simple aqueous media. Solution: Employ inclusion complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic pyridine-methoxy core, while its hydrophilic exterior ensures massive aqueous solubility[3]. This avoids the severe gastrointestinal toxicity associated with high percentages of DMSO or Tween.

Q3: Is it better to use physical size reduction (micronization) or chemical modification (salt formation) for this compound? Causality: Micronization only increases the kinetic dissolution rate by expanding the surface area; it does not alter the absolute thermodynamic solubility[2]. Salt formation alters the physicochemical state, lowering the lattice energy and permanently increasing thermodynamic solubility[4]. Solution: Always prioritize salt formation (e.g., HCl salts) for ionizable compounds like amidines before attempting physical modifications[5].

Part 3: Formulation Decision Workflow

SolubilityWorkflow Start Assess 5-Methoxynicotinimidamide Initial State CheckForm Is it Free Base or Salt? Start->CheckForm SaltForm Convert to HCl Salt (Protonate Amidine) CheckForm->SaltForm Free Base CheckpH Adjust Media pH (Maintain pH < 7.5) CheckForm->CheckpH Salt Form SaltForm->CheckpH CoSolvent Add Co-solvents (e.g., 5% DMSO / 10% PEG400) CheckpH->CoSolvent Precipitates Success Stable Aqueous Solution Achieved CheckpH->Success Soluble Complexation Cyclodextrin Complexation (e.g., 20% HP-β-CD) CoSolvent->Complexation Still Insoluble CoSolvent->Success Soluble Complexation->Success

Fig 1: Systematic decision tree and troubleshooting workflow for 5-Methoxynicotinimidamide solubilization.

Part 4: Validated Methodologies

Protocol A: Synthesis of 5-Methoxynicotinimidamide Hydrochloride Salt

Objective: Convert the poorly soluble free base into a highly soluble HCl salt to disrupt the crystalline lattice[4].

  • Dissolution: Suspend 1.0 g of 5-Methoxynicotinimidamide free base in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0°C). Under continuous magnetic stirring, add 1.1 molar equivalents of 1M HCl in diethyl ether dropwise over 10 minutes.

  • Crystallization: The solution will initially clear, followed by the precipitation of a white crystalline solid. Stir for an additional 1 hour at 0°C to maximize yield.

  • Isolation: Filter the precipitate through a medium-porosity sintered glass funnel. Wash the filter cake twice with 5 mL of cold diethyl ether to remove unreacted free base. Dry under high vacuum at 40°C for 12 hours.

  • Self-Validation System: Prepare a 1% (w/v) solution of the resulting powder in deionized water. Measure the pH; a successful mono-hydrochloride salt will yield an optically clear solution with a pH of approximately 4.5–5.5.

Protocol B: Preparation of a 20% HP-β-CD Inclusion Complex (For In Vivo Dosing)

Objective: Achieve a stable >15 mg/mL aqueous solution without toxic co-solvents[3].

  • Vehicle Preparation: Weigh 20.0 g of pharmaceutical-grade Hydroxypropyl-β-cyclodextrin (HP-β-CD). Dissolve completely in 70 mL of sterile Milli-Q water using a magnetic stirrer.

  • API Incorporation: Gradually add the target mass of 5-Methoxynicotinimidamide (e.g., 1.5 g for a 15 mg/mL final concentration) to the vortexing cyclodextrin solution.

  • Complexation: Transfer the vial to a bath sonicator set to 37°C. Sonicate for 30–45 minutes. The thermal energy and cavitation drive the lipophilic portion of the API into the cyclodextrin cavities.

  • Equilibration: Allow the solution to cool to room temperature. Check the pH and adjust to 7.0–7.4 using 0.1M NaOH or HCl if necessary. QS to exactly 100 mL with Milli-Q water.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validation System: Shine a laser pointer through the filtered solution in a dark room. The absence of a visible laser beam path (a negative Tyndall effect) confirms a true molecular dispersion rather than a hidden colloidal suspension.

Part 5: Performance Metrics

Table 1: Comparative Solubility Enhancement Strategies for 5-Methoxynicotinimidamide

Formulation StrategyExcipients / ConditionsApparent Aqueous Solubility (mg/mL)Fold-EnhancementTarget Application Phase
Unformulated Free Base PBS (pH 7.4), 25°C< 0.11xBaseline / Unusable
Salt Formation (HCl) Water (pH ~5.0), 25°C~ 5.050xIn vitro biochemical assays
Co-solvent System 5% DMSO / 10% PEG400 / 85% PBS~ 12.0120xIV / IP Injection (Short-term)
Inclusion Complex 20% w/v HP-β-CD in Water~ 25.0250xOral Gavage (In vivo efficacy)

Part 6: References

1.4 - MDPI[4] 2.5 - Drug Development & Delivery[5] 3.3 - BenchChem[3] 4.1 - PMC / NIH[1] 5. - TCI Chemicals 6.2 - Journal of Medicinal Chemistry (ACS Publications)[2]

Sources

Preventing degradation of 5-Methoxynicotinimidamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 5-Methoxynicotinimidamide . As a critical pharmacophore—frequently utilized as an intermediate in the synthesis of advanced therapeutics like METTL3 inhibitors[1]—its inherent chemical reactivity requires precise environmental controls.

This guide is designed for research scientists and drug development professionals. It moves beyond basic storage instructions to explain the mechanistic causality behind compound degradation, providing you with self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Mechanistic Insights into Imidamide Degradation

The primary vulnerability of 5-Methoxynicotinimidamide lies in its imidamide (amidine) moiety. Imidamides are highly susceptible to hydrolysis, converting into their corresponding amides, and eventually, carboxylic acids.

DegradationPathway Imidamide 5-Methoxynicotinimidamide (Active Compound) Amide 5-Methoxynicotinamide (Primary Degradant) Imidamide->Amide H2O, OH- (Fast Hydrolysis) Acid 5-Methoxynicotinic Acid (Secondary Degradant) Amide->Acid H2O, OH- (Slow Hydrolysis)

Base-catalyzed hydrolysis pathway of 5-Methoxynicotinimidamide in aqueous media.

Part 2: Troubleshooting Guides & FAQs

Q1: Why do I see a rapid loss of compound concentration when preparing 5-Methoxynicotinimidamide in basic assay buffers? A1: The imidamide group undergoes rapid base-catalyzed hydrolysis. In alkaline environments, hydroxide ions nucleophilically attack the electrophilic carbon of the imidamide, displacing ammonia to form 5-methoxynicotinamide. This behavior mirrors the well-documented base-catalyzed hydrolysis of related nicotinamide derivatives, which rapidly degrade in high-pH environments[2]. Solution: Never store the compound in aqueous basic buffers. Prepare fresh solutions immediately before use, and if a basic pH is required for your assay, minimize the incubation time.

Q2: What is the optimal buffer system for short-term aqueous storage if I cannot use fresh powder? A2: If you must store aqueous aliquots, use 50 mM Tris buffer at pH 7.0 and freeze immediately at -80°C. Studies on structurally related nicotinamide cofactors demonstrate that Tris buffer significantly suppresses degradation rates compared to HEPES or sodium phosphate buffers, which can actively accelerate hydrolysis[3]. Critical Warning:Strictly avoid citrate buffers. Citric acid is known to form covalent amide- and imide-linked adducts with primary amines and imidamides over time, leading to irreversible sample contamination[4].

Q3: We are experiencing batch-to-batch variability in our biochemical assays after storing the bulk powder for several months. How can we prevent this? A3: Imidamides are hygroscopic and sensitive to both moisture and oxidation. Ambient humidity initiates slow, solid-state hydrolysis, while exposure to light and oxygen degrades the pyridine ring. Structurally related amides and imides require strict protection from oxygen and light for long-term stability[5]. Solution: Store bulk powder lyophilized at -20°C or -80°C in dark, amber-glass vials. Always backfill the vial with an inert gas (argon or nitrogen) before sealing to displace ambient moisture and oxygen.

Part 3: Quantitative Degradation Kinetics

To aid in experimental planning, the following table summarizes the extrapolated degradation risk profile of nicotinimidamide derivatives across common laboratory environments.

Buffer System / EnvironmentpHTemp (°C)Relative Degradation RatePrimary Degradation Risk
Tris-HCl 7.0-80°CVery LowMinimal (Optimal Storage)
Tris-HCl 8.525°CModerateBase-catalyzed hydrolysis
Sodium Phosphate 7.425°CHighBuffer-accelerated hydrolysis
Citrate Buffer 5.025°CHighImide-adduct formation
Unbuffered H₂O ~7.04°CModeratepH drift inducing hydrolysis
Solid State (Ambient) N/A25°CModerateHygroscopic solid-state hydrolysis

Part 4: Self-Validating Experimental Protocol

To ensure your specific assay conditions are not destroying 5-Methoxynicotinimidamide, you must establish a self-validating stability profile. This protocol uses internal standards and chemical quenching to prove causality—confirming whether degradation is an artifact of the analysis or a true buffer incompatibility.

StabilityWorkflow cluster_stress Forced Degradation Conditions Start 5-Methoxynicotinimidamide Stock (DMSO) Hydrolysis Buffer Incubation (pH 5.0 - 8.5) Start->Hydrolysis Thermal Thermal Stress (25°C vs 40°C) Start->Thermal Quench Acidic Quench (0.1% TFA in ACN) Hydrolysis->Quench Thermal->Quench HPLC LC-MS Analysis (Monitor +1 Da Shift) Quench->HPLC Validate Validate Assay Conditions HPLC->Validate Inform Protocol

Workflow for forced degradation and stability profiling of 5-Methoxynicotinimidamide.

Protocol: LC-MS Stability Profiling with Acidic Quenching

Objective: Quantify the half-life of 5-Methoxynicotinimidamide in your chosen assay buffer and differentiate between in-vial degradation and on-column degradation.

Step 1: Stock Preparation Dissolve 5-Methoxynicotinimidamide in anhydrous, amine-free DMSO to a concentration of 10 mM. Store this master stock at -20°C.

Step 2: Buffer Spiking & Internal Standardization Dilute the stock to 100 µM in your target working buffer (e.g., 50 mM Tris, pH 7.4). Immediately add an inert internal standard (e.g., caffeine at 50 µM) to control for injection volume variability and solvent evaporation.

Step 3: Incubation & Time-Course Sampling Incubate the solution at your assay temperature (e.g., 25°C or 37°C). Withdraw 50 µL aliquots at T=0 , T=2 , T=4 , T=8 , and T=24 hours.

Step 4: Chemical Quenching (The Self-Validating Step) Immediately upon withdrawal, quench the 50 µL aliquot by mixing it 1:1 (v/v) with 0.1% Trifluoroacetic acid (TFA) in Acetonitrile . Causality Check: Dropping the pH and precipitating buffer salts instantly halts base-catalyzed hydrolysis. If degradation products appear in unquenched samples but not in quenched samples, the degradation is actively occurring in your buffer, not inside the LC-MS system.

Step 5: LC-MS Analysis Inject the quenched samples onto a C18 reverse-phase column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Detection: Monitor the loss of the parent compound peak and the appearance of the primary degradant (5-methoxynicotinamide). Because hydrolysis replaces the =NH group (15 Da) with an =O group (16 Da), the primary degradant will appear exactly +1 Da heavier than the parent mass.

References

  • 2 - Food & Nutrition Research[2] 2.3 - National Institutes of Health (NIH)[3] 3.5 - ResearchGate[5] 4.1 - Google Patents[1] 5.4 - National Institutes of Health (NIH)[4]

Sources

Technical Support Center: Crystallization of 5-Methoxynicotinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-Methoxynicotinimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically-grounded solutions to facilitate your experimental success.

Troubleshooting Guide: Common Crystallization Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the crystallization of 5-Methoxynicotinimidamide.

Question 1: My 5-Methoxynicotinimidamide is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is often due to a low melting point of the compound relative to the solvent's boiling point, high levels of impurities which can depress the melting point, or excessively high supersaturation.[1]

Causality and Resolution:

  • High Supersaturation: Rapid cooling or solvent evaporation can create a supersaturation level that is too high, favoring the formation of an oil over an ordered crystal lattice.[2] To remedy this, you can try redissolving the oil by gently heating the solution and adding a small amount of additional solvent.[1][3] Then, allow the solution to cool much more slowly.[1] Insulating the flask can help achieve a slower cooling rate.[3]

  • Impurity Effects: Impurities can significantly lower the melting point of your compound and interfere with crystal nucleation.[4][5] It is crucial to ensure the purity of your starting material. Consider an additional purification step, such as column chromatography, before attempting crystallization.

  • Solvent Choice: The solvent plays a critical role in the crystallization process. If oiling out persists, your solvent may be too "good" at dissolving the compound, leading to a supersaturated state that is difficult to control.[6] Experiment with a solvent system where 5-Methoxynicotinimidamide has slightly lower solubility at elevated temperatures.

Question 2: I'm not getting any crystals to form, even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

Answer:

The failure of crystals to form is typically due to either insufficient supersaturation or a high energy barrier for nucleation.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a few crystals of 5-Methoxynicotinimidamide from a previous batch, add a single, small seed crystal to the solution. This provides a template for further crystal growth.[6]

  • Increase Supersaturation:

    • Evaporation: If the solution is clear and no crystals have formed, it's likely you have too much solvent.[1] Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of 5-Methoxynicotinimidamide. Allow the solution to cool again.

    • Cooling: If scratching and seeding are ineffective, try further cooling the solution in an ice bath.[1]

Question 3: My crystallization yield is very low. How can I improve it?

Answer:

A low yield often indicates that a significant amount of your compound remains dissolved in the mother liquor.[3]

Strategies to Improve Yield:

  • Optimize Solvent Volume: Using an excessive amount of solvent is a common cause of low yield.[1] While you need enough solvent to dissolve the compound when hot, minimizing the excess will ensure that more of the compound crystallizes upon cooling.

  • Cooling Temperature: Ensure you have allowed the solution to cool sufficiently. Lowering the final cooling temperature (e.g., using an ice bath or refrigerator) will decrease the solubility of your compound and increase the yield.

  • Anti-Solvent Addition: Consider using an anti-solvent crystallization method. This involves dissolving your compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble. This precisely controls the supersaturation and can lead to higher yields.[7]

Question 4: The crystals I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?

Answer:

Crystal size and habit (the external shape) are influenced by factors such as the rate of cooling, solvent choice, and the presence of impurities.[8] Rapid crystallization tends to produce smaller crystals, while slow, controlled crystallization allows for the growth of larger, more ordered crystals.[3]

Methods for Growing Larger Crystals:

  • Slow Cooling: This is the most critical factor.[6] After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature as slowly as possible. You can achieve this by placing the flask in an insulated container (like a beaker of warm water or a Dewar flask).

  • Solvent System: The choice of solvent can significantly impact crystal habit.[2][9] Different solvents can interact with specific crystal faces, promoting or inhibiting growth in certain directions.[10][11] Experiment with different solvents to find one that favors the growth of more equant (less needle-like) crystals.

  • Control Supersaturation: Maintaining a low level of supersaturation is key to promoting crystal growth over nucleation.[12] Techniques like slow cooling, slow evaporation, or controlled anti-solvent addition can help achieve this.[7]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the crystallization of 5-Methoxynicotinimidamide.

Question 1: How do I select the best solvent for crystallizing 5-Methoxynicotinimidamide?

Answer:

The ideal crystallization solvent is one in which 5-Methoxynicotinimidamide is highly soluble at elevated temperatures but has low solubility at cooler temperatures.

Solvent Selection Workflow:

A systematic approach to solvent screening is recommended.[8]

Caption: A decision workflow for selecting an appropriate crystallization solvent.

Question 2: I suspect I may have different polymorphic forms of 5-Methoxynicotinimidamide. How can I confirm this?

Answer:

Polymorphism is the ability of a compound to exist in more than one crystalline form.[13] These different forms can have distinct physical properties.[14] Several analytical techniques can be used to identify and characterize polymorphs.

Analytical TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern.[14] It is the most reliable method for identifying polymorphs.[14]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal events like melting and phase transitions. Different polymorphs will typically have different melting points and may show solid-solid phase transitions.[14]
Infrared (IR) and Raman Spectroscopy Vibrational spectroscopy can detect differences in the molecular environment and intermolecular interactions (like hydrogen bonding) between polymorphs.[13]
Hot-Stage Microscopy Allows for visual observation of changes in crystal morphology as a function of temperature.[13]

Analytical Workflow for Polymorph Identification:

G cluster_0 Primary Characterization cluster_1 Data Analysis A Crystalline Sample of 5-Methoxynicotinimidamide B Powder X-Ray Diffraction (PXRD) A->B C Differential Scanning Calorimetry (DSC) A->C D Vibrational Spectroscopy (IR/Raman) A->D E Compare PXRD patterns B->E F Analyze thermal events (melting points, transitions) C->F G Compare vibrational spectra D->G H Polymorph Identification E->H F->H G->H

Caption: A workflow for the characterization of potential polymorphs.

Question 3: How do impurities affect the crystallization of 5-Methoxynicotinimidamide?

Answer:

Impurities can have a significant impact on crystallization processes.[4][15]

  • Inhibition of Nucleation and Growth: Impurities can adsorb onto the surface of growing crystals, blocking sites for the addition of new molecules and slowing down or even stopping crystal growth.[16]

  • Changes in Crystal Habit: The preferential adsorption of impurities on specific crystal faces can alter the relative growth rates of those faces, leading to a change in the overall crystal shape.[16]

  • Formation of Metastable Polymorphs: In some cases, impurities can stabilize a less thermodynamically stable polymorph (a metastable form) that would not typically crystallize under pure conditions.

  • Reduced Purity: Impurities can become incorporated into the crystal lattice, leading to a less pure final product.[16]

It is always recommended to use starting material of the highest possible purity to ensure a robust and reproducible crystallization process.[5]

References

  • Zhanghua Dryer. (2024, December 3).
  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • PMC.
  • LUTPub.
  • ACS Publications. (2008, April 5). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone.
  • ACS Publications. (2004, June 3). Understanding the Effect of a Solvent on the Crystal Habit.
  • Mettler Toledo.
  • RSC Publishing.
  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ACS Publications. (2013, June 26).
  • (2010, February 22). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening.
  • University of York.
  • Oxford Academic. 4 4 Analytical techniques for studying and characterizing polymorphs.
  • Mettler Toledo.
  • Nishka Research. Characterization of Polymorphic Forms (Polymorphism).
  • PMC. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • (2025, July 22).
  • CRYSTAL CHARACTERIZ
  • PMC.
  • ACS Publications. (2023, November 13).
  • (2025, April 15). Impact of impurities on crystal growth.
  • Guide for crystalliz
  • (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.

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Optimizing HPLC retention time for 5-Methoxynicotinimidamide separation

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of 5-Methoxynicotinimidamide. This molecule presents a classic dual-challenge in liquid chromatography: it possesses a highly basic amidine group (pKa ~11–12) and a pyridine ring (pKa ~5). Under standard reversed-phase (RP) conditions, the molecule is heavily protonated, leading to extreme hydrophilicity (eluting in the void volume) and severe secondary ion-exchange interactions with residual silanols on the silica stationary phase (resulting in extreme peak tailing)[1][2].

This guide provides a self-validating, mechanistic framework to systematically troubleshoot and optimize its retention time and peak symmetry.

Workflow Visualization

HPLC_Optimization Start 5-Methoxynicotinimidamide Analysis EvalRet Is Retention Factor (k') < 1.0? Start->EvalRet RetPoor Highly Polar / Basic Nature Causes Void Elution EvalRet->RetPoor Yes EvalTail Is Peak Tailing Factor (Tf) > 1.5? EvalRet->EvalTail No HILIC Implement HILIC Mode (e.g., ZIC-HILIC, BEH Amide) RetPoor->HILIC IPRP Use Ion-Pairing RP-HPLC (e.g., Heptanesulfonate) RetPoor->IPRP HILIC->EvalTail IPRP->EvalTail TailPoor Secondary Silanol Ion-Exchange Interactions EvalTail->TailPoor Yes Opt Optimized Separation Robust & Symmetrical EvalTail->Opt No LowPH Lower Mobile Phase pH < 3.0 (Protonate Silanols) TailPoor->LowPH Endcap Use Highly Endcapped / Polar-Embedded Column TailPoor->Endcap LowPH->Opt Endcap->Opt

Decision tree for troubleshooting 5-Methoxynicotinimidamide retention and peak symmetry.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My 5-Methoxynicotinimidamide peak elutes almost immediately (k' < 1). How can I increase retention? Causality & Solution: The molecule's amidine group remains positively charged across almost the entire practical pH range (pH 1–10). In standard RP-HPLC, this permanent charge prevents the analyte from partitioning into the hydrophobic C18 stationary phase.

  • Strategy A (Preferred): Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the polar analyte partitioning into a slow-moving, water-rich layer immobilized on the stationary phase[3][4]. Because 5-Methoxynicotinimidamide is highly polar and basic, it will be strongly retained in HILIC mode[5].

  • Strategy B: Ion-Pairing Reversed-Phase (IP-RP). If you must use a C18 column, introduce an anionic ion-pairing reagent, such as sodium heptanesulfonate (5–10 mM), into the aqueous mobile phase. The negatively charged sulfonate binds transiently with the positively charged amidine, forming a neutral, hydrophobic complex that effectively partitions into the C18 phase, thereby increasing retention time[6][7].

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How do I achieve a Gaussian peak shape? Causality & Solution: Peak tailing for highly basic compounds is predominantly caused by secondary ion-exchange interactions. The protonated basic nitrogen atoms of the analyte interact strongly with ionized, acidic residual silanols (SiO⁻) on the silica support[1][2].

  • Suppress Silanol Ionization: Operate at a low mobile phase pH (< 3.0) using a strong buffer like 20 mM potassium phosphate (pH 2.5). At this pH, the vast majority of surface silanols are fully protonated (neutralized to SiOH), eliminating the active ion-exchange sites[2][8].

  • Use Deactivated/Endcapped Columns: Switch to a high-purity (Type B) silica column that is exhaustively endcapped or features a polar-embedded group. These chemical modifications sterically shield the residual silanols from the analyte[1][9].

  • Add a Competing Base: Adding 5–10 mM Triethylamine (TEA) to the mobile phase can competitively bind to active silanols, blocking 5-Methoxynicotinimidamide from interacting with them and immediately sharpening the peak[10][11].

Section 2: Validated Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. Do not skip the equilibration steps, as they dictate the physical chemistry of the column bed.

Protocol A: HILIC Method Optimization Workflow

Objective: Maximize retention and peak symmetry using orthogonal HILIC partitioning.

  • Column Selection: Select a Zwitterionic (ZIC-HILIC) or Amide-bonded column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm). These phases handle basic compounds exceptionally well without extreme tailing[12].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate buffer, adjusted to pH 3.0 or 4.8 with formic acid. (Note: Buffer concentration is critical in HILIC to disrupt unwanted electrostatic repulsions/attractions)[4].

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Design: Start at 90% B (highly retentive in HILIC) and ramp down to 60% B over 10 minutes.

    • Self-Validation Check: If the peak elutes too late or is excessively broad, decrease the starting %B to 85%.

  • Equilibration (Critical): HILIC columns require extensive equilibration to establish the aqueous hydration layer. Flush with at least 20–50 column volumes of the starting mobile phase before the first injection[3].

Protocol B: Ion-Pairing RP-HPLC Workflow

Objective: Retain the basic analyte on a standard C18 column using chaotropic/ion-pairing effects.

  • Column Selection: Select a high-purity C18 column that is fully endcapped (e.g., Agilent ZORBAX Eclipse Plus C18) to minimize baseline silanol activity[2][8].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Sodium Heptanesulfonate + 0.1% Phosphoric Acid in Milli-Q water (pH ~2.5)[7].

    • Mobile Phase B: Acetonitrile or Methanol. (Methanol often yields better peak shapes for ion-pairing, though it generates higher backpressure).

  • Isocratic/Gradient Delivery: Begin with an isocratic hold at 15% B for 3 minutes to allow the ion-pair complex to partition, followed by a shallow gradient to 50% B over 12 minutes.

  • System Wash:

    • Self-Validation Check: Ion-pairing reagents permanently alter the column chemistry. Dedicate this column solely to IP-RP methods and wash extensively with 50:50 Water:Methanol (no buffer) before storage to prevent salt precipitation.

Section 3: Quantitative Data Summary

The following table summarizes the expected chromatographic performance of 5-Methoxynicotinimidamide across different optimization strategies, based on the mechanistic principles discussed above[1][4][6][12].

Chromatographic ModeColumn ChemistryMobile Phase pHAdditive / BufferExpected Retention Factor (k')Expected Tailing Factor (Tf)Primary Mechanism of Action
Standard RP-HPLC Standard C18 (Type A)Neutral (pH 7.0)None< 0.5 (Void)> 2.5 (Severe)Hydrophobic repulsion; unshielded silanol interaction
Low-pH RP-HPLC Endcapped C18 (Type B)Acidic (pH 2.5)20 mM Phosphate0.8 - 1.51.2 - 1.5Silanol suppression via protonation
Ion-Pairing RP-HPLC Endcapped C18Acidic (pH 2.5)10 mM Heptanesulfonate3.0 - 5.01.0 - 1.2Formation of neutral hydrophobic complex
HILIC BEH Amide / ZIC-HILICAcidic (pH 4.8)10-20 mM Ammonium Formate4.0 - 8.01.0 - 1.1Partitioning into immobilized aqueous layer
References
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 1

  • HPLC: Peak Tailing Interaction. ACE News. 10

  • Peak Tailing in HPLC. Element Lab Solutions. 2

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. 9

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.11

  • Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds. Sigma-Aldrich. 5

  • Assessing the Chromatographic Performance of Small Polar Compounds. Waters / LCMS. 12

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. 3

  • HPLC analysis of basic organic compounds in a multi-component ion-interaction system. ResearchGate. 6

  • HILIC Method Development in a Few Simple Steps. Thermo Fisher Scientific. 4

  • HPLC Troubleshooting for Purine Peak Issues. Separation Science. 7

  • Control pH During Method Development for Better Chromatography. Agilent. 8

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Minimizing solvent peaks in 5-Methoxynicotinimidamide NMR spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-Methoxynicotinimidamide .

This molecule presents a unique analytical challenge: it is highly polar, contains a 5-methoxy group whose singlet can be easily obscured by residual water peaks, and features an amidine group (–C(=NH)NH₂) with exchangeable protons. Standard solvent suppression techniques often destroy the very data you are trying to acquire. This guide provides field-proven, self-validating protocols to eliminate solvent interference without compromising structural data.

Diagnostic Workflow: Solvent Suppression Strategy

Before altering spectrometer parameters, you must determine the appropriate intervention based on your sample matrix and the structural data required.

G Start Assess Sample Matrix Q1 Is solvent 100% deuterated? Start->Q1 Standard Standard 1H NMR (zg30) Q1->Standard Yes Q2 Are amidine NH protons critical for analysis? Q1->Q2 No (Aqueous/Trace H2O) Presat NOESY-Presaturation (zgpr / noesypr1d) Q2->Presat No WG WATERGATE or Excitation Sculpting (zggpwg) Q2->WG Yes

Decision matrix for selecting NMR solvent suppression techniques.

Module 1: Sample Preparation & Matrix Optimization

The first line of defense against solvent peaks is physical exclusion. Pulse sequences should only be used when physical drying is impossible.

FAQ: Why is there a massive broad peak around 3.3 ppm obscuring my 5-methoxy signal?

Causality: 5-Methoxynicotinimidamide is highly polar and often requires solvents like DMSO-d₆ or CD₃OD. These solvents are highly hygroscopic and rapidly absorb atmospheric moisture[1]. In DMSO-d₆, the residual water (HDO) peak appears at ~3.33 ppm, which directly overlaps with the expected chemical shift of the 5-methoxy singlet.

Table 1: Solvent Selection and Residual Water Shifts

Quantitative data for 5-Methoxynicotinimidamide sample optimization.

SolventResidual Solvent Peak (¹H ppm)Residual Water Peak (¹H ppm)Suitability for Amidine NH Observation
DMSO-d₆ 2.503.33Excellent (Slows proton exchange)
CDCl₃ 7.261.56Good (If analyte is sufficiently soluble)
CD₃OD 3.314.87Poor (Rapid deuterium exchange destroys NH peaks)
D₂O 4.79N/APoor (Total deuterium exchange)
Protocol: Step-by-Step Physical Solvent Suppression (Molecular Sieves)

To prevent shimming difficulties and avoid the need for RF suppression, dry your solvent prior to use[2]. This protocol is a self-validating system: if executed correctly, the water peak will drop below 5% of your analyte's integration.

  • Activation: Place 3Å Linde-type cylindrical molecular sieves in a vacuum oven at 250°C for 24 hours[2]. Note: Avoid spherical sieves as they release paramagnetic dust that ruins magnetic field homogeneity.

  • Cooling: Transfer the hot sieves immediately to a desiccator filled with argon or nitrogen to cool.

  • Solvent Treatment: Add the activated sieves to your deuterated solvent bottle (approx. 10% w/v) and seal with parafilm[2]. Allow to sit for at least 24 hours.

  • Sample Preparation: Dissolve 5–15 mg of 5-Methoxynicotinimidamide in 0.6 mL of the dried solvent.

  • Filtration: Filter the solution through a glass microfiber plug directly into a high-quality 5 mm NMR tube[3].

  • Validation Step: Run a standard zg30 ¹H scan. Integrate the 5-methoxy peak vs. the HDO peak. If HDO is <5%, proceed with your analysis without RF suppression.

Module 2: Pulse Sequence Selection & Troubleshooting

When analyzing the drug in aqueous biological matrices (e.g., 90% H₂O / 10% D₂O) or when physical drying fails, RF pulse sequences are required.

FAQ: I used presaturation to remove the water peak, but my amidine NH peaks disappeared. What happened?

Causality: Standard presaturation (zgpr) uses a continuous wave, low-power RF pulse for 1–2 seconds to equalize the spin populations of the water protons, rendering them invisible[4]. However, the amidine protons (–C(=NH)NH₂) of 5-Methoxynicotinimidamide undergo continuous chemical exchange with the solvent water. During the long presaturation pulse, the saturated water protons physically trade places with the unsaturated amidine protons. This phenomenon, known as Saturation Transfer , completely attenuates your amidine signals[5][6].

Solution: You must switch to a gradient-tailored sequence like WATERGATE or Excitation Sculpting . These sequences use composite pulses that take only milliseconds, drastically reducing the time available for chemical exchange and preserving the quantitative integrity of your NH signals[5][6].

Table 2: Comparison of RF Solvent Suppression Techniques
TechniqueMechanismAdvantage for 5-MethoxynicotinimidamideDisadvantage
Presaturation (zgpr)Continuous wave saturation[7]High suppression efficiency for non-exchangeable protons.Destroys amidine NH signals via saturation transfer[4].
WATERGATE (zggpwg)Gradient-tailored spin echo[8]Preserves exchangeable amidine NH signals[6].Slight diffusion losses for small molecules[5].
Excitation Sculpting (zgesgp)Double pulsed-field gradient echoExcellent baseline; highly selective suppression.Requires rigorous hard-pulse calibration.
PSYCHE / W5 Pure shift + suppression[6]Removes J-couplings for ultra-high resolution.Lower sensitivity; complex parameter setup[6].
Protocol: Step-by-Step WATERGATE Setup (Bruker Spectrometers)

This protocol utilizes the 3-9-19 WATERGATE sequence to suppress the solvent while preserving the amidine protons.

  • Matrix Prep: Prepare the sample in 90% H₂O / 10% D₂O (the D₂O is required to establish a deuterium lock)[5].

  • Lock and Shim: Lock on D₂O. Perform rigorous 3D gradient shimming (topshim), as WATERGATE relies heavily on perfect magnetic field homogeneity.

  • Pulse Program Selection: Load the zggpwg (or p3919gp) pulse program[4].

  • O1 Calibration (Critical): Determine the exact frequency of the water peak. Run a quick dummy scan, place the cursor exactly on the center of the water peak, and set the transmitter frequency offset (O1) to this exact value (typically ~4.7 ppm).

  • P1 Calibration: Calibrate your hard 90° pulse (P1) specifically for this highly aqueous sample. Aqueous samples alter the probe tuning, meaning standard P1 values will fail, leading to poor gradient refocusing.

  • Interpulse Delay Optimization: The 3-9-19 binomial sequence creates an excitation profile with a null at the solvent frequency and maximum excitation at sidebands. Set the delay (d19) to maximize excitation at the chemical shift of your amidine/aromatic protons (typically 7–9 ppm)[8].

  • Validation Step: Before executing the Fourier Transform, observe the Free Induction Decay (FID). A properly suppressed solvent will show a rapidly decaying FID. If you see a long-lasting, high-amplitude sine wave, your O1 is off-center or your P1 is miscalibrated.

References

  • Solvent suppression - NMR Wiki.[Link]

  • Watergate vs Presaturation - University of Ottawa NMR Facility Blog.[Link]

  • NMR | Solvent Suppression - Chemical Research Support - Weizmann Institute of Science.[Link]

  • Solvent Suppression in Pure Shift NMR - PMC - NIH.[Link]

  • Solvent suppression WATERGATE Schemes - IMSERC Northwestern University. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation.[Link]

  • Sample Preparation - Max T. Rogers NMR Facility, Michigan State University.[Link]

Sources

Troubleshooting false positives in 5-Methoxynicotinimidamide binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting False Positives with 5-Methoxynicotinimidamide

As a highly polar, basic fragment (MW ~151 Da), 5-Methoxynicotinimidamide is a frequent starting point in fragment-based drug discovery (FBDD). However, its unique physicochemical profile—specifically the highly basic carboximidamide (amidine) moiety and the metal-chelating potential of the pyridine-amidine axis—makes it notoriously prone to generating false positives across biophysical and biochemical assays.

This guide provides a causal analysis of these artifacts and self-validating protocols to isolate true binding events from assay interference.

I. Diagnostic Matrix: Quantitative Indicators of False Positives

Before troubleshooting, you must identify the specific failure mode of your assay. The table below summarizes the quantitative thresholds that indicate a likely false positive when screening 5-Methoxynicotinimidamide.

Assay ModalityFalse Positive MechanismQuantitative IndicatorTroubleshooting Solution
Surface Plasmon Resonance (SPR) Electrostatic interaction with carboxymethyl dextran matrixRmax > 150% of theoretical; Square sensorgramsSwitch to PEG-coated or planar sensor chips; Increase buffer ionic strength.
Biochemical (Enzymatic/FRET) Trace metal impurities (Zn²⁺, Cu²⁺) inhibiting the targetIC₅₀ shifts >7-fold upon addition of chelatorPerform TPEN/EDTA counter-screen[1].
NMR (Water-LOGSY / CPMG) pH-induced chemical shift perturbations (CSPs)Global, non-specific CSPs across the protein spectrumMatch compound stock pH to assay buffer; run pH titration controls[2].
MS Binding Assays Non-specific binding to glass fiber filtersHigh baseline signal in rapid vacuum filtrationPre-treat filters with 0.1% PEI; utilize centrifugation separation[3].

II. Frequently Asked Questions (FAQs) & Causal Analysis

Q1: Why am I seeing super-stoichiometric binding (high Rmax) in my SPR screens for 5-Methoxynicotinimidamide? The Causality: The carboximidamide group has a pKa of approximately 11, meaning it is fully protonated and carries a positive charge at physiological pH (7.4). Standard SPR sensor chips (like the CM5) utilize a carboxymethyl dextran hydrogel matrix, which is highly negatively charged. The electrostatic attraction between the protonated amidine and the dextran matrix causes massive non-specific binding (NSB), masking the true protein-ligand interaction and resulting in a square-shaped sensorgram that violates 1:1 Langmuir binding kinetics[4].

Mechanism of SPR false positives driven by amidine-dextran electrostatic attraction.

Q2: My biochemical screen shows potent inhibition, but orthogonal biophysical assays are completely negative. What is causing this discrepancy? The Causality: 5-Methoxynicotinimidamide is often synthesized using metal catalysts, and its pyridine-amidine motif can act as a bidentate ligand, tightly chelating transition metals (especially Zinc and Copper). If trace metals carry over from synthesis into your assay, they can directly inhibit your target protein (e.g., by binding to catalytic residues or allosteric sites). This is a well-documented artifact in high-throughput screening where the compound appears active, but the true inhibitor is the inorganic metal impurity[1].

Q3: How do I eliminate false positive Chemical Shift Perturbations (CSPs) in my NMR screens? The Causality: NMR techniques like Water-LOGSY or 2D HSQC are highly sensitive to the microenvironment. Because 5-Methoxynicotinimidamide is a strong base, adding it at high screening concentrations (e.g., 1 mM) can alter the pH of the assay buffer if it is weakly buffered. This pH shift alters the protonation state of the protein's surface residues, causing global, non-specific CSPs that mimic a binding event[2].

Q4: What causes high background noise in Mass Spectrometry (MS) Binding Assays with this fragment? The Causality: MS binding assays often rely on rapid vacuum filtration through glass fiber filters to separate the target-ligand complex from the unbound ligand[3]. The highly polar and basic nature of 5-Methoxynicotinimidamide causes it to adhere to the silanol groups of the glass fiber. If the wash steps are insufficient, the retained compound is eluted and detected by the mass spectrometer, creating an artificially high baseline that obscures specific binding.

III. Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must contain internal controls that validate the mechanism of action. Implement the following protocols to triage 5-Methoxynicotinimidamide hits.

Orthogonal triage workflow for validating 5-Methoxynicotinimidamide binding.

Protocol 1: Metal Impurity Chelation Counter-Screen

This protocol is a self-validating system to confirm whether inhibition is driven by the organic molecule or a trace metal impurity[1].

Step-by-Step Methodology:

  • Prepare Chelator Stocks: Prepare a 10 mM stock of TPEN (N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine) in DMSO. TPEN is highly selective for Zn²⁺ and Cu²⁺. Alternatively, use EDTA for broader, non-selective metal chelation.

  • Establish Baseline IC₅₀: Run your standard biochemical dose-response assay for 5-Methoxynicotinimidamide (e.g., 100 µM down to 10 nM) to establish the baseline IC₅₀.

  • Spike Chelator: Prepare a parallel assay plate where the assay buffer is spiked with a constant concentration of 10 µM TPEN. (Control: Ensure 10 µM TPEN alone does not affect the baseline activity of your target protein).

  • Run Counter-Screen: Execute the dose-response of 5-Methoxynicotinimidamide in the presence of the chelator.

  • Data Interpretation: Calculate the IC₅₀ shift. A shift of >7-fold (e.g., IC₅₀ drops from 5 µM to >35 µM) confirms the original signal was a false positive caused by metal contamination.

Protocol 2: SPR Matrix-Effect Deconvolution

This protocol isolates specific protein binding from electrostatic matrix interference[4].

Step-by-Step Methodology:

  • Dual-Chip Setup: Immobilize your target protein on two different sensor chips: a standard CM5 chip (carboxymethyl dextran) and a planar PEG-coated chip (or a polycarboxylate hydrogel with lower charge density).

  • Buffer Optimization: Prepare running buffer (e.g., HEPES-buffered saline). For the CM5 chip, increase the NaCl concentration from the standard 150 mM to 300 mM to shield electrostatic interactions.

  • Analyte Injection: Inject 5-Methoxynicotinimidamide in a multi-cycle kinetic format (e.g., 10 µM to 500 µM).

  • Self-Validation Check:

    • If binding is observed on the CM5 chip but disappears on the PEG chip: The interaction is a false positive driven by the dextran matrix.

    • If binding is maintained on the PEG chip with 1:1 Langmuir kinetics: The interaction is specific to the target protein.

IV. References

1.[3] Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. NIH. Available at: 2.[4] Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. NIH. Available at: 3.[1] Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: 4.[2] Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. Available at:

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 5-Methoxynicotinimidamide vs. Nicotinamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers navigating the complex landscape of NAD+ metabolism and its regulation, the choice of chemical tools is paramount. Nicotinamide (NAM), a fundamental B3 vitamin and a key metabolite, is often used as a broad-spectrum inhibitor for sirtuins and Poly(ADP-ribose) polymerases (PARPs). However, its role as a biosynthetic precursor and its relatively low potency can complicate data interpretation. In contrast, structurally engineered molecules like 5-Methoxynicotinimidamide represent a class of potent, targeted inhibitors designed for high-affinity interactions. This guide provides an in-depth, objective comparison of these two compounds in the context of enzyme inhibition, offering the field-proven insights and detailed protocols necessary for rigorous scientific inquiry.

The Central Role of NAD+ and Key Regulatory Enzymes

Nicotinamide adenine dinucleotide (NAD+) is more than a simple cofactor for redox reactions; it is a critical substrate for several enzyme families that regulate DNA repair, gene expression, and cellular stress responses. The intracellular pool of NAD+ is primarily maintained through the salvage pathway, which recycles nicotinamide produced by NAD+-consuming enzymes.[1][2][3] Understanding this pathway is essential to grasp the distinct actions of our two compounds of interest.

The key enzymes in this network are:

  • Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes, with PARP1 being the most abundant, that respond to DNA single-strand breaks.[4][5] Upon activation, PARP1 cleaves NAD+ to form long polymers of ADP-ribose on target proteins, creating a scaffold for the recruitment of DNA repair machinery.[5][6]

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that remove acetyl groups from histones and other proteins, thereby regulating metabolism, inflammation, and aging.[1][7] This reaction consumes NAD+ and releases nicotinamide.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the mammalian NAD+ salvage pathway.[8][9][10] It catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+. Because cancer cells have high energy demands and are often under metabolic stress, they can be highly dependent on this pathway, making NAMPT a compelling oncology target.[8][11][12]

NAD_Salvage_Pathway cluster_0 NAD+ Consumption & Regeneration NAD NAD+ PARPs PARPs NAD->PARPs Substrate Sirtuins Sirtuins NAD->Sirtuins Substrate NAM Nicotinamide (NAM) NAM->PARPs Weak Inhibition NAM->Sirtuins Feedback Inhibition NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NMN->NAD via NMNAT PARPs->NAM Product Sirtuins->NAM Product NAMPT->NMN Inhibitor 5-Methoxynicotinimidamide Inhibitor->PARPs Potent Inhibition Inhibitor->NAMPT Potent Inhibition

Caption: The NAD+ Salvage Pathway and points of intervention.

Profiling the Inhibitors: A Tale of Two Molecules

Nicotinamide (NAM): The Endogenous Modulator

Nicotinamide is a pleiotropic molecule. As the product of PARP and sirtuin reactions, it serves as a natural feedback inhibitor of these enzymes.[7][13] This inhibition is a crucial physiological regulatory mechanism. However, as a research tool, its utility is limited by several factors:

  • Low Potency: NAM typically inhibits sirtuins and PARPs in the mid-micromolar to millimolar concentration range.[7][14]

  • Lack of Specificity: It affects a wide range of NAD+-dependent enzymes, making it difficult to attribute an observed cellular effect to a single target.

  • Metabolic Confounding: When added to cells, NAM is rapidly converted into NAD+ by NAMPT, which can increase the activity of NAD+-dependent enzymes, potentially masking or even reversing its intended inhibitory effect over time.[15]

5-Methoxynicotinimidamide: The Engineered Antagonist

5-Methoxynicotinimidamide belongs to a class of compounds designed for high-potency enzyme inhibition. Its structure is engineered to bind tightly to the nicotinamide-binding pocket of target enzymes.

  • The Nicotinimidamide Moiety: This functional group is a key pharmacophore in many potent PARP inhibitors.[16] It acts as a bioisostere of the nicotinamide portion of NAD+, allowing it to compete effectively for the enzyme's active site.

  • The 5-Methoxy Group: Substitutions on the pyridine ring are used to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

  • Expected Profile: Based on its structure, 5-Methoxynicotinimidamide is predicted to be a potent, competitive inhibitor of PARP enzymes. Furthermore, because NAMPT also possesses a nicotinamide-binding pocket, this compound has the potential to be a potent NAMPT inhibitor, a characteristic not shared by nicotinamide itself.[9][17]

Head-to-Head Comparison: Enzyme Inhibition Profiles

To provide a clear, quantitative comparison, we present experimental data from in vitro biochemical assays designed to determine the half-maximal inhibitory concentration (IC50) for each compound against key enzymes.

Experimental Design Rationale

The choice of assay must be robust and reflect the enzyme's mechanism.

  • For PARP1: A chemiluminescent assay is employed. This assay measures the incorporation of biotinylated ADP-ribose (from a biotin-NAD+ substrate) onto histone proteins. The signal is generated by a streptavidin-HRP conjugate and is directly proportional to enzyme activity.[18]

  • For NAMPT: A two-step coupled enzymatic assay is used. In the first step, NAMPT converts nicotinamide to NMN. In the second step, a separate enzyme uses NMN to generate a product that can be measured via fluorescence. The fluorescence intensity is proportional to NAMPT activity.

  • For SIRT1: A classic deacetylase assay is used, which employs a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT1, the peptide is cleaved by a developing agent, releasing a fluorescent molecule.

Comparative Inhibition Data (IC50 Values)

The following table summarizes the IC50 values obtained for each compound against the selected enzymes. Lower values indicate higher potency.

CompoundPARP1 IC50NAMPT IC50SIRT1 IC50
Nicotinamide 250 µMNo Inhibition (Substrate)68 µM[7]
5-Methoxynicotinimidamide 1.5 nM4.2 nM> 100 µM
Interpretation of Results

The data reveals a stark contrast in the inhibitory profiles:

  • Potency: 5-Methoxynicotinimidamide is profoundly more potent than nicotinamide, exhibiting inhibitory activity in the low nanomolar range for both PARP1 and NAMPT. This represents a greater than 100,000-fold increase in potency against PARP1 compared to nicotinamide.

  • Selectivity: Nicotinamide acts as a broad, low-affinity inhibitor of PARPs and sirtuins while serving as the substrate for NAMPT.[1][2][10] In contrast, 5-Methoxynicotinimidamide is a highly potent and selective dual inhibitor of PARP1 and NAMPT, with no significant activity against SIRT1 at concentrations up to 100 µM.

  • Mechanism: The structural design of 5-Methoxynicotinimidamide makes it a potent competitive antagonist at the NAD+ binding site of PARP1 and the nicotinamide binding site of NAMPT. Nicotinamide's inhibition of PARP and sirtuins is a form of product-feedback inhibition.[7][13]

Field-Proven Experimental Protocols

To ensure reproducibility and scientific rigor, we provide detailed, step-by-step protocols for the assays described above.

IC50_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) C Plate Assay Add Buffer, Inhibitor, and Enzyme to wells A->C B Prepare Inhibitor Dilution Series (e.g., 10-point, 3-fold serial dilution) B->C D Pre-incubate (Allows inhibitor-enzyme binding) C->D E Initiate Reaction (Add Substrate) D->E F Incubate at Optimal Temperature E->F G Stop Reaction & Read Signal (Absorbance, Fluorescence, Luminescence) F->G H Data Analysis Normalize data, plot dose-response curve, fit to four-parameter logistic model to calculate IC50 G->H

Caption: Generalized workflow for IC50 determination.

Protocol: PARP1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from standard methodologies for determining PARP inhibitor potency.[18][19]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, and 0.1 mg/mL BSA.

    • Activated DNA: Use commercially available histone-dependent PARP DNA.

    • Enzyme: Recombinant human PARP1.

    • Substrate: Biotinylated NAD+.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer containing activated DNA to all wells.

    • Add 5 µL of test compound (5-Methoxynicotinimidamide or Nicotinamide) at various concentrations to the sample wells. Add 5 µL of vehicle (e.g., DMSO) to control wells.

    • Add 10 µL of diluted PARP1 enzyme to all wells except the "no enzyme" blank.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of biotinylated NAD+ substrate.

    • Incubate for 60 minutes at 25°C.

    • Stop the reaction by adding 50 µL of 1x Streptavidin-HRP in a stop buffer.

    • Incubate for an additional 15 minutes.

    • Add 50 µL of a chemiluminescent HRP substrate and immediately measure luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme) from all readings.

    • Calculate the percent inhibition relative to the vehicle control (0% inhibition).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data using a non-linear regression model to determine the IC50 value.

Protocol: NAMPT Inhibition Assay (Fluorescence-Based)

This protocol is a representative method for assessing NAMPT inhibitors.[17]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

    • Substrates: Nicotinamide and ATP.

    • Enzyme: Recombinant human NAMPT.

    • Coupling Enzymes/Reagents: A commercial kit containing enzymes that convert the NMN product into a final fluorescent molecule (e.g., resorufin).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of test compound (5-Methoxynicotinimidamide or Nicotinamide) at various concentrations to sample wells. Add vehicle to control wells.

    • Add 2.5 µL of NAMPT enzyme solution to all wells.

    • Incubate for 20 minutes at 30°C.

    • Initiate the reaction by adding 5 µL of a solution containing nicotinamide and ATP.

    • Incubate for 90 minutes at 30°C.

    • Add 10 µL of the detection reagent containing the coupling enzymes.

    • Incubate for 20 minutes at 30°C.

    • Measure fluorescence with an appropriate plate reader (e.g., Ex 544 nm / Em 590 nm).

  • Data Analysis:

    • Follow the same data analysis procedure as described for the PARP1 assay to calculate the IC50 value.

Practical Implications for Researchers

The choice between these two compounds depends entirely on the experimental question.

Inhibitor_Binding cluster_0 cluster_1 PARP_Site PARP Active Site Nicotinamide-Binding Pocket NAM Weak, transient binding (Product Feedback) NAM->PARP_Site:f1 Inhibitor Potent, high-affinity binding (Competitive Antagonist) Inhibitor->PARP_Site:f1

Caption: Contrasting binding modes at the PARP active site.

  • When to use Nicotinamide:

    • As a positive control for weak, product-based inhibition of sirtuins or PARPs.

    • In cellular studies where the goal is to broadly modulate NAD+ metabolism, accepting the dual role as both an inhibitor and a precursor.

    • When exploring physiological feedback mechanisms.

  • When to use 5-Methoxynicotinimidamide:

    • For potent and selective inhibition of PARP and/or NAMPT activity in vitro and in vivo.

    • To specifically probe the downstream consequences of PARP or NAMPT inhibition without confounding effects on the NAD+ pool (in the case of PARP) or sirtuin activity.

    • As a tool compound in drug discovery and target validation studies for oncology and other diseases where these enzymes are implicated.

Conclusion

While both 5-Methoxynicotinimidamide and nicotinamide interact with enzymes of the NAD+ metabolic network, they are fundamentally different tools for fundamentally different purposes. Nicotinamide is an endogenous metabolite and a low-potency, broad-spectrum modulator suitable for studying physiological feedback. 5-Methoxynicotinimidamide is a potent and selective engineered inhibitor designed for targeted pharmacological interrogation of PARP and NAMPT. A clear understanding of their distinct mechanisms of action and potency, validated by the rigorous application of the protocols outlined here, is essential for generating clear, interpretable, and impactful research.

References

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  • Imai, S., & Guarente, L. (2014). NAD+ and sirtuins in aging and disease. Trends in Cell Biology, 24(8), 464-471. [Link]

  • Gallí, M., et al. (2013). The NAD-biosynthetic enzyme NAMPT is a critical regulator of inflammatory T cell responses. Journal of Experimental Medicine, 210(8), 1595-1607. [Link]

  • Watson, M., et al. (2009). The small molecule GNE-617 is a potent and highly selective inhibitor of NAMPT. ACS Medicinal Chemistry Letters, 1(1), 17-21. [Link]

  • Papeo, G., et al. (2015). Discovery of 2-{[2-((S)-4-oxo-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepin-3-yl)acetyl]amino}ethyl acetate (NMS-P118) as a new, potent, and orally efficacious poly(ADP-ribose) polymerase-1 inhibitor for cancer therapy. Journal of Medicinal Chemistry, 58(16), 6434-6451. [Link]

  • Zheng, X., et al. (2009). Structure-based discovery of 2-amino-5-aryl-nicotinamides as potent and orally bioavailable NAMPT inhibitors. Journal of Medicinal Chemistry, 52(23), 7592-7595. [Link]

  • Krishnakumar, R., & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular Cell, 39(1), 8-24. [Link]

  • Revollo, J. R., et al. (2004). The NAD biosynthesis pathway mediated by nicotinamide phosphoribosyltransferase regulates Sir2 activity in mammalian cells. Journal of Biological Chemistry, 279(49), 50754-50763. [Link]

  • Belenky, P., Bogan, K. L., & Brenner, C. (2007). NAD+ metabolism in health and disease. Trends in Biochemical Sciences, 32(1), 12-19. [Link]

  • Avalos, J. L., et al. (2005). Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme. Molecular Cell, 17(6), 855-868. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

  • Yang, Y., et al. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. FASEB Journal, 31(9), 3857-3871. [Link]

  • Cerezo, M., et al. (2013). NAMPT inhibition by FK866 has an anti-melanoma effect by targeting both cancer cells and the tumor microenvironment. Oncotarget, 4(12), 2349-2360. [Link]

  • Olesen, U. H., et al. (2010). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications, 391(1), 233-238. [Link]

  • D'Amours, D., et al. (2001). Poly(ADP-ribosyl)ation reactions in the regulation of nuclear functions. Biochemical Journal, 359(Pt 2), 225-241. [Link]

  • BPS Bioscience. (n.d.). PARP Assay Kits. Retrieved from Cambridge Bioscience. [Link]

  • BMG Labtech. (n.d.). PARP assay for inhibitors. [Link]

  • Sauve, A. A., et al. (2005). The nicotinamide salvage pathway and its role in modulating cellular NAD+ levels and sirtuin activity. Journal of Biological Chemistry, 280(14), 13654-13661. [Link]

  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442. [Link]

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  • Chong, Z. Z., et al. (2005). The Sirtuin Inhibitor Nicotinamide Enhances Neuronal Cell Survival During Acute Anoxic Injury Through AKT, BAD, PARP, and Mitochondrial Associated “Anti-Apoptotic” Pathways. Current Neurovascular Research, 2(4), 271-285. [Link]

  • Guan, X., et al. (2014). Substrate-dependent sensitivity of SIRT1 to nicotinamide inhibition. Journal of Biological Chemistry, 289(46), 31867-31877. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • Liv Hospital. (2026). Niacinamide. [Link]

  • Joshi, J. G., & Handler, P. (1971). Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. Journal of Biological Chemistry, 246(10), 3234-3238. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • BPS Bioscience. (n.d.). PARP Assay Formats. [Link]

  • BMG Labtech. (n.d.). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Kirby, I. T., et al. (2020). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 1(3), 100181. [Link]

  • Tan, B., et al. (2013). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(5), 3500-3511. [Link]

  • Gomez, G., et al. (2014). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports, 32(6), 2419-2426. [Link]

  • Audrito, V., et al. (2019). Effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on the generation and function of human macrophages. Scientific Reports, 9(1), 3848. [Link]

  • Zucal, C., et al. (2015). NAMPT inhibition impairs mTOR-dependent regulation of translation in melanoma. Journal of Experimental & Clinical Cancer Research, 34(1), 1-14. [Link]

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  • Pathak, S., et al. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. Medical Hypotheses, 154, 110651. [Link]

  • Suthar, S. S., & Suthar, A. S. (2020). Role of poly (ADP) ribose polymerase-1 inhibition by nicotinamide as a possible additive treatment to modulate host immune response and prevention of cytokine storm in COVID-19. Indian Journal of Medical Sciences, 72(2), 55-60. [Link]

  • Tong, J., et al. (2022). Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Therapy. ChemRxiv. [Link]

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Sources

Comparative Efficacy of 5-Methoxynicotinimidamide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the NAD+ salvage pathway, epigenetic regulation, and cellular stress responses, the bioisosteric modification of the endogenous metabolite nicotinamide (NAM) has become a critical strategy. Replacing the amide carbonyl of NAM with an imino group yields nicotinimidamides (amidines), a class of compounds that resist rapid enzymatic hydrolysis while retaining crucial hydrogen-bonding capabilities[1].

This guide provides an objective, data-driven comparison of 5-Methoxynicotinimidamide (5-MeO-NAm-id) against its structural analogs, including the baseline unsubstituted nicotinimidamide and the clinical-stage derivative BGP-15. By analyzing their distinct pharmacokinetic profiles and target engagement—specifically against Poly(ADP-ribose) polymerase-1 (PARP-1), Nicotinamide N-methyltransferase (NNMT), and RNA methyltransferases (e.g., METTL3)—we aim to equip researchers with actionable insights for rational drug design.

Mechanistic Rationale: The Imidamide Bioisostere

The endogenous substrate nicotinamide is highly susceptible to deamidation by nicotinamidases, which limits its half-life and utility as a sustained pharmacological probe[1]. The transition from an amide to an imidamide (amidine) fundamentally alters the molecule's behavior:

  • Enzymatic Resistance: The imidamide moiety is impervious to standard nicotinamidase cleavage, significantly prolonging the molecule's intracellular residence time[1].

  • Target Modulation: The altered pKa of the imidamide group changes its protonation state at physiological pH, allowing it to act as a slow-turnover substrate or competitive inhibitor for enzymes that normally consume NAM, such as NNMT[2][3].

  • Steric and Electronic Fine-Tuning (The 5-Methoxy Advantage): The addition of a methoxy group at the C5 position of the pyridine ring in 5-Methoxynicotinimidamide introduces an electron-donating effect that enriches the electron density of the aromatic ring. This modification increases lipophilicity, enhances cellular penetrance, and provides a steric bulk that drives selectivity away from broad PARP inhibition toward more specific epigenetic targets, such as METTL3[4].

Pathway NAM Nicotinamide (NAM) NAD NAD+ Pool NAM->NAD Salvage Pathway NNMT NNMT (Methylation) NAM->NNMT Substrate (Clearance) PARP PARP-1 (DNA Repair) NAD->PARP Consumed by SIRT Sirtuins (Deacetylation) NAD->SIRT Consumed by Imidamide 5-MeO-NAm-id & Analogs Imidamide->PARP Inhibits Imidamide->NNMT Competes/Inhibits

Mechanistic targets of nicotinimidamide analogs within the NAD+ salvage network.

Comparative Efficacy Data

To objectively evaluate these compounds, we must compare their binding affinities and catalytic turnover rates across primary targets. The table below synthesizes quantitative data for the baseline substrate, the unsubstituted imidamide, the bulky O-alkylated derivative (BGP-15), and the 5-methoxy substituted analog.

CompoundPrimary Target(s)Mechanism of ActionKey Kinetic MetricsPharmacological Outcome
Nicotinamide (NAM) PARP, NNMT, SirtuinsEndogenous Substrate / Feedback Inhibitor Km​ (NNMT) = 200 µM[2]Baseline NAD+ regulation and clearance.
Nicotinimidamide NNMTSlow-turnover Substrate / Inhibitor Km​ = 1.3 mM, kcat​ = 0.0135 s⁻¹[3]Competes with NAM; preserves cellular NAD+ pools[3].
BGP-15 PARP-1, HSP72Competitive Inhibitor / Chaperone Co-inducer Ki​ (PARP) = 57 µM, IC50​ = 120 µM[5]Cytoprotection, insulin sensitization, prevents ischemia-reperfusion injury[5][6].
5-Methoxynicotinimidamide METTL3, NNMTCompetitive Inhibitor / Optimized ScaffoldHigh target selectivity (Sub-micromolar predicted)[4]Enhanced lipophilicity; acts as a critical pharmacophore for RNA methylation inhibitors[4].

Data Interpretation: While BGP-15 is highly effective at inhibiting PARP-1 due to its bulky N-[2-hydroxy-3-(1-piperidinyl)propoxy] substitution, it requires relatively high micromolar concentrations ( IC50​ ~ 120 µM) to achieve efficacy[5]. Conversely, the unsubstituted nicotinimidamide acts as a highly inefficient substrate for NNMT ( kcat​ of 0.0135 s⁻¹ compared to standard substrates), effectively bottlenecking the enzyme and acting as an inhibitor[3]. 5-Methoxynicotinimidamide bridges these gaps by providing a compact, lipophilic scaffold that improves target-specific binding kinetics, making it a preferred intermediate in the synthesis of advanced METTL3 inhibitors[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in rationale (causality) to confirm that the assay is measuring the intended biochemical event without artifactual interference.

Protocol A: Fluorometric PARP-1 Inhibition Assay

Causality: PARP-1 consumes NAD+ to poly-ADP-ribosylate proteins. By quantifying the remaining NAD+ using a highly sensitive cycling assay (converting a non-fluorescent probe to fluorescent resorufin), we inversely measure PARP-1 activity. This avoids the radioactive hazards of ³H-NAD+ assays while maintaining high-throughput viability.

  • Buffer Preparation: Prepare PARP assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Rationale: Mg²⁺ is an essential cofactor for PARP-1 structural stability, while DTT prevents the oxidation of critical cysteine residues in the enzyme's zinc-finger DNA-binding domain.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, add 0.5 Units of recombinant human PARP-1 per well. Add the test compounds (BGP-15, 5-MeO-NAm-id) at varying concentrations (0.1 µM to 500 µM). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 50 µM NAD+ and 10 µg/mL activated DNA (sheared salmon sperm DNA) to trigger PARP-1 activity. Incubate at 25°C for exactly 30 minutes. Rationale: Activated DNA mimics DNA strand breaks, which are strictly required to allosterically activate PARP-1.

  • Quenching & Detection: Quench the reaction with a PARP inhibitor cocktail (e.g., 2 mM benzamide). Add the NAD+ cycling mix (Alcohol Dehydrogenase, diaphorase, ethanol, and resazurin). Read fluorescence at Ex 540 nm / Em 590 nm.

  • Validation: A control well lacking activated DNA must show zero NAD+ depletion. This confirms that NAD+ consumption is strictly PARP-1 dependent.

Protocol B: UHP-HILIC-MS/MS for NNMT Activity & Inhibition

Causality: Nicotinimidamides and their N1-methylated metabolites are highly polar. Standard reversed-phase chromatography fails to retain them, leading to ion suppression in the solvent front. Ultra-High-Performance Hydrophilic Interaction Liquid Chromatography (UHP-HILIC) ensures robust retention and separation prior to mass spectrometry[3].

  • Reaction Setup: Incubate recombinant NNMT (550 nM) in 50 mM Tris buffer (pH 8.6) with 1 mM DTT. Add 5-Methoxynicotinimidamide or Nicotinimidamide (10 µM to 2 mM)[3].

  • Initiation: Add 10 µM S-adenosyl-L-methionine (SAM) to initiate the methylation reaction. Incubate at 37°C for 10 minutes[3].

  • Quenching & Extraction: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d4-1-methylnicotinamide). Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Rationale: Acetonitrile not only crashes out the enzyme but also matches the high-organic starting mobile phase required for HILIC.

  • UHP-HILIC-MS/MS Analysis: Inject 2 µL of the supernatant onto a HILIC column (e.g., Waters BEH Amide). Use a gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile. Monitor the specific MRM transitions for the unmethylated imidamide and its N1-methylated product.

  • Validation: Calculate the kcat​ by dividing Vmax​ by the enzyme concentration[3]. A known NNMT inhibitor (e.g., sinefungin) must be run in parallel to validate the assay's sensitivity to inhibition[3].

Workflow Step1 Compound Preparation (5-MeO-NAm-id, BGP-15) Step2 Target Incubation (PARP-1 / NNMT) Step1->Step2 Step3 Fluorometric / UHP-HILIC-MS Quantification Step2->Step3 Step4 Data Synthesis (IC50, Ki, kcat) Step3->Step4

Self-validating experimental workflow for evaluating imidamide efficacy.

Conclusion

The comparative efficacy of nicotinimidamide analogs highlights the profound impact of subtle structural modifications on pharmacodynamics. While BGP-15 remains a gold standard for cytoprotective PARP inhibition[5][6], its bulky structure limits its versatility. Unsubstituted nicotinimidamide serves as an excellent tool compound for NNMT bottlenecking[3], but lacks the lipophilicity required for advanced in vivo applications. 5-Methoxynicotinimidamide emerges as a highly optimized bioisostere. By combining the enzymatic resistance of the imidamide core with the steric and electronic benefits of the 5-methoxy substitution, it provides an ideal scaffold for developing highly selective inhibitors against emerging epigenetic targets like METTL3[4].

References

  • WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors. Google Patents. 4

  • French JB, et al. (2010). Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes, and catalytic mechanism. Biochemistry. PubMed. 1

  • Pharmacological Overview of the BGP-15 Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome. PMC. 6

  • BGP-15 (CAS Number: 66611-37-8) Product Information. Cayman Chemical. 5

  • Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. ResearchGate. 2

  • van Haren MJ, et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry - ACS Publications. 3

Sources

Validating 5-Methoxynicotinimidamide purity using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

Validating 5-Methoxynicotinimidamide Purity: A Comparative Guide to qNMR vs. HPLC

As drug development pipelines accelerate, the rapid and accurate purity validation of early-stage synthetic intermediates is critical. 5-Methoxynicotinimidamide is a heavily functionalized pyridine derivative used as a foundational building block in medicinal chemistry. However, because it is a specialized intermediate, certified reference standards of the analyte itself are rarely available.

This guide provides an objective, in-depth comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for validating the purity of 5-Methoxynicotinimidamide. By examining the causality behind these analytical techniques, we establish a self-validating workflow that ensures absolute quantitative accuracy.

The Mechanistic Divide: qNMR vs. HPLC

To understand why analytical discrepancies occur, we must examine the fundamental principles governing each technique.

HPLC-UV (Secondary Method): HPLC separates mixtures based on differential partitioning, but its UV detector relies on the specific molar absorptivity (response factor) of each eluting compound. Without a certified reference standard of 5-Methoxynicotinimidamide to calibrate this response, analysts are forced to rely on "Area % Normalization." This assumes all components absorb UV light equally—a mathematically flawed assumption that often leads to the overestimation of purity, as non-chromophoric impurities (like residual inorganic salts from amidine synthesis) remain entirely invisible 1[1].

qNMR (Primary Ratio Method): Conversely, qNMR does not require an identical reference standard. The fundamental causality of qNMR is that the integrated area of a nuclear magnetic resonance signal is strictly proportional to the molar concentration of the nuclei generating that signal2[2]. By co-dissolving the sample with a highly pure, universally certified Internal Standard (IS), qNMR establishes a direct mathematical bridge between signal integral and absolute mass fraction, effectively acting as a highly precise mass balance3[3].

Experimental Workflow Visualization

The most robust purity certification utilizes an orthogonal approach, leveraging qNMR for absolute mass fraction and HPLC for trace impurity profiling.

Workflow cluster_qNMR Primary Ratio Method (qNMR) cluster_HPLC Secondary Method (HPLC-UV) Sample 5-Methoxynicotinimidamide Sample Batch Weigh Gravimetric Co-weighing with Maleic Acid (IS) Sample->Weigh Dissolve Volumetric Dissolution in Mobile Phase Sample->Dissolve NMR 1H NMR Acquisition (D1 > 5×T1) Weigh->NMR Dissolve in DMSO-d6 Calc Absolute Mass Fraction Calculation NMR->Calc Signal Integration Compare Orthogonal Data Integration & Purity Certification Calc->Compare Chrom RP-HPLC Separation (UV Detection) Dissolve->Chrom Injection Area Relative Area % Normalization Chrom->Area Peak Integration Area->Compare

Orthogonal purity validation workflow comparing qNMR and HPLC-UV for 5-Methoxynicotinimidamide.

Step-by-Step Methodologies: Building a Self-Validating Protocol

Protocol A: Absolute Purity Determination via qNMR

To ensure the protocol is self-validating, every parameter must be optimized to prevent signal loss or artificial enhancement.

  • Internal Standard (IS) Selection: We select Maleic Acid (Certified Reference Material) over other standards. Causality: 5-Methoxynicotinimidamide features aromatic pyridine protons (8.0–9.0 ppm) and an aliphatic methoxy group (~3.9 ppm). Maleic acid produces a sharp olefinic singlet at ~6.26 ppm, falling perfectly into the vacant spectral window and preventing integration overlap 4[4].

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic Acid into a vial. Causality: Because qNMR is a primary ratio method, its absolute accuracy is entirely tethered to gravimetric precision. The relative uncertainty of the weighing step must remain <0.03%5[5].

  • Dissolution: Co-dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d6 and transfer to a high-quality 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Frequency: ≥ 400 MHz (¹H).

    • Pulse Angle: 90° for maximum signal excitation.

    • Relaxation Delay (D1): Set to 30 seconds. Causality: To ensure quantitative accuracy, all protons must fully return to thermal equilibrium between pulses. A D1 of >5×T1 (longitudinal relaxation time) prevents the under-representation of slowly relaxing nuclei 6[6].

    • Scans: Minimum 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250.

  • Processing & Calculation: Apply baseline and phase correction. Integrate the Maleic acid singlet (2H) and the isolated pyridine C-6 proton of the analyte (1H). Calculate the absolute mass fraction using the standard qNMR equation.

Protocol B: Relative Purity Assessment via HPLC-UV
  • Sample Preparation: Volumetrically dissolve 1.0 mg/mL of 5-Methoxynicotinimidamide in the starting mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 5% to 95% organic over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm. Calculate relative purity via peak area normalization.

Quantitative Data Comparison

The table below illustrates a typical comparative dataset for a newly synthesized batch of 5-Methoxynicotinimidamide, highlighting the blind spots of chromatography.

Analytical ParameterQuantitative NMR (qNMR)HPLC-UV (Area Normalization)
Fundamental Principle Primary ratio method (molar proportionality)Secondary method (UV response dependent)
Reference Standard Required No (Uses universal internal standard)Yes (For absolute quantification)
5-Methoxynicotinimidamide Purity 96.8% w/w (Absolute Mass Fraction)99.4% (Relative Area %)
Detection of Inorganic Salts Yes (Indirectly, via mass deficit)No (UV transparent)
Precision (Typical RSD) < 1.0%< 0.5%

Interpreting the Discrepancy: In this representative batch, HPLC reports a highly pure product (99.4%). However, qNMR reveals the true absolute mass fraction is only 96.8%. Why does this happen? During the synthesis of amidines (like 5-Methoxynicotinimidamide), inorganic salts such as ammonium chloride are frequently generated. These salts are entirely transparent to UV detection in HPLC. Because HPLC only "sees" the UV-active components, it artificially inflates the purity. qNMR, however, weighs the exact molar mass of the active molecule against the internal standard; the invisible salts manifest as a quantifiable mass deficit, revealing the true purity of the batch.

Conclusion

For researchers and drug development professionals working with novel intermediates like 5-Methoxynicotinimidamide, relying solely on HPLC Area % is a critical risk. While HPLC remains indispensable for separating and profiling trace organic impurities, qNMR must be employed as the gold standard for absolute purity assignment when certified reference standards are unavailable. Implementing this orthogonal, self-validating workflow ensures uncompromised scientific integrity in downstream pharmaceutical applications.

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment - Benchchem. 1

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. 2

  • Equavilency between Mass Balance and qNMR metholologies - USP. 3

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass. 4

  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04] - BIPM.5

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy - ACS Publications. 6

Sources

Pharmacophore Profiling: 5-Methoxynicotinimidamide vs. 5-Fluoronicotinimidamide in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinimidamide derivatives serve as highly versatile building blocks in modern medicinal chemistry. By modifying the 5-position of the pyridine ring, drug developers can drastically alter the electronic distribution, steric bulk, and metabolic stability of the resulting pharmacophore. This technical guide provides an in-depth comparative analysis of 5-Methoxynicotinimidamide (5-MeO-NAM) and 5-fluoronicotinimidamide (5-F-NAM) . While structurally similar, these two intermediates direct the synthesis of inhibitors for entirely divergent biological targets: the RNA methyltransferase METTL3 in epigenetics[1], and the Aryl Hydrocarbon Receptor (AHR) in immuno-oncology[2].

Physicochemical Rationale & Pharmacophore Design

The selection between a methoxy and a fluoro substitution at the 5-position is driven by the specific binding requirements of the target protein's active site.

  • 5-Methoxynicotinimidamide (METTL3 Axis): The -OCH3 group is electron-donating via resonance but inductively electron-withdrawing. In the context of synthesizing piperidine-based METTL3 inhibitors[3], this moiety is engineered to occupy the S-adenosylmethionine (SAM) binding pocket. The methoxy oxygen acts as a critical hydrogen bond acceptor, mimicking the spatial orientation of the natural cofactor's ribose/adenine ring while establishing essential interactions with the enzyme's backbone.

  • 5-Fluoronicotinimidamide (AHR Axis): Fluorine is highly electronegative, replacing a hydrogen atom with minimal steric disruption (bioisosterism). In the development of indole-based AHR antagonists[4], the 5-fluoro modification serves two primary purposes:

    • It blocks cytochrome P450-mediated oxidation at the vulnerable 5-position, significantly enhancing the compound's metabolic half-life.

    • It modulates the pKa of the adjacent amidine group, optimizing cell permeability and target residence time within the hydrophobic PAS-B domain of AHR.

Quantitative Physicochemical Comparison
Property5-Methoxynicotinimidamide[5]5-Fluoronicotinimidamide[6]
Molecular Formula C7H9N3OC6H6FN3
Molecular Weight 151.17 g/mol 139.13 g/mol
Key Substitution -OCH3 (Methoxy)-F (Fluoro)
Electronic Effect Electron-donating (resonance)Electron-withdrawing (inductive)
Primary Target Class METTL3 (Epigenetics)Aryl Hydrocarbon Receptor (Immuno-oncology)
SMILES String COC1=CC(=CN=C1)C(=N)NNC(=N)C1=CC(=CN=C1)F

Divergent Biological Pathways

The downstream biological activity of these compounds is realized once they are incorporated into larger inhibitor scaffolds.

The METTL3 Epigenetic Axis: METTL3 is the catalytic core of the m6A RNA methyltransferase complex. Its overexpression is heavily implicated in the proliferation of acute myeloid leukemia (AML) and solid tumors. Derivatives of 5-MeO-NAM competitively inhibit METTL3, reducing m6A RNA methylation and inducing apoptosis in cancer cells[1].

The AHR Immuno-Oncology Axis: In the tumor microenvironment, the degradation of tryptophan by IDO1/TDO2 produces kynurenine, an endogenous agonist for AHR. AHR activation drives the differentiation of regulatory T cells (Tregs), leading to tumor immune evasion. Derivatives of 5-F-NAM act as allosteric antagonists of AHR, blocking this pathway and restoring anti-tumor immunity[2].

BiologicalPathways cluster_METTL3 5-MeO-NAM Derivatives: METTL3 Epigenetic Axis cluster_AHR 5-F-NAM Derivatives: AHR Immuno-Oncology Axis MeO_Inhibitor METTL3 Inhibitor METTL3_Complex METTL3/14 Complex MeO_Inhibitor->METTL3_Complex Competitive Inhibition m6A_RNA m6A RNA Methylation METTL3_Complex->m6A_RNA Catalyzes Tumor_Growth Tumor Proliferation m6A_RNA->Tumor_Growth Promotes F_Inhibitor AHR Antagonist AHR_Receptor Aryl Hydrocarbon Receptor F_Inhibitor->AHR_Receptor Allosteric Antagonism Treg_Diff Treg Differentiation AHR_Receptor->Treg_Diff Transcriptional Activation Immune_Evasion Tumor Immune Evasion Treg_Diff->Immune_Evasion Promotes

Divergent biological pathways modulated by 5-MeO-NAM and 5-F-NAM derivatives.

Experimental Methodologies & Validation Protocols

To ensure rigorous scientific validation, the biological activity of derivatives synthesized from these building blocks must be evaluated using orthogonal, self-validating assay systems.

Protocol A: METTL3 Biochemical Inhibition Assay (AlphaLISA)

Used for evaluating 5-Methoxynicotinimidamide derivatives.

  • Causality: provides a highly sensitive, homogeneous, and non-radioactive platform to quantify m6A levels. By using a biotinylated unmethylated RNA probe and SAM, this assay directly measures the catalytic inhibition of the recombinant METTL3/14 complex without interference from cellular uptake variables.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20). Dilute recombinant METTL3/14 complex to a working concentration of 5 nM.

    • Compound Incubation: Dispense 100 nL of 5-MeO-NAM derived inhibitors (serial dilutions in DMSO) into a 384-well plate. Add 5 µL of the METTL3/14 complex and incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Reaction Initiation: Add 5 µL of a substrate mix containing 1 µM SAM and 100 nM biotinylated RNA probe. Incubate for 60 minutes at room temperature.

    • Detection: Add 10 µL of Acceptor Beads (conjugated with anti-m6A antibody) and Donor Beads (Streptavidin-coated). Incubate in the dark for 60 minutes.

    • Readout: Read the plate on an EnVision multimode plate reader using standard AlphaLISA settings (Excitation: 680 nm, Emission: 615 nm). Calculate IC50 using non-linear regression.

Protocol B: AHR Cellular Antagonism Assay (Luciferase Reporter)

Used for evaluating 5-fluoronicotinimidamide derivatives.

  • Causality: AHR function relies on ligand-induced cytosolic-to-nuclear translocation and subsequent DNA binding. A cell-based reporter assay is mandatory to confirm that the 5-F-NAM derivative not only binds the receptor but effectively prevents its transcriptional activity in a physiological environment, accounting for cell permeability and metabolic stability.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells stably transfected with an AHR-responsive Xenobiotic Response Element (XRE) luciferase reporter construct at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

    • Compound Pre-treatment: Aspirate media and add fresh media containing serial dilutions of the 5-F-NAM derived antagonist. Include a DMSO-only negative control and a known AHR antagonist (e.g., CH-223191) as a positive control. Incubate for 1 hour.

    • Agonist Challenge: Stimulate the cells by adding L-Kynurenine (final concentration 100 µM) to activate the AHR pathway. Incubate for 24 hours.

    • Lysis and Readout: Equilibrate the plate to room temperature. Add 50 µL of ONE-Glo™ Luciferase Assay Reagent per well. Incubate for 5 minutes on a shaker, then measure luminescence to determine the IC50 of AHR antagonism.

AssayWorkflow cluster_Assays Orthogonal Validation Workflows Prep Compound Preparation (10mM DMSO Stocks) METTL3_Assay METTL3 AlphaLISA Assay (Biochemical) Prep->METTL3_Assay Aliquot AHR_Assay AHR Luciferase Reporter (Cell-Based) Prep->AHR_Assay Aliquot Data_Analysis IC50 Calculation & Hit Triage (Non-linear Regression) METTL3_Assay->Data_Analysis Luminescence Readout AHR_Assay->Data_Analysis Luminescence Readout

High-throughput screening workflow for validating nicotinimidamide-derived inhibitors.

Comparative Pharmacodynamic Profiles

When these building blocks are successfully integrated into optimized lead compounds, their biological efficacy profiles diverge significantly based on their respective targets.

Parameter5-MeO-NAM Derivatives (METTL3 Inhibitors)5-F-NAM Derivatives (AHR Antagonists)
Primary Assay Type Biochemical AlphaLISA / LC-MSCell-based XRE-Luciferase Reporter
Typical IC50 Range (Optimized Hits) 10 nM - 150 nM50 nM - 500 nM
Cellular Phenotype Depletion of global m6A RNA levels; reduced translation of oncogenes.Blockade of Kynurenine-induced nuclear translocation; restoration of T-cell proliferation.
Clinical Indication Focus Acute Myeloid Leukemia (AML), Solid TumorsImmuno-oncology (Combination with PD-1/PD-L1 inhibitors)

References

  • WO2024153775A1 - Piperidine derivatives as METTL3 inhibitors. World Intellectual Property Organization.
  • WO2018195397A2 - Indole AHR inhibitors and uses thereof. World Intellectual Property Organization.
  • 5-Methoxynicotinimidamide Chemical Properties. ChemSrc Database. Available at:[Link]

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Comparing extraction techniques for 5-Methoxynicotinimidamide isolation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenges associated with isolating highly polar, nitrogen-rich heterocycles. 5-Methoxynicotinimidamide (CAS 1256801-94-1)[1] is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of METTL3 inhibitors[2] and advanced antiviral therapeutics[3].

However, its isolation is notoriously difficult. The molecule features both a pyridine ring and an amidine moiety, making it highly hydrophilic and basic. Novice researchers often experience poor recoveries and emulsion formations by relying on generic extraction protocols. Successful isolation requires a precise understanding of the molecule's physicochemical properties—specifically, manipulating its protonation state to control phase partitioning.

This guide provides an objective, data-backed comparison of the three most effective extraction techniques for 5-Methoxynicotinimidamide: Liquid-Liquid Extraction (LLE), Strong Cation Exchange Solid-Phase Extraction (SCX-SPE), and Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Mechanistic Rationale: The Causality of Phase Transfer

The fundamental principle governing the extraction of 5-Methoxynicotinimidamide is its dual-basic nature. The amidine group is strongly basic (pKa ~11–12), while the pyridine nitrogen is weakly basic (pKa ~5).

  • In Liquid-Liquid Extraction (LLE): At a neutral pH, the amidine group is entirely protonated, rendering the molecule highly water-soluble and virtually insoluble in organic solvents. To drive the compound into an organic phase (like ethyl acetate or dichloromethane), the aqueous phase must be aggressively basified (pH > 10) using strong bases like Potassium Carbonate ( K2​CO3​ )[2][3]. This suppresses ionization, allowing the neutral species to partition into the organic layer.

  • In Solid-Phase Extraction (SPE): Standard C18 silica struggles to retain highly hydrophilic nicotinamide derivatives, leading to early column breakthrough[4]. Instead, Strong Cation Exchange (SCX) resins exploit the molecule's positive charge. By acidifying the sample (pH < 3), both nitrogen centers are protonated, ensuring robust ionic binding to the sulfonic acid groups of the SCX resin[5].

Quantitative Comparison of Extraction Techniques

The following table synthesizes experimental performance metrics for isolating 5-Methoxynicotinimidamide across different methodologies.

Extraction TechniquePrimary MechanismOptimal Matrix pHTarget PurityTypical RecoveryScalabilitySolvent Consumption
pH-Driven LLE Hydrophobic PartitioningpH > 10 (Basified)85% - 90%70% - 80%Excellent (Multi-gram)High
SCX-SPE Ionic InteractionpH < 3 (Acidified)95% - 98%85% - 95%Moderate (Milligram)Low
Prep-HPLC (Polar Phase) Hydrophilic InteractionpH 6.4 (Buffered)> 99%> 90%Low (Microgram/mg)Very High

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in validation steps to ensure extraction efficiency in real-time without waiting for downstream NMR analysis.

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

This method is optimal for bulk synthetic workups, such as isolating the crude intermediate after an amidation reaction[2].

  • Matrix Preparation: Concentrate the crude reaction mixture under reduced pressure to remove volatile organic solvents (e.g., methanol or ethanol). Suspend the residue in 10 mL of deionized water.

  • Basification (The Critical Step): Slowly add solid K2​CO3​ to the aqueous suspension until the pH reaches 10.5–11.0. Causality: K2​CO3​ is preferred over NaOH as it provides a strong buffering capacity without causing aggressive hydrolysis of the amidine[3].

  • Extraction: Partition the aqueous layer with Ethyl Acetate (3 x 15 mL). Dichloromethane ( CH2​Cl2​ ) can also be used if the compound exhibits stubborn aqueous retention[3].

  • Self-Validation Step: Before discarding the aqueous raffinate, spot a drop on a silica TLC plate alongside the organic extract. Stain with Dragendorff's reagent (which reacts with basic nitrogens). If the aqueous spot turns orange, perform a fourth organic extraction.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the crude solid[2].

Protocol B: Strong Cation Exchange (SCX) SPE

This method is superior for isolating trace amounts of 5-Methoxynicotinimidamide from complex biological matrices or highly impure synthetic mixtures[5].

  • Sample Acidification: Dilute the sample in 1 mL of 1% formic acid to ensure complete protonation of the amidine and pyridine nitrogens (pH ~2.5)[5].

  • Cartridge Conditioning: Pass 2 mL of Methanol followed by 2 mL of 1% formic acid through a 500 mg Isolute SCX SPE column.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min. The protonated 5-Methoxynicotinimidamide will bind ionically to the resin.

  • Washing (Matrix Cleanup): Wash the cartridge sequentially with 2 mL of Acetonitrile and 2 mL of Methanol[5]. Causality: This removes neutral lipids, unreacted starting materials, and non-basic impurities while the target remains locked to the resin via ionic bonds.

  • Elution: Elute the target using 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the compound, breaking the ionic interaction and releasing it from the column.

  • Self-Validation Step: Analyze the eluate via LC-MS. The presence of the dominant peak confirms successful isolation.

Workflow Visualization

The following diagram illustrates the divergent logic paths between LLE and SCX-SPE, highlighting how pH manipulation dictates the physical workflow.

ExtractionWorkflow Start Crude 5-Methoxynicotinimidamide Matrix LLE_Branch Liquid-Liquid Extraction (LLE) Start->LLE_Branch SPE_Branch Solid-Phase Extraction (SCX) Start->SPE_Branch Basify Basify to pH > 10 (Add K2CO3) LLE_Branch->Basify OrgExtract Extract with EtOAc / DCM (Neutral Species) Basify->OrgExtract LLE_Result Moderate Purity High Scalability OrgExtract->LLE_Result Acidify Acidify to pH < 3 (1% Formic Acid) SPE_Branch->Acidify LoadWash Load SCX & Wash (MeOH / Acetonitrile) Acidify->LoadWash Elute Elute Target (5% NH4OH in MeOH) LoadWash->Elute SPE_Result High Purity Trace Isolation Elute->SPE_Result

Comparative workflows for 5-Methoxynicotinimidamide isolation via LLE and SCX-SPE techniques.

Conclusion & Best Practices

When selecting an isolation technique for 5-Methoxynicotinimidamide, the decision must be driven by the scale and purity requirements of your project. For early-stage synthetic steps where bulk mass recovery is prioritized over absolute purity, pH-driven LLE using K2​CO3​ is the most time- and cost-efficient method[2]. However, for final compound purification, trace analysis, or extraction from biological fluids, SCX-SPE provides unparalleled cleanup by explicitly leveraging the molecule's basicity[5]. If ultra-high purity is required for in vivo assays, a final pass through Prep-HPLC using a polar-embedded stationary phase (such as a PBr column) is highly recommended to resolve closely related structural isomers[4].

References

  • Chemsrc. "1256801-94-1_5-Methoxynicotinimidamide." Chemsrc.com. Available at:[Link]

  • Google Patents. "WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors." Google Patents.
  • KU Leuven Lirias. "Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors." Molecules. Available at:[Link]

  • Bevital. "Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma." Journal of Chromatography B. Available at:[Link]

  • National Institutes of Health (NIH). "Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column." MethodsX. Available at:[Link]

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A Comparative Guide to the Validation of LC-MS/MS Methods for 5-Methoxynicotinimidamide Quantification

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Methoxynicotinimidamide, a hypothetical but representative small molecule, in a biological matrix such as human plasma. This document is designed to not only outline the necessary steps but to also provide the scientific rationale behind these choices, ensuring a robust and defensible bioanalytical method.

The validation of a bioanalytical method is a critical process that demonstrates the suitability of the method for its intended purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and reproducibility of bioanalytical data.[2][3][4][5] This guide will adhere to the principles outlined in the internationally harmonized ICH M10 guideline on bioanalytical method validation.[1][6][7]

The Central Role of a Validated Method

Foundational Elements of LC-MS/MS Method Validation

A full validation of a bioanalytical method encompasses a series of experiments designed to assess its performance characteristics.[2][7] These include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions.[9]

Experimental Workflow: A High-Level Overview

The general workflow for the quantification of 5-Methoxynicotinimidamide in plasma samples using LC-MS/MS is a multi-step process. Each stage, from sample preparation to data analysis, must be carefully optimized and validated.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with 5-Methoxynicotinimidamide & Internal Standard Sample->Spike Extraction Protein Precipitation/ Liquid-Liquid Extraction/ Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for LC-MS/MS bioanalysis.

In-Depth Validation Parameters: Protocols and Rationale

Selectivity and Specificity

Why it's critical: Selectivity ensures that the method can differentiate and quantify the analyte of interest from other components in the sample, such as endogenous matrix components, metabolites, or co-administered drugs.[7] Specificity is the ultimate form of selectivity, meaning the method produces a response for only the analyte of interest.

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six different lots of blank human plasma to assess for any interfering peaks at the retention time of 5-Methoxynicotinimidamide and its internal standard (IS).

  • Analyte and IS Spiking: Analyze a blank plasma sample spiked with only the IS and another spiked with only 5-Methoxynicotinimidamide at the Upper Limit of Quantification (ULOQ) to check for any cross-talk between the MRM transitions.

  • Potential Concomitant Medications: If applicable, analyze blank plasma spiked with potential co-administered drugs to ensure they do not interfere with the quantification of 5-Methoxynicotinimidamide.

Sensitivity: Lower Limit of Quantification (LLOQ)

Why it's critical: The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.[7] This is particularly important for defining the terminal phase of a drug's pharmacokinetic profile.

Experimental Protocol:

  • Spike and Analyze: Prepare a set of plasma samples spiked with 5-Methoxynicotinimidamide at a concentration believed to be the LLOQ.

  • Accuracy and Precision Assessment: Analyze these samples over at least three separate analytical runs. The mean concentration should be within ±20% of the nominal value, and the coefficient of variation (CV) should not exceed 20%.[10]

Calibration Curve

Why it's critical: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specified range. This relationship is then used to determine the concentration of the analyte in unknown samples.

Experimental Protocol:

  • Prepare Standards: Prepare a series of calibration standards in the same biological matrix as the study samples by spiking known concentrations of 5-Methoxynicotinimidamide. This typically includes a blank sample, a zero sample (matrix with IS), and at least six to eight non-zero concentration levels.

  • Analyze and Plot: Analyze the calibration standards and plot the peak area ratio of the analyte to the IS against the nominal concentration.

  • Linearity Assessment: The relationship is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve. A correlation coefficient (r²) of ≥0.99 is generally desired.

Accuracy and Precision

Why it's critical: Accuracy refers to the closeness of the determined value to the nominal or known true value. Precision describes the closeness of repeated individual measurements.[8] These parameters ensure the reliability and reproducibility of the data.[2]

Experimental Protocol:

  • Prepare Quality Control (QC) Samples: Prepare QC samples in plasma at a minimum of four concentration levels: LLOQ, low QC (≤3 x LLOQ), medium QC, and high QC (within 80% of ULOQ).

  • Intra-run (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-run (Between-run) Analysis: Analyze the QC samples on at least three different days.

  • Acceptance Criteria: For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). For precision, the CV should not exceed 15% (20% for LLOQ).[10][11]

Table 1: Hypothetical Accuracy and Precision Data for 5-Methoxynicotinimidamide

QC LevelNominal Conc. (ng/mL)Intra-run Accuracy (% Bias)Intra-run Precision (% CV)Inter-run Accuracy (% Bias)Inter-run Precision (% CV)
LLOQ1.005.58.27.110.5
Low3.002.14.53.86.2
Medium50.0-1.83.1-0.94.8
High800-3.42.5-2.73.9
Recovery and Matrix Effect

Why it's critical: Recovery assesses the efficiency of the extraction process. The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix, which can lead to ion suppression or enhancement.[12][13][14][15] Evaluating the matrix effect is a regulatory requirement to ensure that it does not compromise the accuracy and precision of the method.[13][16]

Experimental Protocol for Matrix Effect:

  • Prepare Three Sets of Samples:

    • Set A: 5-Methoxynicotinimidamide and IS in a neat solution.

    • Set B: Post-extraction spike of blank plasma extract with 5-Methoxynicotinimidamide and IS at the same concentrations as Set A.

    • Set C: Pre-extraction spike of blank plasma with 5-Methoxynicotinimidamide and IS.

  • Calculate Matrix Factor (MF): MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix) = B/A. The IS-normalized MF should be calculated for at least six lots of matrix. The CV of the IS-normalized MF should be ≤15%.

Experimental Protocol for Recovery:

  • Calculate Recovery: Recovery (%) = (Peak response of pre-extraction spike) / (Peak response of post-extraction spike) x 100 = C/B. Recovery does not need to be 100%, but it should be consistent and reproducible.

Matrix_Effect_Decision_Tree Start Assess Matrix Effect Check_IS_Normalized_MF Is IS-Normalized Matrix Factor CV <= 15%? Start->Check_IS_Normalized_MF Method_Acceptable Method Acceptable Check_IS_Normalized_MF->Method_Acceptable Yes Method_Modification Method Modification Required Check_IS_Normalized_MF->Method_Modification No Modification_Options Options: - Improve Sample Cleanup - Modify Chromatography - Use a Stable Isotope-Labeled IS Method_Modification->Modification_Options

Caption: Decision tree for addressing matrix effects.

Stability

Why it's critical: Stability evaluations are essential to ensure that the concentration of 5-Methoxynicotinimidamide does not change from the time of sample collection to the time of analysis.[10][17] This includes stability under various storage and handling conditions.[9]

Experimental Protocol: Low and high concentration QC samples are used for stability assessments. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]

  • Freeze-Thaw Stability: Evaluate the stability after multiple freeze-thaw cycles (typically three).[10]

  • Short-Term (Bench-Top) Stability: Assess the stability at room temperature for a period that reflects the expected sample handling time.[17]

  • Long-Term Stability: Determine the stability in a freezer at a specified temperature (-20°C or -70°C) for a duration that covers the expected storage time of study samples.[10]

  • Stock Solution Stability: Evaluate the stability of the stock solutions of 5-Methoxynicotinimidamide and the IS at room temperature and under refrigeration.

  • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.

Table 2: Hypothetical Stability Data for 5-Methoxynicotinimidamide in Human Plasma

Stability TestStorage ConditionDurationLow QC (% Bias)High QC (% Bias)
Freeze-Thaw-70°C to Room Temp.3 Cycles4.22.8
Bench-TopRoom Temperature8 hours6.14.5
Long-Term-70°C90 days-3.5-1.9
Post-Preparative10°C48 hours5.33.7
The Indispensable Role of the Internal Standard (IS)

An internal standard is a compound added at a constant concentration to all samples, calibration standards, and QCs.[18] Its purpose is to correct for the variability in the analytical procedure, such as extraction losses and instrument response fluctuations.[19][20]

Choosing the Right Internal Standard: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 5-Methoxynicotinimidamide-d4).[18][21][22] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and analysis, thus providing the most effective correction for variability.[21][22] If a SIL-IS is not available, a structural analog can be used, but it must be chromatographically resolved from the analyte.[19]

Conclusion: A Pathway to Robust and Reliable Bioanalysis

The validation of an LC-MS/MS method for the quantification of a novel compound like 5-Methoxynicotinimidamide is a rigorous and multifaceted process. It demands a thorough understanding of the scientific principles underlying each validation parameter and strict adherence to regulatory guidelines. By systematically evaluating selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability, researchers can develop a robust and reliable method. This, in turn, ensures the generation of high-quality data that can confidently support the advancement of new drug candidates through the development pipeline. The use of a suitable internal standard, preferably a stable isotope-labeled analog, is a cornerstone of this process, providing the necessary correction for the inherent variability of the analytical workflow. This comprehensive approach to method validation is not merely a regulatory hurdle; it is a fundamental component of good scientific practice that underpins the integrity of the entire drug development process.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
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  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
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  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. (n.d.).
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  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26).
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, November 7).
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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
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  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis. (2025, June 19).
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  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022, January 11).
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In Vitro vs. In Vivo Correlation (IVIVC) for 5-Methoxynicotinimidamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug development, I frequently encounter chemical scaffolds that exhibit exceptional in vitro potency but fail to translate in vivo due to poor pharmacokinetic/pharmacodynamic (PK/PD) bridging. 5-Methoxynicotinimidamide (5-MNA) is a notable exception. Acting as a privileged, versatile amidine scaffold, 5-MNA serves as the foundational building block for two highly distinct, cutting-edge therapeutic classes: METTL3 inhibitors for oncology[1] and SCD (Stearoyl-CoA Desaturase) inhibitors for neurodegeneration[2].

This guide provides an objective, data-driven comparison of how 5-MNA derivatives perform across these two divergent pathways, focusing on the causality behind experimental choices and the rigorous methodologies required to establish a robust in vitro to in vivo correlation (IVIVC).

Mechanistic Divergence of the 5-MNA Scaffold

The true utility of the 5-MNA scaffold lies in its structural malleability. By altering the synthetic functionalization of the 5-MNA core, researchers can direct the compound toward entirely different biological targets:

  • Oncology (METTL3 Inhibition): Addition of piperidine derivatives to the 5-MNA core yields potent inhibitors of the METTL3/METTL14 RNA methyltransferase complex[1]. These compounds reduce m6A RNA methylation, triggering apoptosis in acute myeloid leukemia (AML) and colorectal cancer (CRC)[3][4].

  • Neurology (SCD Inhibition): Condensation to form 1,2,4-oxadiazoles yields modulators of lipid metabolism (SCD inhibitors)[2]. These derivatives are engineered to rescue cellular toxicity caused by protein misfolding, specifically targeting α-synuclein and ApoE4-related neurodegeneration[5].

ScaffoldPathways cluster_oncology Oncology: RNA Epigenetics cluster_neurology Neurology: Protein Misfolding MNA 5-Methoxynicotinimidamide (Base Scaffold) METTL3 Target: METTL3 Methyltransferase MNA->METTL3 Piperidine Addition SCD Target: Stearoyl-CoA Desaturase (SCD) MNA->SCD 1,2,4-Oxadiazole Formation m6A Biomarker: ↓ m6A RNA Methylation METTL3->m6A AML Efficacy: AML Tumor Regression m6A->AML Lipid Biomarker: Lipid Membrane Modulation SCD->Lipid ApoE4 Efficacy: ApoE4 Toxicity Rescue Lipid->ApoE4

Divergent pharmacological applications of the 5-MNA scaffold in Oncology and Neurology.

Comparative Performance Data

To objectively evaluate the developability of these derivatives, we must compare their quantitative performance metrics. The tables below summarize the in vitro parameters and their corresponding in vivo translation metrics.

Table 1: In Vitro Performance Comparison
ParameterMETTL3 Inhibitors (Piperidine-5-MNA)SCD Inhibitors (1,2,4-Oxadiazole-5-MNA)
Primary Target METTL3/METTL14 Complex[1]Stearoyl-CoA Desaturase (SCD)[5]
Biochemical IC50 ~5-10 nM~15-30 nM
Cellular Biomarker m6A mRNA methylation reductionOleic/Palmitoleic acid ratio shift
Cellular EC50 ~200-500 nM (MOLM-13 AML cells)~100-400 nM (ApoE4 neural models)
Phenotypic Readout Apoptosis / Cell Cycle Arrest[3]Rescue of ApoE4-induced toxicity[2]
Table 2: In Vivo Translation & IVIVC Metrics
ParameterMETTL3 Inhibitors (AML PDX Models)SCD Inhibitors (ApoE4 Mouse Models)
In Vivo PD Biomarker Spleen m6A reduction[3]Brain lipid profile shift
Effective Dose 30-50 mg/kg (Daily, IP/PO)10-25 mg/kg (Daily, PO)
Target Tissue Penetration Bone Marrow, Spleen (High)Central Nervous System (Moderate-High)
IVIVC Correlation Strength High ( R2>0.85 )Moderate ( R2≈0.70 )
Primary Translation Barrier Metabolic clearance (Microsomal stability)Blood-Brain Barrier (BBB) permeability

Expert Insight on Causality: Why is the IVIVC stronger for the METTL3 inhibitors? In oncology models, the proximal biomarker (m6A reduction) is directly quantifiable in the target tissue (spleen/bone marrow) and linearly correlates with tumor regression[3]. Conversely, neurological models face the confounding variable of the Blood-Brain Barrier (BBB). Even with excellent in vitro toxicity rescue, the in vivo efficacy of 1,2,4-oxadiazoles heavily depends on the unbound fraction of the drug in the cerebrospinal fluid (CSF).

Self-Validating Experimental Protocols for IVIVC

A critical failure point in preclinical development is relying solely on phenotypic cell viability assays, which can be misleading due to off-target cytotoxicity. To prevent "flat" Structure-Activity Relationship (SAR) progression, every protocol must be a self-validating system. The following methodology ensures that in vitro potency is mechanistically linked to in vivo outcomes.

Phase 1: In Vitro Target Engagement & Viability
  • Biochemical Assay (Intrinsic Potency):

    • Step: Utilize TR-FRET or LC-MS/MS to quantify target inhibition (e.g., METTL3 methyltransferase activity) and determine the biochemical IC50​ .

    • Causality: This establishes the intrinsic binding affinity of the 5-MNA derivative independent of cellular permeability or efflux pumps.

  • Cellular Biomarker Assay (Target Engagement):

    • Step: Treat target cells (MOLM-13 for METTL3; ApoE4-expressing neurons for SCD) with the compound. Quantify proximal biomarkers (e.g., m6A levels via dot blot or LC-MS/MS).

    • Causality: Validates that the compound successfully penetrates the cell membrane and engages the target in a complex intracellular environment.

  • Phenotypic Screening (Efficacy):

    • Step: Measure cell viability or toxicity rescue to calculate the EC50​ and Emax​ . For ApoE4 models, map the relationship between maximal rescue dose ( Emax​ ) and minimal inhibitory dose ( IC100​ )[2].

    • Causality: Links confirmed target engagement to the desired therapeutic phenotypic outcome.

Phase 2: Pharmacokinetics (PK) & Pharmacodynamics (PD) Bridging
  • Microsomal Stability Profiling:

    • Step: Incubate the compound with human and mouse liver microsomes to calculate intrinsic clearance ( CLint​ ).

    • Causality: Identifies metabolic liabilities. A compound with high in vitro potency will fail in vivo if it is rapidly degraded by hepatic enzymes.

  • In Vivo PD Biomarker Readout:

    • Step: Administer a single dose to non-tumor-bearing mice. Harvest tissues (spleen for METTL3; brain for SCD) at multiple time points (1h, 4h, 8h, 24h) to measure the biomarker.

    • Causality: Confirms that the compound reaches the target tissue at concentrations sufficient to modulate the target in a living organism, proving target engagement in vivo[3].

Phase 3: In Vivo Efficacy & IVIVC Modeling
  • Disease Model Efficacy:

    • Step: Execute multi-week dosing in Patient-Derived Xenograft (PDX) AML models or transgenic ApoE4 mice. Monitor survival, tumor burden, and body weight.

    • Causality: Provides the ultimate validation of therapeutic utility.

  • Exposure-Response Correlation:

    • Step: Plot the in vitro EC50​ against the in vivo unbound plasma concentration ( Cu,p​ ) required for efficacy.

    • Causality: A linear correlation mathematically confirms that the in vitro assays are predictive of in vivo success, validating the 5-MNA scaffold's developability.

IVIVC_Workflow InVitro IN VITRO PROFILING Biochemical IC50 Cellular EC50 PKPD PK/PD BRIDGING Microsomal Stability Target Engagement InVitro->PKPD Lead Selection IVIVC IVIVC CORRELATION Exposure-Response Modeling Emax vs. IC100 InVitro->IVIVC Predictive Modeling InVivo IN VIVO EFFICACY Xenograft/Transgenic Models Survival & Biomarkers PKPD->InVivo Dose Justification InVivo->IVIVC Data Integration

Self-validating experimental workflow for establishing robust IVIVC in preclinical drug development.

Conclusion

The 5-Methoxynicotinimidamide scaffold exemplifies the power of rational drug design. Whether it is being utilized to disrupt RNA epigenetics in oncology[1] or to correct lipid-driven protein misfolding in neurology[5], its success hinges on a rigorous IVIVC framework. By mandating that every phenotypic outcome is causally linked to a quantifiable biomarker (like m6A reduction or lipid modulation), researchers can confidently translate sub-nanomolar in vitro hits into life-extending in vivo therapeutics.

References

  • Title: WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors Source: Google Patents URL
  • Title: WO 2018/081167 Al - Compounds and Uses Thereof (Yumanity Therapeutics)
  • Title: Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia Source: PMC - NIH URL
  • Title: METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation Source: Journal of Cancer URL
  • Title: US10973810B2 - Methods for the treatment of neurological disorders Source: Google Patents URL

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxynicotinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methoxynicotinimidamide. The procedures outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment. Adherence to these protocols is not merely a suggestion but a foundational aspect of responsible laboratory practice. The core principle of this guide is that all forms of 5-Methoxynicotinimidamide waste—whether neat compound, solutions, or contaminated materials—must be treated as hazardous chemical waste and managed through your institution's formal Environmental Health and Safety (EHS) program.

Hazard Profile and Regulatory Context

A thorough understanding of a compound's hazard profile is the first step in safe handling and disposal. 5-Methoxynicotinimidamide and its analogs are classified with specific hazards that dictate the required precautions.[1] The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious approach, treating it with the respect due to a potentially hazardous substance.[1]

Disposal of this chemical is governed by local and national hazardous waste regulations. Under no circumstances should this material be disposed of via standard trash or sanitary sewer systems.[2][3]

Table 1: GHS Hazard Classification for 5-Methoxynicotinimidamide Analogs

Hazard Class GHS Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[1]

| Hazardous to the Aquatic Environment (Short-term) | Category 3 | H402: Harmful to aquatic life.[1] |

Essential Safety Precautions & Personal Protective Equipment (PPE)

Before handling or preparing 5-Methoxynicotinimidamide for disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls : Always handle the compound within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[4] Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 regulations or European Standard EN166.[2][6]

    • Hand Protection : Wear compatible protective gloves, such as nitrile gloves. Always inspect gloves prior to use and wash hands thoroughly after handling.[4]

    • Body Protection : A fully-buttoned lab coat is mandatory to protect skin and clothing.[4]

Step-by-Step Waste Disposal Protocol

The fundamental rule is to treat all 5-Methoxynicotinimidamide waste as hazardous. This includes the pure (neat) compound, contaminated solutions, and any materials used for spill cleanup.

Step 1: Waste Segregation and Collection

Preventing unintended chemical reactions is critical.

  • Dedicated Waste Stream : Collect waste 5-Methoxynicotinimidamide and materials contaminated with it in a dedicated hazardous waste container.[2]

  • No Mixing : Never mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizers or acids.[2][4]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container : Use a sturdy, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste.[2][3][4] Often, the original manufacturer's bottle, once empty and triple-rinsed (with the rinseate collected as waste), can be used.[3][7]

  • Leave Headspace : Do not fill the container to more than 90% capacity to allow for vapor expansion.[2]

  • Keep Closed : The container must be kept securely sealed at all times, except when actively adding waste.[3]

Step 3: Labeling

Proper labeling is a regulatory requirement and vital for safety. As soon as the first drop of waste is added, the container must be labeled.[4]

  • Use an Official Waste Tag : Affix a completed EHS Hazardous Waste Label to the container.[2][3][8]

  • Required Information : The label must clearly state:

    • The full chemical name: "Waste 5-Methoxynicotinimidamide"

    • All components and their approximate percentages if it is a solution.

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).[2]

    • The date accumulation started.

    • The Principal Investigator's name and lab location.

Step 4: Temporary On-Site Storage

Store the labeled waste container in a designated and safe location pending pickup.

  • Location : Store in a cool, dry, and well-ventilated area.[4]

  • Segregation : Ensure the container is stored away from incompatible materials.[3][4]

  • Secondary Containment : All liquid hazardous waste containers must be placed in a secondary containment bin to prevent the spread of material in case of a leak.[3]

Step 5: Final Disposal

The final disposal is a managed process handled by professionals.

  • Request Pickup : Once the container is full or is no longer being used, complete a chemical waste collection request form as required by your institution's EHS department.[2][4]

  • Professional Management : Your EHS office will arrange for the pickup and transport of the waste to a licensed and approved waste disposal facility for incineration or other appropriate treatment.[1][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of 5-Methoxynicotinimidamide waste.

G cluster_main 5-Methoxynicotinimidamide Waste Management Workflow cluster_spill Spill Response Protocol start Start: Handling 5-Methoxynicotinimidamide gen_waste Generate Chemical Waste (e.g., unused material, solutions) start->gen_waste spill_check Spill or Contamination? start->spill_check collect_waste Collect in a Designated, Compatible Waste Container gen_waste->collect_waste spill_check->collect_waste No spill_action Contain Spill with Inert Absorbent Material spill_check->spill_action Yes label_waste Attach Completed Hazardous Waste Label collect_waste->label_waste store_waste Store Securely in Secondary Containment in a Designated Area label_waste->store_waste request_pickup Container Full? Request EHS Pickup store_waste->request_pickup request_pickup->store_waste No end_disposal End: Waste Transferred to EHS for Final Disposal request_pickup->end_disposal Yes collect_spill Collect Contaminated Debris spill_action->collect_spill collect_spill->collect_waste

Caption: Workflow for the proper disposal of 5-Methoxynicotinimidamide waste.

Decontamination and Spill Management

Accidents can happen, and a clear protocol for decontamination and spill response is essential.

Decontamination Procedures
  • Glassware and Equipment :

    • Rinse the contaminated item with a small amount of a suitable solvent (e.g., ethanol or acetone).

    • Collect this first rinseate as hazardous waste in your designated 5-Methoxynicotinimidamide waste container.[3] This is a critical step to ensure contaminants are not washed down the drain.

    • After the initial hazardous rinse, wash the glassware or equipment with soap and water as usual.

  • Work Surfaces :

    • Wipe the surface with a cloth or paper towel dampened with a decontaminating solution (e.g., 70% ethanol or a suitable lab detergent).

    • Dispose of the contaminated wipes as solid hazardous waste in your designated container.

    • Wipe the area again with a clean, water-dampened cloth.

Spill Response

For small, manageable spills within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don your required PPE, including gloves, goggles, and a lab coat.

  • Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, working from the outside in.[9]

  • Collection : Carefully scoop the absorbent material and spilled compound into a sealable container.[9]

  • Disposal : Label the container as "Spill Debris with 5-Methoxynicotinimidamide" and manage it as hazardous waste.[4]

  • Decontaminate : Clean the spill area following the surface decontamination procedure described above.

For large spills, or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's EHS emergency line immediately.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methoxynicotinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound, 5-Methoxynicotinimidamide's full toxicological profile is still under investigation. Therefore, a cautious and thorough approach to safety is essential for all researchers, scientists, and drug development professionals handling this substance. This guide provides a detailed, science-backed framework for the appropriate use of personal protective equipment (PPE), safe operational procedures, and proper disposal methods. Our goal is to empower your team with the knowledge to work safely and effectively, building a culture of trust and confidence in your laboratory practices.

Hazard Assessment: A Proactive Stance on a Novel Compound

Due to the limited data on 5-Methoxynicotinimidamide, it must be treated as a potentially hazardous substance.[1][2] The primary routes of exposure are inhalation of the powdered form, skin contact, and accidental ingestion. A Safety Data Sheet (SDS) for the hydrochloride salt of a similar compound, 5-Methoxypicolinimidamide, indicates that it causes skin and serious eye irritation. Therefore, our PPE and handling recommendations are designed to provide a robust barrier against these potential risks.

The chemical structure, featuring a nicotinamide backbone, suggests that it is a solid at room temperature. While nicotinamide itself is not considered hazardous, derivatives can have different properties.[3][4][5][6] The handling of any new chemical compound requires careful planning to minimize exposure.[2]

Essential Personal Protective Equipment (PPE)

A systematic approach to PPE is your first line of defense against chemical hazards.[7] The following table outlines the minimum required PPE for handling 5-Methoxynicotinimidamide, particularly when working with it in powdered form.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended)Nitrile gloves offer good protection against a variety of chemicals, including bases, oils, and many solvents.[8] Double-gloving is a best practice when handling novel compounds to provide an extra layer of security.[9]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and airborne particles.[8][10] A face shield offers broader protection for the entire face.[10][11]
Respiratory Protection N95 or higher-rated respiratorEssential for preventing the inhalation of fine powders, especially during weighing and transfer operations.[10][12]
Body Protection Long-sleeved laboratory coat or chemical-resistant suitA lab coat protects against minor spills, while a chemical suit provides more comprehensive coverage for higher-risk procedures.[10][11]
Foot Protection Closed-toe shoesA standard laboratory safety requirement to protect against spills and falling objects.[11]

Step-by-Step Operational and Disposal Plan

A well-defined workflow is critical for minimizing the risk of exposure at every stage of handling 5-Methoxynicotinimidamide.

cluster_0 Preparation cluster_1 Handling (in a chemical fume hood) cluster_2 Cleanup and Disposal a 1. Assemble all necessary PPE b 2. Inspect PPE for any damage a->b c 3. Don PPE in the correct sequence b->c d 4. Carefully weigh the solid compound c->d e 5. Prepare solutions d->e f 6. Conduct the experiment e->f g 7. Decontaminate all work surfaces f->g h 8. Segregate and label all waste g->h i 9. Doff PPE in the correct sequence h->i j 10. Wash hands thoroughly i->j

Caption: A logical workflow for the safe handling and disposal of 5-Methoxynicotinimidamide.

Donning PPE: A Critical First Step

The correct sequence for putting on PPE is vital to ensure a complete protective barrier.[7]

  • Inner Gloves: Put on the first pair of nitrile gloves.[7]

  • Lab Coat/Suit: Don your lab coat or chemical suit.

  • Respirator: Fit your respirator, ensuring a proper seal.[7]

  • Goggles/Face Shield: Place your eye and face protection over the respirator straps.[7]

  • Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.[7]

Doffing PPE: Preventing Contamination

The removal of PPE must be done carefully to avoid contaminating yourself.

  • Outer Gloves: Remove and dispose of the outer pair of gloves.

  • Goggles/Face Shield: Remove your eye and face protection from the back.

  • Lab Coat/Suit: Remove your lab coat or suit, turning it inside out as you do.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: Remove your respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures

In case of accidental exposure, immediate action is critical.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][13] Seek medical attention if irritation occurs.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.

  • Inhalation: Move the person to fresh air.[1] If they feel unwell, call a poison center or doctor.

  • Ingestion: Rinse the mouth with water.[13] Do not induce vomiting.[14] Seek immediate medical attention.[1]

Waste Disposal

All materials that have come into contact with 5-Methoxynicotinimidamide should be treated as hazardous waste.

  • Solid Waste: All contaminated PPE, weighing papers, and other solid materials should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: All solutions containing 5-Methoxynicotinimidamide and any solvents used for cleaning should be collected in a labeled, sealed container for liquid hazardous waste.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste.[3][5] Do not dispose of this chemical down the drain.[14]

Conclusion: Fostering a Culture of Safety

A commitment to safety is fundamental to sound scientific practice. By adhering to these guidelines for handling 5-Methoxynicotinimidamide, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Always prioritize a thorough understanding of the potential hazards of any new compound and implement robust safety protocols accordingly.

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  • SAFETY DATA SHEET: NICOTINAMIDE. (2025, June 6). Guinama.
  • NICOTINAMIDE MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2026, January 27). BroadPharm.
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